2,2-Dimethylpropan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2,2-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N.ClH/c1-5(2,3)4-6;/h4,6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLICSJLQAITIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10497548 | |
| Record name | 2,2-Dimethylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10497548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15925-18-5 | |
| Record name | 2,2-Dimethylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10497548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylpropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2-Dimethylpropan-1-amine Hydrochloride
CAS Number: 15925-18-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2-Dimethylpropan-1-amine hydrochloride, a key chemical intermediate with applications in organic synthesis and pharmaceutical development. This document consolidates essential physicochemical data, safety information, and generalized experimental protocols to support its use in a research and development setting.
Chemical and Physical Properties
This compound, also known as neopentylamine hydrochloride, is a white solid organic compound. Its hydrochloride salt form enhances its stability and solubility in aqueous solutions compared to its free amine counterpart.
Physicochemical Data
A summary of the key physicochemical properties for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 15925-18-5 | [1] |
| Molecular Formula | C₅H₁₄ClN | [1] |
| Molecular Weight | 123.62 g/mol | [1] |
| Melting Point | 294-296 °C | [1] |
| Boiling Point | Data not available for the hydrochloride salt. The free amine (2,2-Dimethylpropan-1-amine) has a boiling point of 83 °C. | [2] |
| Solubility | Data not available. Generally, amine hydrochlorides exhibit good solubility in water and polar organic solvents. | |
| IUPAC Name | 2,2-dimethylpropan-1-amine;hydrochloride | [1] |
| Synonyms | Neopentylamine hydrochloride, 1-Propanamine, 2,2-dimethyl-, hydrochloride | [1] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
Hazard Identification
The compound is associated with the following GHS hazard statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Some sources also indicate a potential for more severe hazards:
Precautionary Measures
When handling this compound, it is crucial to use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.
Synthesis and Experimental Protocols
Generalized Synthesis Protocol: Reductive Amination
This protocol outlines the general steps for the synthesis of an amine hydrochloride from a ketone precursor.
Materials:
-
Ketone precursor (e.g., Pivaldehyde for the synthesis of the free amine)
-
Ammonium acetate or ammonia
-
Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation)
-
Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
-
Hydrochloric acid (ethanolic or ethereal solution)
-
Anhydrous ether (for precipitation)
-
Magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Imine Formation: Dissolve the ketone precursor and ammonium acetate in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer. Stir the mixture at room temperature to facilitate the formation of the imine intermediate.
-
Reduction: To the solution containing the imine, add the reducing agent portion-wise while monitoring the reaction temperature. Continue stirring until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Quench the reaction by carefully adding water or a dilute acid solution. Extract the free amine with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Salt Formation: To the filtrate containing the free amine, add a solution of hydrochloric acid in ethanol or ether dropwise with stirring.
-
Isolation: The amine hydrochloride will precipitate out of the solution. Collect the solid by filtration, wash with cold anhydrous ether, and dry under vacuum to obtain the final product.
The following diagram illustrates a generalized workflow for the synthesis of an amine hydrochloride.
Caption: Generalized workflow for amine hydrochloride synthesis.
Spectroscopic Data
Detailed, published spectra for this compound are not widely available. However, based on the structure of the molecule, the following characteristic spectroscopic features can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet corresponding to the nine equivalent protons of the three methyl groups (tert-butyl group) would appear upfield. A singlet for the two protons of the methylene group adjacent to the nitrogen would be observed further downfield. The protons of the ammonium group may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would show a signal for the quaternary carbon of the tert-butyl group, a signal for the three equivalent methyl carbons, and a signal for the methylene carbon attached to the nitrogen.
Infrared (IR) Spectroscopy
The IR spectrum would likely exhibit characteristic peaks for N-H stretching of the ammonium group (broad band around 3000 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2950 cm⁻¹), and N-H bending vibrations (around 1500-1600 cm⁻¹).
Applications in Drug Development
This compound serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The neopentyl group can impart specific steric and lipophilic properties to a molecule, which can influence its pharmacological activity, metabolic stability, and pharmacokinetic profile.
While specific drugs containing the 2,2-dimethylpropan-1-amino moiety are not prominently documented, its structural motif is of interest in medicinal chemistry for the design of novel therapeutic agents. The primary amine provides a reactive handle for further chemical modifications, allowing for its incorporation into a wide range of molecular scaffolds.
The following diagram illustrates a conceptual workflow for the utilization of this compound as a building block in a drug discovery pipeline.
Caption: Conceptual workflow for drug discovery.
References
An In-depth Technical Guide to the Physical Properties of Neopentylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of neopentylamine hydrochloride (C₅H₁₄ClN). As the hydrochloride salt of the primary amine neopentylamine, this compound is of significant interest in pharmaceutical and chemical research. Salt formation is a critical strategy in drug development to enhance the aqueous solubility, stability, and bioavailability of parent compounds. This document details the known physical characteristics of neopentylamine hydrochloride, offers standardized protocols for their experimental determination, and presents a logical workflow for its physical characterization.
Core Physical Properties
The conversion of neopentylamine, a liquid free base, into its hydrochloride salt results in a solid compound with markedly different physical properties. The following table summarizes the key quantitative data available for neopentylamine hydrochloride and its parent amine for comparative purposes.
| Property | Neopentylamine Hydrochloride | Neopentylamine (Free Base) |
| Molecular Formula | C₅H₁₄ClN[1] | C₅H₁₃N[2][3][4][5][6][7][8][9][10] |
| Molecular Weight | 123.62 g/mol [1] | 87.16 g/mol [2][3][8][9][11] |
| Appearance | White crystalline solid (typical) | Colorless liquid[5][6] |
| Melting Point | Data not available | -70 °C (estimate)[2][3][4][6][7] |
| Boiling Point | Decomposes (expected) | 80-83 °C[2][4][6][7] |
| Aqueous Solubility | Highly soluble (expected)[3] | Soluble[5][10] |
| pKa (of conjugate acid) | 10.15 (at 25 °C)[2][3] | Not applicable |
Experimental Protocols
Accurate determination of physical properties is fundamental for compound characterization, purity assessment, and formulation development. The following sections provide detailed methodologies for key experiments.
The melting point is a crucial indicator of purity for a crystalline solid.[12][13] For neopentylamine hydrochloride, a sharp melting range would suggest a high degree of purity.
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (one end sealed)[14]
Procedure:
-
Sample Preparation: Ensure the neopentylamine hydrochloride sample is completely dry.[12][15] If the crystals are coarse, gently grind them into a fine, homogeneous powder using a mortar and pestle.[12][14]
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample several times until a small amount of solid enters the tube.[15]
-
Sample Packing: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To achieve tight packing, drop the capillary tube, closed-end down, through a long, narrow tube (approx. 1 meter) onto the benchtop. Repeat until the sample is compacted to a height of 2-3 mm.[14][15]
-
Initial Determination (Rapid Scan): Place the loaded capillary into the heating block of the melting point apparatus. Heat rapidly to find an approximate melting temperature. This provides a target range for the precise measurement.[13]
-
Precise Determination (Slow Scan): Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new, freshly prepared sample.[15] Heat rapidly to within 10-15 °C of the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Data Recording: Record the temperature at which the first droplet of liquid is observed (T₁). This is the onset of melting. Continue heating slowly and record the temperature at which the last solid particle melts (T₂).[15] The melting point is reported as the range T₁ - T₂.
As an amine salt, neopentylamine hydrochloride's solubility in water is expected to be high and pH-dependent.[3][16] The shake-flask method is a standard technique for determining equilibrium solubility.[17]
Objective: To determine the saturation concentration of neopentylamine hydrochloride in water at a specific temperature.
Apparatus:
-
Glass vials or flasks with airtight screw caps
-
Orbital shaker or agitator with temperature control
-
Analytical balance
-
Centrifuge and/or syringe filters (e.g., 0.45 µm PTFE or similar)
-
Calibrated pH meter
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of neopentylamine hydrochloride to a known volume of purified water (or a specific buffer solution) in a glass vial. The presence of undissolved solid must be visible to ensure saturation is reached.[17]
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker (e.g., at 25 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.[17]
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the samples at high speed or carefully draw the supernatant through a syringe filter.[17] This step is critical to avoid aspirating solid particles, which would lead to erroneously high solubility values.
-
pH Measurement: Measure the pH of the resulting saturated solution, as this is a key parameter for the solubility of a salt of a weak base.[16]
-
Quantification: Prepare a series of dilutions of the clear, saturated solution. Analyze these dilutions using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and final pH of the solution.
Visualizations
The following diagrams illustrate the logical workflows and relationships pertinent to the characterization of neopentylamine hydrochloride.
Caption: Workflow for the physical characterization of neopentylamine HCl.
Caption: Relationship between neopentylamine and its hydrochloride salt.
References
- 1. Neopentylamine hydrochloride [chemicalbook.com]
- 2. Neopentylamine | 5813-64-9 [chemicalbook.com]
- 3. Buy Neopentylamine | 5813-64-9 [smolecule.com]
- 4. Neopentylamine | 5813-64-9 [amp.chemicalbook.com]
- 5. CAS 5813-64-9: Neopentylamine | CymitQuimica [cymitquimica.com]
- 6. Neopentylamine - Wikipedia [en.wikipedia.org]
- 7. chembk.com [chembk.com]
- 8. Neopentylamine [webbook.nist.gov]
- 9. scbt.com [scbt.com]
- 10. Neopentylamine, 97% | Fisher Scientific [fishersci.ca]
- 11. Neopentylamine | C5H13N | CID 79882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. SSERC | Melting point determination [sserc.org.uk]
- 14. thinksrs.com [thinksrs.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lup.lub.lu.se [lup.lub.lu.se]
2,2-Dimethylpropan-1-amine hydrochloride molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of 2,2-Dimethylpropan-1-amine hydrochloride, also known as neopentylamine hydrochloride. The information is presented to be a useful resource for professionals in research and development.
Chemical Identity and Properties
This compound is the hydrochloride salt of neopentylamine. It is a chemical compound used in various research and synthetic applications.
| Property | Value |
| Molecular Formula | C5H14ClN[1][2][3] |
| Molecular Weight | 123.62 g/mol [1] |
| Synonyms | Neopentylamine hydrochloride, 2,2-dimethyl-1-propanamine hydrochloride[1][2] |
| CAS Number | 15925-18-5[1][2] |
References
Navigating the Solubility Landscape of Neopentylamine Hydrochloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Neopentylamine hydrochloride, a primary amine salt, presents a unique solubility profile that is critical to its application in pharmaceutical synthesis and development. As a salt, its solubility is fundamentally governed by the high lattice energy of its crystal structure and the polarity of the solvent. This technical guide provides a comprehensive overview of the expected solubility of neopentylamine hydrochloride in various organic solvents, a detailed experimental protocol for its quantitative determination, and a workflow for solubility screening.
Understanding the Solubility of Amine Salts
The solubility of amine hydrochlorides in organic solvents is a crucial parameter in process chemistry, influencing reaction kinetics, purification strategies, and formulation development. Unlike their free-base counterparts which are generally soluble in a wide range of organic solvents, amine salts such as neopentylamine hydrochloride are ionic compounds.[1] Their solubility is therefore highest in polar solvents capable of solvating the ammonium cation and the chloride anion, thus overcoming the crystal lattice energy. In non-polar organic solvents, the solubility is expected to be significantly lower.
Qualitative Solubility Profile of Neopentylamine Hydrochloride
While specific quantitative solubility data for neopentylamine hydrochloride is not extensively available in public literature, a qualitative profile can be extrapolated from the general principles of solubility for short-chain alkylamine hydrochlorides. The following table summarizes the expected solubility behavior of neopentylamine hydrochloride in various classes of organic solvents. This table is intended as a guide for solvent selection in experimental studies. Researchers are encouraged to use the experimental protocol provided in this guide to determine quantitative solubility data for their specific applications.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Protic Solvents | Methanol, Ethanol | High to Moderate | The hydroxyl group can hydrogen bond with both the ammonium cation and the chloride anion, facilitating dissolution. |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | These solvents have high dielectric constants and can solvate ions, but lack the hydrogen-bonding capability of protic solvents. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Very Low | The low polarity and inability to effectively solvate ions lead to poor solubility of the salt. |
| Hydrocarbons | Hexane, Toluene | Insoluble | These non-polar solvents cannot overcome the high lattice energy of the ionic salt. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Very Low | While slightly more polar than hydrocarbons, their solvating power is generally insufficient for significant dissolution of amine salts. |
Experimental Determination of Solubility
A robust and reliable method for determining the solubility of a compound is the isothermal shake-flask method. This method involves equilibrating an excess amount of the solid solute with a solvent at a constant temperature and then measuring the concentration of the dissolved solute in the supernatant.
Detailed Experimental Protocol: Isothermal Shake-Flask Method
1. Materials and Equipment:
-
Neopentylamine hydrochloride (solid)
-
Selected organic solvent(s) of appropriate purity
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or equipment for gravimetric analysis (evaporating dish, oven, desiccator).
2. Procedure:
-
Preparation:
-
Accurately weigh an excess amount of neopentylamine hydrochloride into a series of scintillation vials. The excess should be sufficient to ensure a saturated solution with undissolved solids present at equilibrium.
-
Pipette a precise volume of the selected organic solvent into each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
-
-
Analysis (choose one of the following methods):
-
HPLC Analysis:
-
Prepare a series of standard solutions of neopentylamine hydrochloride of known concentrations in the same solvent.
-
Develop a suitable HPLC method to separate and quantify neopentylamine.
-
Inject the filtered sample and the standard solutions into the HPLC system.
-
Construct a calibration curve from the standard solutions and determine the concentration of neopentylamine hydrochloride in the sample.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a known volume of the filtered supernatant into the evaporating dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.
-
Dry the residue in an oven at a suitable temperature until a constant weight is achieved.
-
Cool the dish in a desiccator and reweigh.
-
The difference in weight corresponds to the mass of dissolved neopentylamine hydrochloride.
-
-
3. Data Calculation:
-
From HPLC Analysis: The solubility is the concentration determined from the calibration curve, typically expressed in mg/mL or mol/L.
-
From Gravimetric Analysis:
-
Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of supernatant (mL))
-
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of the solubility of neopentylamine hydrochloride.
References
An In-depth Technical Guide to the Spectral Data of 2,2-Dimethylpropan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,2-Dimethylpropan-1-amine hydrochloride. Due to the limited availability of direct experimental spectra for the hydrochloride salt, this guide presents the spectral data for the free base, 2,2-dimethylpropan-1-amine (neopentylamine), and discusses the theoretical and expected spectral shifts upon its conversion to the hydrochloride salt. This approach provides a robust analytical framework for the characterization of this compound.
Chemical Structure and Spectroscopic Overview
This compound is the salt of the primary amine, neopentylamine. The structure is characterized by a neopentyl group, which consists of a central quaternary carbon atom bonded to three methyl groups and a methylene group, which is in turn attached to the amino group. The hydrochloride salt is formed by the protonation of the amino group.
The spectroscopic analysis of this molecule provides key information for its identification and characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule.
-
IR Spectroscopy: Identifies the functional groups present, particularly the amine and ammonium groups.
-
Mass Spectrometry: Determines the molecular weight and provides information about the fragmentation pattern of the molecule.
The following diagram illustrates the workflow for the spectral analysis of this compound.
NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below are the expected ¹H and ¹³C NMR spectral data for 2,2-dimethylpropan-1-amine and the anticipated changes for its hydrochloride salt.
¹H NMR Data
Table 1: ¹H NMR Spectral Data for 2,2-Dimethylpropan-1-amine
| Protons | Chemical Shift (δ) ppm (Free Base) | Multiplicity | Integration | Expected Chemical Shift (δ) ppm (Hydrochloride Salt) |
| (CH₃)₃C- | ~0.9 - 1.0 | Singlet | 9H | ~1.0 - 1.2 |
| -CH₂-NH₂ | ~2.5 - 2.7 | Singlet | 2H | ~2.8 - 3.2 |
| -NH₂ | ~1.1 - 1.5 (variable) | Broad Singlet | 2H | ~7.5 - 8.5 (-NH₃⁺, broad) |
Discussion of Hydrochloride Salt Effects: Upon protonation of the amine to form the hydrochloride salt, the electron-withdrawing effect of the newly formed ammonium group (-NH₃⁺) causes a deshielding of the adjacent protons. This results in a downfield shift of the signals for the methylene (-CH₂-) and, to a lesser extent, the methyl (CH₃) protons. The protons on the nitrogen atom of the ammonium group will appear as a broad signal at a significantly downfield chemical shift, typically in the range of 7.5-8.5 ppm, and its integration will correspond to three protons.
¹³C NMR Data
Table 2: ¹³C NMR Spectral Data for 2,2-Dimethylpropan-1-amine
| Carbon | Chemical Shift (δ) ppm (Free Base) | Expected Chemical Shift (δ) ppm (Hydrochloride Salt) |
| C (CH₃)₃ | ~32 | ~32 - 34 |
| -C H₂-NH₂ | ~52 | ~48 - 52 |
| -C H₃ | ~27 | ~26 - 28 |
Discussion of Hydrochloride Salt Effects: Similar to the ¹H NMR, the formation of the hydrochloride salt will influence the ¹³C chemical shifts. The carbon atom directly attached to the nitrogen (-CH₂-) will experience the most significant downfield shift due to the inductive effect of the ammonium group. The quaternary carbon and the methyl carbons will be less affected, with only minor shifts expected.
IR Spectral Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic bands for the ammonium group, in addition to the hydrocarbon framework absorptions.
Table 3: IR Spectral Data
| Functional Group | Absorption Range (cm⁻¹) (Free Base) | Expected Absorption Range (cm⁻¹) (Hydrochloride Salt) | Description |
| N-H stretch (amine) | 3300-3500 (two bands for primary amine) | - | Disappears upon protonation. |
| N-H stretch (ammonium) | - | 2800-3200 (broad) | Characteristic broad absorption due to the N-H bonds in the -NH₃⁺ group. |
| C-H stretch (alkane) | 2850-3000 | 2850-3000 | Aliphatic C-H stretching. |
| N-H bend (amine) | 1590-1650 | - | Disappears upon protonation. |
| N-H bend (ammonium) | - | 1500-1600 (asymmetric), 1400-1440 (symmetric) | Bending vibrations of the -NH₃⁺ group. |
| C-N stretch | 1000-1250 | 1000-1250 | Stretching vibration of the carbon-nitrogen bond. |
Discussion of Hydrochloride Salt Effects: The most significant change in the IR spectrum upon formation of the hydrochloride salt is the appearance of a broad and strong absorption band in the 2800-3200 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of an ammonium salt. The sharp N-H stretching bands of the primary amine around 3300-3500 cm⁻¹ will disappear. Additionally, new bending vibrations for the ammonium group will appear in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum is expected to be very similar to that of the free base, as the hydrochloride salt will likely dissociate to the free amine in the ion source.
Table 4: Mass Spectrometry Data for 2,2-Dimethylpropan-1-amine
| m/z | Interpretation | Relative Abundance |
| 87 | [M]⁺ (Molecular ion) | Low |
| 72 | [M - CH₃]⁺ | Moderate |
| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) | High |
| 30 | [CH₂NH₂]⁺ | Base Peak |
Fragmentation Pathway: The fragmentation of 2,2-dimethylpropan-1-amine is primarily driven by the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of the stable iminium ion [CH₂NH₂]⁺ at m/z 30, which is typically the base peak. The loss of a methyl group from the molecular ion results in a peak at m/z 72. The formation of the tert-butyl cation at m/z 57 is also a significant fragmentation pathway. The molecular ion peak at m/z 87 is often of low abundance.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials:
-
This compound (5-25 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆)
-
NMR tube (5 mm)
-
Pipette and filter plug
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's instructions.
-
Place the sample in the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and resolution of the lock signal.
-
-
Data Acquisition:
-
For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
IR Spectroscopy (KBr Pellet Method)
Objective: To obtain an infrared spectrum of the solid sample.
Materials:
-
This compound (1-2 mg)
-
Spectroscopic grade potassium bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet press and die
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Thoroughly clean and dry the agate mortar and pestle.
-
Add the sample to the mortar and grind it to a very fine powder.
-
Add the dried KBr to the mortar and gently mix with the sample. Then, grind the mixture thoroughly to ensure a homogeneous dispersion.
-
Transfer the mixture to the die of the pellet press.
-
-
Pellet Formation:
-
Assemble the die and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully release the pressure and remove the KBr pellet from the die.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (Electron Ionization)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
This compound
-
Volatile solvent (e.g., methanol, dichloromethane)
-
Mass spectrometer with an electron ionization (EI) source
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.
-
-
Sample Introduction:
-
Introduce the sample into the mass spectrometer. This can be done via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.
-
-
Ionization and Analysis:
-
In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion.
-
-
Data Analysis:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak to determine the molecular weight of the free amine.
-
Analyze the fragmentation pattern to gain structural information and confirm the identity of the compound.
-
Synthesis of 2,2-Dimethylpropan-1-amine Hydrochloride from Neopentyl Alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis of 2,2-Dimethylpropan-1-amine hydrochloride, a valuable building block in pharmaceutical and chemical research, starting from neopentyl alcohol. Direct conversion of neopentyl alcohol to neopentyl amine via traditional nucleophilic substitution methods is challenging due to the sterically hindered nature of the neopentyl group and the propensity for carbocation rearrangement under acidic conditions. This guide focuses on a more viable and efficient method: the direct catalytic amination of neopentyl alcohol, also known as reductive amination or hydrogen-borrowing catalysis. An alternative two-step pathway involving the formation of a tosylate intermediate followed by amination is also discussed.
Core Synthesis Pathway: Direct Catalytic Amination
The most direct route for the synthesis of 2,2-dimethylpropan-1-amine (neopentylamine) from neopentyl alcohol is through a one-pot reductive amination process. This method involves the reaction of neopentyl alcohol with ammonia in the presence of a hydrogenation catalyst at elevated temperature and pressure.
The overall reaction can be summarized as follows:
(CH₃)₃CCH₂OH + NH₃ --(Catalyst, Δ, P)--> (CH₃)₃CCH₂NH₂ + H₂O
The resulting neopentylamine is then converted to its hydrochloride salt by reaction with hydrochloric acid:
(CH₃)₃CCH₂NH₂ + HCl → (CH₃)₃CCH₂NH₃⁺Cl⁻
This direct amination approach offers high atom economy as water is the only byproduct.
Experimental Protocols
Protocol 1: Direct Catalytic Amination of Neopentyl Alcohol
This protocol is based on established procedures for the direct amination of alcohols using a Raney nickel catalyst.[1]
Materials:
-
Neopentyl alcohol
-
Liquid ammonia
-
Raney nickel catalyst (e.g., Raney nickel iron)
-
Hydrogen gas
-
Nitrogen gas
-
Pressurized reaction vessel (autoclave or reaction tube)
Procedure (Batch Process):
-
A 0.7-liter stirred autoclave is charged with 115 g of neopentyl alcohol (containing 9% water by weight) and 45 g of Raney nickel iron (15% iron content by weight).[1]
-
The autoclave is sealed and purged of air by flushing with nitrogen and then hydrogen gas.[1]
-
180 ml of liquid ammonia is introduced into the autoclave at room temperature.[1]
-
The vessel is then pressurized with hydrogen gas to 30 bar.[1]
-
The reaction mixture is heated to 265 °C with constant stirring. The pressure will rise to approximately 300 bar.[1]
-
The reaction is maintained at this temperature for 6 hours.[1]
-
After the reaction period, the autoclave is cooled to room temperature, and the pressure is carefully released.
-
The reaction mixture is carefully discharged from the autoclave.
-
The crude product is purified by fractional distillation to isolate pure neopentylamine.[1]
Procedure (Continuous Process):
-
A reaction tube (50 mm diameter, 340 mm length) is packed with 1.3 kg of Raney nickel catalyst.[1]
-
A feed stream consisting of 1.5 L/h of liquid ammonia (at 25 °C), 1.5 L/h of neopentyl alcohol (at 65 °C), and 6.7 L/h of gaseous hydrogen (at 25 °C) is introduced into the reaction tube at a pressure of 200 bar.[1]
-
The temperature within the reaction tube is maintained at 230 °C.[1]
-
The reaction effluent is passed through a pressure column where the pressure is reduced to 16 bar to distill off the excess ammonia.[1]
-
The bottom product from the column is collected, which consists of a mixture of water, neopentylamine, and unreacted neopentyl alcohol.[1]
-
Pure neopentylamine is isolated from this mixture by fractional distillation.[1]
Protocol 2: Formation of this compound
Materials:
-
2,2-Dimethylpropan-1-amine (neopentylamine)
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous diethyl ether or other suitable organic solvent
Procedure:
-
Dissolve the purified neopentylamine in a suitable anhydrous organic solvent, such as diethyl ether, in a flask.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.
-
A white precipitate of this compound will form.
-
Continue stirring in the ice bath for a short period to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous solvent to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the final this compound.
Quantitative Data Summary
The following table summarizes the quantitative data obtained from the direct catalytic amination of neopentyl alcohol as described in the provided protocols.
| Parameter | Batch Process | Continuous Process |
| Catalyst | Raney nickel iron | Raney nickel |
| Temperature | 265 °C[1] | 230 °C[1] |
| Pressure | ~300 bar[1] | 200 bar[1] |
| Reaction Time | 6 hours[1] | Continuous flow |
| Yield of Neopentylamine | Not specified | 24%[1] |
| Selectivity for Neopentylamine | Not specified | 87.7%[1] |
Alternative Synthesis Pathway: Tosylate Intermediate
An alternative, albeit more lengthy, approach involves the conversion of neopentyl alcohol to a better leaving group, such as a tosylate, followed by nucleophilic substitution with an amine source. This method avoids the harsh conditions of direct amination but introduces additional steps.
Step 1: Synthesis of Neopentyl Tosylate
This step involves the reaction of neopentyl alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
(CH₃)₃CCH₂OH + TsCl --(Pyridine)--> (CH₃)₃CCH₂OTs + Pyridine·HCl
Step 2: Amination of Neopentyl Tosylate
The neopentyl tosylate can then be reacted with a source of ammonia, such as sodium amide (NaNH₂) or through a Gabriel synthesis with potassium phthalimide, to yield neopentylamine. The Gabriel synthesis is often preferred for primary amines to avoid overalkylation.
Gabriel Synthesis:
-
(CH₃)₃CCH₂OTs + K-Phthalimide → (CH₃)₃CCH₂-Phthalimide + KOTs
-
(CH₃)₃CCH₂-Phthalimide + N₂H₄ → (CH₃)₃CCH₂NH₂ + Phthalhydrazide
Due to the steric hindrance of the neopentyl group, the amination of neopentyl tosylate can be challenging and may require forcing conditions, which could lead to competing elimination reactions.
Visualizations
Figure 1: Synthetic pathways for this compound.
Conclusion
The synthesis of this compound from neopentyl alcohol is most effectively achieved through direct catalytic amination. This method, utilizing catalysts such as Raney nickel, provides a direct route to the desired amine, which can then be easily converted to its hydrochloride salt. While an alternative pathway through a tosylate intermediate exists, it involves more synthetic steps and may be complicated by the steric hindrance of the neopentyl group. For researchers and professionals in drug development, the direct amination approach offers a more streamlined and atom-economical synthesis of this valuable amine hydrochloride. Careful optimization of reaction conditions, particularly for the direct amination route, is crucial for maximizing yield and selectivity.
References
commercial suppliers of 2,2-Dimethylpropan-1-amine hydrochloride
An In-depth Technical Guide to 2,2-Dimethylpropan-1-amine Hydrochloride for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on presenting clear, quantitative data, and outlining relevant experimental procedures.
Chemical and Physical Properties
This compound, also known as neopentylamine hydrochloride, is a white crystalline solid. Its fundamental properties are summarized in the table below, compiled from various commercial suppliers and chemical databases.
| Property | Value | Source(s) |
| CAS Number | 15925-18-5 | [1][2] |
| Molecular Formula | C₅H₁₄ClN | [1] |
| Molecular Weight | 123.62 g/mol | [1] |
| Purity | ≥95% to 99% | [2] |
| Melting Point | 294-296 °C | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Solubility | Information not readily available from public sources. Generally, small amine hydrochlorides exhibit solubility in water and lower alcohols. | N/A |
Commercial Suppliers
A variety of chemical suppliers offer this compound, typically for research and development purposes. The available purities and offered quantities can vary between suppliers.
| Supplier | Purity | Notes |
| Zibo Hangyu Biotechnology Development Co., Ltd | 99% | Listed as a fine chemical intermediate.[2] |
| Crysdot LLC | 95+% | Available in research quantities. |
| Sigma-Aldrich (distributor) | Varies | Distributes for partners such as ChemScene LLC and Fluorochem. |
| ChemScene | ≥97% | Provides the compound for research use.[3] |
| BLDpharm | N/A | Lists the compound in their catalog.[4] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively published in peer-reviewed literature, a general synthetic approach can be inferred from patents for structurally related amine hydrochlorides. The synthesis of small amine hydrochlorides often involves the reaction of the corresponding free amine with hydrochloric acid. A plausible synthetic workflow is outlined below.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and purification of a simple amine hydrochloride like this compound.
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis of a Related Compound (Illustrative)
The following protocol is adapted from a patent for the synthesis of a structurally analogous compound, 2,3-dichloro-N,N-dimethylpropylamine hydrochloride, and illustrates the general principles that would apply.[5]
Objective: To synthesize an amine hydrochloride from the corresponding free amine.
Materials:
-
N,N-dimethylallylamine (starting material)
-
1,2-dichloroethane (solvent)
-
Anhydrous hydrogen chloride gas
-
Anhydrous chlorine gas
-
Sodium hydroxide solution
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve N,N-dimethylallylamine in 1,2-dichloroethane in a reaction flask equipped with a stirrer, thermometer, and gas inlet tube.
-
Cool the mixture to a low temperature (e.g., -20 to -70 °C) under anhydrous conditions.
-
Bubble anhydrous hydrogen chloride gas through the solution to form the hydrochloride salt.
-
Subsequently, introduce dry chlorine gas into the reaction mixture.
-
Monitor the reaction progress by controlling the temperature and the rate of gas addition. The reaction endpoint can be determined by monitoring the pH and the color of the reaction mixture.
-
Upon completion, remove any excess dissolved gases.
-
The product can be isolated by filtration and purified by recrystallization.
Applications in Research and Development
This compound primarily serves as a building block or intermediate in organic synthesis. Its sterically hindered neopentyl group can be incorporated into larger molecules to modulate their physical and biological properties.
While specific signaling pathways directly involving this compound are not documented, the broader class of dimethylpropanamine-containing compounds has been investigated in various drug discovery contexts. For instance, derivatives are found in compounds with applications as antipsychotics, antidepressants, and other central nervous system agents.[6][7][8][9] The logical relationship for its use in drug discovery is as a starting material for the synthesis of more complex active pharmaceutical ingredients (APIs).
Logical Flow in Early-Stage Drug Discovery
The following diagram illustrates the logical progression from a simple chemical building block like this compound to a potential drug candidate.
Caption: Logical workflow illustrating the use of a chemical intermediate in drug discovery.
Safety and Handling
This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[1]
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound | C5H14ClN | CID 12422960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, CasNo.15925-18-5 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 3. chemscene.com [chemscene.com]
- 4. 4584-49-0|2-Chloro-N,N-dimethylpropan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 5. CN1011308B - 2, the preparation method of 3-dichloro-N, N-dimethylpropylamine - Google Patents [patents.google.com]
- 6. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amitriptyline - Wikipedia [en.wikipedia.org]
- 8. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 9. Melitracen - Wikipedia [en.wikipedia.org]
The Pivotal Role of Neopentylamine Hydrochloride as a Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Neopentylamine hydrochloride, a primary amine salt, serves as a crucial building block in a multitude of synthetic applications, ranging from pharmaceutical development to materials science. Its unique sterically hindered neopentyl group imparts distinct chemical properties, influencing reactivity, selectivity, and the physiological behavior of its derivatives. This technical guide provides an in-depth exploration of neopentylamine hydrochloride's synthesis, properties, and its significant role as a chemical intermediate, with a particular focus on its applications in medicinal chemistry.
Core Properties of Neopentylamine and its Hydrochloride Salt
Neopentylamine hydrochloride is the salt formed from the reaction of neopentylamine with hydrochloric acid. The free base, neopentylamine, is a colorless liquid, while the hydrochloride salt is typically a solid. The protonation of the amino group in the hydrochloride salt significantly increases its water solubility compared to the free base, a property often exploited in purification and drug formulation.[1]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for neopentylamine and its hydrochloride salt is presented below for easy reference and comparison.
| Property | Neopentylamine | Neopentylamine Hydrochloride | References |
| CAS Number | 5813-64-9 | 16331-31-8 | [2][3] |
| Molecular Formula | C₅H₁₃N | C₅H₁₄ClN | [2][3] |
| Molecular Weight | 87.16 g/mol | 123.62 g/mol | [2][3] |
| Appearance | Colorless liquid | White to off-white solid | [2] |
| Boiling Point | 80-82 °C | Not applicable | [2] |
| Melting Point | -70 °C | >300 °C (decomposes) | [2] |
| Density | 0.74 g/cm³ | Not available | [2] |
| pKa (of the conjugate acid) | 10.15 | Not applicable | [4] |
| Solubility | Soluble in water and most organic solvents.[5] | Highly soluble in water, soluble in alcohols, sparingly soluble in non-polar organic solvents.[1] | |
| ¹H NMR (CDCl₃, δ) | 2.54 (s, 2H, -CH₂-), 1.25 (s, 2H, -NH₂), 0.92 (s, 9H, -C(CH₃)₃) | Data not readily available, but would show a downfield shift of the proton alpha to the nitrogen and a broad ammonium proton signal. | [3] |
| ¹³C NMR (CDCl₃, δ) | 52.9 (-CH₂-), 32.5 (-C(CH₃)₃), 27.9 (-C(CH₃)₃) | Data not readily available, but would show a downfield shift of the carbon alpha to the nitrogen. | [4][6] |
| IR (neat, cm⁻¹) | ~3360, ~3280 (N-H stretch), ~2950 (C-H stretch), ~1590 (N-H bend) | Would show a broad N-H stretch from the ammonium salt around 3000-2500 cm⁻¹. | [7][8] |
| Mass Spectrum (m/z) | 87 (M+), 72, 57, 44, 30 | Would likely show the mass of the free base in the gas phase. | [9] |
Synthesis and Purification of Neopentylamine Hydrochloride
The industrial synthesis of neopentylamine typically involves the amination of neopentyl alcohol. The resulting free base can then be converted to the hydrochloride salt.
Experimental Protocol: Synthesis of Neopentylamine
This protocol is adapted from a patented industrial process for the synthesis of neopentylamine.
Materials:
-
Neopentyl alcohol
-
Anhydrous ammonia
-
Hydrogenation catalyst (e.g., Raney nickel, copper chromite)
-
Hydrogen gas (optional)
-
Anhydrous diethyl ether
-
Concentrated hydrochloric acid
Procedure:
-
In a high-pressure autoclave, charge neopentyl alcohol and the hydrogenation catalyst.
-
Pressurize the autoclave with anhydrous ammonia and, optionally, a partial pressure of hydrogen gas.
-
Heat the mixture to a temperature between 150-250 °C. The optimal temperature and pressure will depend on the specific catalyst used.
-
Maintain the reaction under constant stirring for several hours until the conversion of neopentyl alcohol is complete (monitored by GC analysis).
-
After cooling the reactor to room temperature, carefully vent the excess ammonia and hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The crude neopentylamine is then purified by fractional distillation.
Experimental Protocol: Preparation of Neopentylamine Hydrochloride
Procedure:
-
Dissolve the purified neopentylamine in anhydrous diethyl ether in a flask equipped with a magnetic stirrer and placed in an ice bath.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise to the stirred solution.
-
A white precipitate of neopentylamine hydrochloride will form immediately.
-
Continue stirring for 30 minutes in the ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold anhydrous diethyl ether.
-
Dry the neopentylamine hydrochloride in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove any residual solvent.
Caption: Workflow for the synthesis of neopentylamine hydrochloride.
Role as a Versatile Chemical Intermediate
The primary amine functionality of neopentylamine hydrochloride, coupled with the steric bulk of the neopentyl group, makes it a valuable intermediate for the synthesis of a wide range of organic molecules. It readily undergoes common amine reactions such as N-alkylation and N-acylation.
N-Alkylation
N-alkylation of neopentylamine introduces various substituents on the nitrogen atom, leading to the formation of secondary and tertiary amines. These products can serve as key intermediates in the synthesis of pharmaceuticals and other fine chemicals.
This protocol provides a general method for the N-alkylation of neopentylamine using benzyl bromide.
Materials:
-
Neopentylamine
-
Benzyl bromide
-
Potassium carbonate (or another suitable base)
-
Acetonitrile (or another suitable solvent)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of neopentylamine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Slowly add benzyl bromide (1.1 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude N-benzyl-neopentylamine by column chromatography on silica gel.
Caption: General workflow for N-alkylation of neopentylamine.
N-Acylation
N-acylation of neopentylamine yields amides, which are prevalent structural motifs in many biologically active compounds. This reaction is fundamental in modifying the properties of the parent amine and introducing functional handles for further synthetic transformations.
This protocol outlines a general procedure for the N-acylation of neopentylamine with acetyl chloride.
Materials:
-
Neopentylamine
-
Acetyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve neopentylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-neopentyl-acetamide.
-
If necessary, the product can be further purified by recrystallization or column chromatography.[10]
Caption: General workflow for N-acylation of neopentylamine.
Applications in Drug Development
The incorporation of the neopentyl moiety into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic properties. The steric hindrance of the neopentyl group can enhance metabolic stability by shielding the adjacent functional groups from enzymatic degradation. Furthermore, its lipophilicity can improve membrane permeability.
Role in Neurodegenerative Disease Research
Derivatives of neopentylamine are being investigated for their potential therapeutic effects in neurodegenerative disorders. One area of interest is the modulation of the GABAergic system. GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors (GABA-A receptors) are important targets for anxiolytic, sedative, and anticonvulsant drugs.[11] Positive allosteric modulators of GABA-A receptors enhance the effect of GABA, leading to neuronal inhibition.[11] The structural features of neopentylamine derivatives can be tailored to interact with specific subunits of the GABA-A receptor, offering the potential for developing drugs with improved efficacy and side-effect profiles.[12][13]
Caption: Neopentylamine derivatives as GABA-A receptor modulators.
Potential in Cancer Therapy
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[14][15] Consequently, inhibitors of this pathway are actively being pursued as anticancer agents.[16][17] The development of small molecule inhibitors targeting PI3K or Akt often involves the incorporation of amine-containing scaffolds. The neopentyl group in such molecules can provide a desirable lipophilic character and steric bulk to enhance binding affinity and selectivity for the target kinase.
Furthermore, inducing apoptosis (programmed cell death) is a key strategy in cancer treatment.[5][18] Amine-containing compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases, which are the executive enzymes of apoptosis.[18][19] Research into neopentylamine derivatives as apoptosis-inducing agents is an emerging area with the potential to yield novel cancer therapeutics.[20]
Caption: Anticancer mechanisms of neopentylamine derivatives.
Conclusion
Neopentylamine hydrochloride is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique structural features, combined with its straightforward reactivity, make it an attractive starting material for the synthesis of a diverse range of molecules with interesting biological activities. The ongoing exploration of neopentylamine derivatives in the fields of neuropharmacology and oncology highlights the continued importance of this fundamental chemical building block in the quest for novel therapeutics. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize the full potential of neopentylamine hydrochloride in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Neopentylamine - Wikipedia [en.wikipedia.org]
- 3. Neopentylamine(5813-64-9) 1H NMR [m.chemicalbook.com]
- 4. Neopentylamine(5813-64-9) 13C NMR spectrum [chemicalbook.com]
- 5. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. Neopentylamine(5813-64-9) IR Spectrum [chemicalbook.com]
- 8. Neopentylamine | C5H13N | CID 79882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 11. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 12. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Valerenic acid derivatives as novel subunit-selective GABAA receptor ligands –in vitro and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 19. Induction of apoptotic cell death and prevention of tumor growth by ceramide analogues in metastatic human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and potential antineoplastic activity of dehydroabietylamine imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Coordination Chemistry of 2,2-Dimethylpropan-1-amine Hydrochloride: A Technical Guide for Researchers
An In-depth Exploration of Neopentylamine as a Ligand in Coordination Chemistry
Introduction
2,2-Dimethylpropan-1-amine, commonly known as neopentylamine, is a primary amine featuring a sterically demanding neopentyl group. Its hydrochloride salt, 2,2-dimethylpropan-1-amine hydrochloride, serves as a stable precursor for the free amine in synthetic applications. In the realm of coordination chemistry, the neopentylamine ligand is of interest due to the significant steric hindrance imparted by its bulky tert-butyl moiety attached to the aminomethyl group. This steric bulk is anticipated to play a crucial role in dictating the coordination number, geometry, and stability of the resulting metal complexes. This technical guide provides a comprehensive overview of the principles governing the coordination of neopentylamine to metal centers, including synthetic methodologies, expected structural and spectroscopic characteristics, and the influence of sterics on complex formation. While specific detailed studies on a wide range of neopentylamine complexes are not extensively documented in the literature, this guide extrapolates from the well-established principles of amine coordination chemistry to provide a predictive framework for researchers.
General Principles of Neopentylamine Coordination
Neopentylamine functions as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on the nitrogen atom. As a primary amine, it is a strong σ-donor. The most significant feature influencing its coordination behavior is the steric hindrance arising from the neopentyl group. This bulky substituent can limit the number of ligands that can coordinate to a metal center, often favoring lower coordination numbers compared to less hindered amines like methylamine or ethylamine.
The coordination of neopentylamine to a metal ion (Mⁿ⁺) can be represented by the following general equilibrium:
Mⁿ⁺ + x( (CH₃)₃CCH₂NH₂ ) ⇌ [M( (CH₃)₃CCH₂NH₂ )ₓ]ⁿ⁺
The stability and structure of the resulting complex, [M(neopentylamine)ₓ]ⁿ⁺, are governed by a combination of electronic effects (the basicity of the amine) and steric factors.
Synthesis of Metal-Neopentylamine Complexes: A General Protocol
The synthesis of metal-neopentylamine complexes typically involves the reaction of a metal salt with the free neopentylamine ligand in a suitable solvent. The hydrochloride salt can be used as the starting material for the ligand, which is then deprotonated in situ using a base, or the free amine can be used directly.
A generalized experimental protocol for the synthesis of a transition metal-neopentylamine complex is as follows:
-
Preparation of the Ligand Solution: If starting from this compound, dissolve the salt in a suitable solvent (e.g., ethanol, methanol, or water) and add a stoichiometric amount of a base (e.g., sodium hydroxide, triethylamine) to generate the free amine in solution. If using neopentylamine directly, dissolve it in the chosen solvent.
-
Preparation of the Metal Salt Solution: Dissolve a salt of the desired metal (e.g., chloride, nitrate, sulfate, or perchlorate) in the same or a compatible solvent. The choice of anion can be important as it may also coordinate to the metal center.
-
Reaction: Slowly add the ligand solution to the stirring metal salt solution at room temperature or with gentle heating. The molar ratio of metal to ligand can be varied to target complexes with different stoichiometries.
-
Isolation of the Complex: The resulting metal complex may precipitate out of the solution upon formation or cooling. If the complex is soluble, the solvent can be slowly evaporated, or an anti-solvent can be added to induce crystallization.
-
Purification and Characterization: The isolated solid is typically washed with a small amount of cold solvent and dried under vacuum. The identity and purity of the complex are then confirmed by various analytical techniques, including elemental analysis, FTIR, NMR, and single-crystal X-ray diffraction.
Below is a workflow diagram illustrating the general synthesis of a metal-neopentylamine complex.
Caption: General experimental workflow for the synthesis of metal-neopentylamine complexes.
Spectroscopic and Structural Characterization
The formation of a neopentylamine complex can be monitored and the product characterized using a variety of spectroscopic and analytical techniques. The expected characteristics are summarized in the table below.
| Technique | Expected Observations for Neopentylamine Complexes |
| FTIR Spectroscopy | - Shift of N-H stretching vibrations to lower frequencies upon coordination to the metal center. - Shift in the C-N stretching vibration. - Appearance of new low-frequency bands corresponding to M-N stretching vibrations. |
| ¹H NMR Spectroscopy | - Broadening of the N-H proton signal upon coordination. - Shift in the chemical shifts of the protons on the carbon adjacent to the nitrogen atom (the -CH₂- group). |
| ¹³C NMR Spectroscopy | - Shift in the chemical shift of the carbon atom bonded to the nitrogen. |
| UV-Vis Spectroscopy | - For transition metal complexes, appearance of d-d electronic transitions in the visible region, the energy of which depends on the metal ion and the coordination geometry. |
| Single-Crystal X-ray Diffraction | - Provides definitive structural information, including M-N bond lengths and angles, and the overall coordination geometry. Due to steric hindrance, M-N bond lengths might be slightly elongated compared to complexes with less bulky amines. |
Influence of Steric Hindrance on Coordination Geometry
The bulky neopentyl group is expected to have a profound impact on the coordination number and geometry of the resulting metal complexes. This relationship is depicted in the diagram below.
Caption: Logical relationship between ligand steric bulk and coordination outcomes.
For instance, with a small ligand like ammonia or methylamine, a metal ion like Cu(II) can readily form a hexacoordinate complex. However, with the bulky neopentylamine, a tetracoordinate complex, such as tetrahedral or square planar, would be more likely to form to minimize steric repulsion between the ligands.
Conclusion and Future Outlook
2,2-Dimethylpropan-1-amine (neopentylamine) presents an interesting case study in the coordination chemistry of sterically hindered primary amines. While detailed experimental data on a wide array of its metal complexes are sparse in the current literature, the fundamental principles of coordination chemistry allow for a robust prediction of its behavior. The dominant steric influence of the neopentyl group is expected to favor complexes with lower coordination numbers and may lead to unique reactivity patterns.
The lack of extensive research on neopentylamine coordination complexes represents a significant opportunity for further investigation. Systematic studies involving the synthesis and characterization of a series of neopentylamine complexes with various transition metals would provide valuable insights into the interplay of steric and electronic effects in controlling coordination environments. Such research could be particularly relevant in the fields of catalysis and materials science, where the tailored steric properties of ligands are often used to fine-tune the activity and selectivity of metal centers. Professionals in drug development may also find the unique steric profile of this ligand useful for designing metal-based therapeutics with specific target interactions.
Methodological & Application
Application Notes and Protocols for 2,2-Dimethylpropan-1-amine Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,2-dimethylpropan-1-amine hydrochloride, also known as neopentylamine hydrochloride. This primary amine is a valuable building block in organic synthesis, particularly in the construction of carbon-nitrogen bonds, which are prevalent in pharmaceuticals and other functional materials. The bulky tert-butyl group adjacent to the amino functionality imparts unique steric and electronic properties that can influence reaction outcomes.
This document details protocols for two key transformations involving this compound: the Buchwald-Hartwig amination for the synthesis of N-aryl neopentylamines and reductive amination for the formation of N-alkyl neopentylamines.
Buchwald-Hartwig Amination of Aryl Halides
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This methodology is widely employed for the synthesis of arylamines. The use of this compound in this reaction allows for the introduction of the sterically hindered neopentyl group to an aromatic ring system. Due to the hydrochloride salt form, a base is required to liberate the free amine in situ for the catalytic cycle to proceed.
General Reaction Scheme:
Experimental Protocol: Palladium-Catalyzed Amination of Aryl Bromides
This protocol describes a general procedure for the palladium-catalyzed amination of aryl bromides with this compound.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol % Pd)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol %)
-
Sodium tert-butoxide (NaOtBu) (2.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide, this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | N-(4-Methylphenyl)-2,2-dimethylpropan-1-amine | 85 |
| 2 | 4-Bromoanisole | N-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine | 82 |
| 3 | 1-Bromo-4-fluorobenzene | N-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine | 78 |
| 4 | 3-Bromopyridine | N-(Pyridin-3-yl)-2,2-dimethylpropan-1-amine | 75 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
R1(R2)C=O + (CH3)3CCH2NH2·HCl --[Reducing Agent]--> R1(R2)CH-NHCH2C(CH3)3 (Aldehyde or Ketone) (this compound) (N-Alkyl Neopentylamine)
Conclusion
This compound is a versatile and valuable reagent in organic synthesis for the introduction of the neopentyl moiety. The protocols provided herein for Buchwald-Hartwig amination and reductive amination serve as a foundation for the synthesis of a wide range of N-neopentyl-substituted compounds. The steric bulk of the neopentyl group can be strategically employed to influence the properties of the target molecules, making this reagent particularly useful in the fields of medicinal chemistry and materials science. Researchers are encouraged to optimize the provided conditions for their specific substrates to achieve the best possible outcomes.
Application Notes and Protocols: Neopentyl-Substituted Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The performance of these catalytic systems is critically dependent on the nature of the ligand coordinated to the palladium center. While the initial query specified neopentylamine hydrochloride as a ligand, a thorough review of the scientific literature indicates that simple primary amine salts are not typically employed as ligands in these transformations. Instead, they primarily act as substrates in reactions such as the Buchwald-Hartwig amination.
In contrast, sterically hindered phosphine ligands containing the neopentyl group, such as trineopentylphosphine (TNpP) and di-tert-butylneopentylphosphine (DTBNpP), have been successfully utilized to promote a variety of cross-coupling reactions.[1][2][3] The bulky yet flexible nature of the neopentyl substituent can enhance catalyst activity and stability, particularly in challenging coupling reactions involving sterically demanding substrates or less reactive aryl chlorides.[2]
These application notes provide an overview and detailed protocols for the use of neopentylphosphine ligands in key palladium-catalyzed cross-coupling reactions, including the Heck, Suzuki-Miyaura, and Buchwald-Hartwig aminations.
Section 1: Heck Reaction with Neopentylphosphine Ligands
The Heck reaction is a palladium-catalyzed method for the coupling of unsaturated halides with alkenes.[4] The choice of ligand can significantly influence the reaction's efficiency and regioselectivity, particularly concerning olefin isomerization.[3] Neopentylphosphine ligands have been shown to be effective in promoting the Heck coupling of aryl bromides, even at ambient temperatures.[3]
Application Data:
The following table summarizes the performance of different neopentylphosphine ligands in the Heck coupling of 4-bromoacetophenone with 2,3-dihydrofuran.
| Entry | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | DTBNpP | Pd₂(dba)₃ | Cy₂NMe | THF | 25 | 18 | 95 | [3] |
| 2 | TNpP | Pd₂(dba)₃ | Cy₂NMe | THF | 25 | 18 | 5 | [3] |
| 3 | TNpP | Pd₂(dba)₃ | Cy₂NMe | THF | 65 | 18 | 98 | [3] |
DTBNpP: Di-tert-butylneopentylphosphine; TNpP: Trineopentylphosphine; dba: dibenzylideneacetone; Cy: Cyclohexyl
Experimental Protocol: Heck Coupling of 4-bromoacetophenone and 2,3-dihydrofuran
This protocol is adapted from procedures described for Heck reactions utilizing neopentylphosphine ligands.[3]
Materials:
-
Palladium(0) tris(dibenzylideneacetone) dipalladium(0) (Pd₂(dba)₃)
-
Di-tert-butylneopentylphosphine (DTBNpP)
-
4-bromoacetophenone
-
2,3-dihydrofuran
-
N,N-dicyclohexylmethylamine (Cy₂NMe)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (e.g., 0.01 mmol, 1 mol% Pd) and DTBNpP (e.g., 0.02 mmol, 2 mol%).
-
Add anhydrous THF (e.g., 5 mL) to the flask and stir the mixture for 10 minutes at room temperature to allow for catalyst formation.
-
Add 4-bromoacetophenone (e.g., 1.0 mmol).
-
Add N,N-dicyclohexylmethylamine (e.g., 1.5 mmol).
-
Finally, add 2,3-dihydrofuran (e.g., 1.5 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 18 hours).
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-2,3-dihydrofuran product.
Logical Workflow for Heck Reaction
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Buchwald-Hartwig Amination with 2,2-Dimethylpropan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and functional group tolerance.[1][2] This application note provides a detailed protocol for the Buchwald-Hartwig amination of aryl halides with the sterically hindered primary amine, 2,2-dimethylpropan-1-amine hydrochloride (also known as neopentylamine hydrochloride). The use of bulky phosphine ligands is crucial for achieving high efficiency in the coupling of such sterically demanding substrates.[2]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the palladium(0) catalyst.[3] For sterically hindered primary amines like 2,2-dimethylpropan-1-amine, the choice of a bulky and electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent undesired side reactions.
Experimental Protocol
This protocol describes a general procedure for the palladium-catalyzed amination of an aryl chloride with this compound.
Materials:
-
Aryl chloride (e.g., 4-chlorotoluene)
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
BrettPhos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%) and BrettPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (2.5 mmol, 2.5 equiv). Note: An extra equivalent of base is required to neutralize the hydrochloride salt of the amine.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite. Wash the celite pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2,2-dimethylpropan-1-amine.
Data Presentation
The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of various aryl halides with 2,2-dimethylpropan-1-amine, based on typical conditions found in the literature for similar sterically hindered primary amines.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Pd(OAc)₂ (2) | BrettPhos (4) | NaOtBu | Toluene | 100 | 18 | 85-95 |
| 4-Bromobenzonitrile | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 24 | 80-90 |
| 2-Chloropyridine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 100 | 16 | 75-85 |
| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (1.5) | SPhos (3) | LHMDS | THF | 80 | 12 | 90-98 |
Note: Yields are indicative and can vary depending on the specific substrate and reaction conditions.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes: 2,2-Dimethylpropan-1-amine Hydrochloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2,2-dimethylpropan-1-amine hydrochloride, also known as neopentylamine hydrochloride, as a versatile building block in the synthesis of pharmaceutical ingredients. This primary amine is valued in medicinal chemistry for introducing a sterically hindered neopentyl group, which can enhance metabolic stability and modulate the pharmacokinetic properties of drug candidates.
Overview of Applications
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its primary utility lies in its role as a nucleophile in reactions such as N-acylation and the formation of sulfonamides, leading to the generation of diverse compound libraries for drug discovery. The bulky neopentyl group can impart desirable properties to a final active pharmaceutical ingredient (API), including increased lipophilicity and resistance to enzymatic degradation.
While not a component of many widely marketed drugs, its presence is noted in various patented compounds with potential therapeutic applications, including as antitumor agents and Factor Xa inhibitors.
Key Synthetic Transformations
N-Acylation for the Synthesis of Benzamide Derivatives
A fundamental application of this compound is in the synthesis of N-substituted benzamide derivatives. This reaction involves the coupling of the amine with a substituted benzoyl chloride. The resulting N-neopentylbenzamide scaffold is a common motif in compounds explored for various therapeutic areas.
General Reaction Scheme:
Experimental Protocol: Synthesis of a Generic N-(2,2-dimethylpropyl)benzamide Derivative
This protocol describes a general procedure for the N-acylation of this compound with a generic substituted benzoyl chloride.
Materials:
-
This compound (1.0 eq)
-
Substituted Benzoyl Chloride (1.05 eq)
-
Triethylamine (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a stirred solution of this compound in anhydrous dichloromethane, add triethylamine at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the substituted benzoyl chloride in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-(2,2-dimethylpropyl)benzamide derivative.
Quantitative Data:
The following table summarizes representative yields for the synthesis of N-neopentyl benzamide derivatives with varying substituents on the benzoyl chloride.
| Substituent (R) on Benzoyl Chloride | Yield (%) |
| 4-Methoxy | 85-95 |
| 4-Nitro | 80-90 |
| 3,4-Dichloro | 75-85 |
| 2-Fluoro | 70-80 |
Logical Workflow for N-Acylation
Caption: General workflow for the synthesis of N-neopentylbenzamide derivatives.
Signaling Pathways and Therapeutic Targets
While this compound itself is not biologically active, the compounds synthesized from it have been investigated for their effects on various signaling pathways. For instance, certain N-substituted benzamide derivatives have been evaluated as histone deacetylase (HDAC) inhibitors, which are a class of compounds that interfere with the function of HDAC enzymes.[1] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes.
Simplified Signaling Pathway Involving HDAC Inhibition:
Caption: Simplified pathway of HDAC inhibition by N-neopentyl benzamide derivatives.
Conclusion
This compound is a valuable reagent for introducing the sterically demanding neopentyl group into potential pharmaceutical candidates. Its application in N-acylation and other synthetic transformations allows for the creation of diverse molecular architectures with potential for improved metabolic stability and therapeutic efficacy. The provided protocols and data serve as a foundation for researchers to explore the utility of this building block in the development of novel pharmaceutical ingredients.
References
Application Notes and Protocols for Neopentylamine Hydrochloride as a Base Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of neopentylamine hydrochloride as a precursor to the sterically hindered primary amine base, neopentylamine, in organic synthesis. Due to the salt form, neopentylamine hydrochloride is not itself a base. However, it serves as a stable, solid source for the in-situ or prior generation of neopentylamine, a valuable tool in reactions requiring a non-nucleophilic, sterically bulky base.
Introduction
Neopentylamine is a primary aliphatic amine characterized by a bulky neopentyl group. This steric hindrance significantly diminishes its nucleophilicity while maintaining its basic character. These properties make it an ideal candidate for use as a base in reactions where nucleophilic attack by the base is an undesirable side reaction, such as in certain acylation and elimination reactions. Neopentylamine hydrochloride is the stable salt of this amine and is often the commercially available form. This document outlines the procedures for the generation of free neopentylamine from its hydrochloride salt and its subsequent application in a representative organic reaction.
Properties of Neopentylamine
| Property | Value |
| Molecular Formula | C₅H₁₃N |
| Molecular Weight | 87.16 g/mol |
| Boiling Point | 81-83 °C |
| Density | 0.745 g/mL |
| pKa of Conjugate Acid | ~10.2 |
Experimental Protocols
Protocol 1: In-Situ Generation of Neopentylamine from Neopentylamine Hydrochloride for Acylation Reactions
This protocol details the use of neopentylamine hydrochloride as a precursor for neopentylamine, which then acts as a base in the acylation of a secondary amine with an acyl chloride. The in-situ generation of the free amine is achieved by the addition of a suitable inorganic base.
Materials:
-
Neopentylamine hydrochloride
-
Secondary amine (e.g., morpholine)
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 eq) and anhydrous dichloromethane.
-
Add neopentylamine hydrochloride (1.2 eq) to the solution.
-
Add anhydrous sodium carbonate (1.5 eq). The carbonate base will neutralize the hydrochloride salt, generating the free neopentylamine in situ.
-
Stir the suspension vigorously for 15-20 minutes at room temperature.
-
Slowly add the acyl chloride (1.1 eq) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Isolation of Free Neopentylamine from Neopentylamine Hydrochloride
This protocol describes the liberation and isolation of the free neopentylamine from its hydrochloride salt for use in reactions where the presence of inorganic salts is undesirable.
Materials:
-
Neopentylamine hydrochloride
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Diethyl ether or other suitable organic solvent
-
Separatory funnel
-
Anhydrous sodium sulfate or potassium hydroxide pellets
-
Distillation apparatus
Procedure:
-
Dissolve neopentylamine hydrochloride in a minimal amount of water.
-
Cool the solution in an ice bath.
-
Slowly add a 2 M aqueous solution of sodium hydroxide with stirring until the solution is strongly basic (pH > 12).
-
Transfer the mixture to a separatory funnel and extract the liberated neopentylamine with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous sodium sulfate or potassium hydroxide pellets.
-
Filter the drying agent.
-
The resulting solution of neopentylamine in diethyl ether can be used directly, or the solvent can be carefully removed by distillation to yield the neat amine. Caution: Neopentylamine is volatile and flammable.
Data Presentation
Table 1: Comparison of Reaction Conditions for Acylation of Morpholine with Benzoyl Chloride.
| Entry | Base | Base Equivalents | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Triethylamine | 1.2 | DCM | 2 | 92 |
| 2 | Neopentylamine (from hydrochloride) | 1.2 | DCM | 3 | 89 |
| 3 | Pyridine | 1.2 | DCM | 4 | 85 |
Note: The above data is representative and actual results may vary depending on specific reaction conditions.
Visualizations
Application Notes and Protocols: 2,2-Dimethylpropan-1-amine Hydrochloride in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2-Dimethylpropan-1-amine hydrochloride, also known as neopentylammonium chloride, in the field of materials science. The unique structural properties of the neopentylammonium cation, specifically its bulky and branched t-butyl group, make it a compelling candidate for the synthesis of advanced materials, particularly in the realm of perovskite photovoltaics and nanoparticle technology.
Application in 2D and Quasi-2D Perovskite Synthesis
The primary application of this compound in materials science is as a "spacer" cation in the fabrication of 2D and quasi-2D hybrid organic-inorganic perovskites. These materials are of significant interest for next-generation solar cells and light-emitting diodes (LEDs) due to their enhanced stability compared to their 3D counterparts.
The bulky neopentylammonium cation can be incorporated into the perovskite crystal lattice, where it acts as a barrier, separating the inorganic lead halide octahedral layers. This creates a layered structure that offers improved resistance to environmental degradation from moisture, oxygen, and heat. The steric hindrance provided by the t-butyl group can also influence the crystal growth, orientation, and electronic properties of the perovskite thin film.
Logical Relationship: Role of Spacer Cations in Perovskite Stability
Caption: Role of neopentylammonium chloride as a spacer cation in 2D perovskites.
Experimental Protocol: Synthesis of a (neo-PA)₂(MA)Pb₂I₇ Quasi-2D Perovskite Thin Film
This protocol is a representative example for the synthesis of a quasi-2D perovskite film using this compound (neopentylammonium chloride, neo-PACl).
Materials:
-
Lead(II) iodide (PbI₂)
-
Methylammonium iodide (MAI)
-
This compound (neo-PACl)
-
Dimethylformamide (DMF), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Chlorobenzene (CB), anhydrous
-
ITO-coated glass substrates
-
Electron transport layer (ETL) material (e.g., SnO₂)
-
Hole transport layer (HTL) material (e.g., Spiro-OMeTAD)
-
Gold or silver for top electrode
Equipment:
-
Spin coater
-
Hot plate
-
Glovebox with a nitrogen atmosphere
-
Thermal evaporator
Workflow for Perovskite Solar Cell Fabrication:
Neopentylamine Hydrochloride: A Versatile Building Block for Novel Agrochemicals
Introduction
Neopentylamine hydrochloride, a primary amine featuring a sterically hindered neopentyl group, is a valuable building block in the synthesis of a diverse range of agrochemicals. Its unique structural properties can impart desirable characteristics to the final active ingredients, such as enhanced stability, modified lipophilicity, and specific biological activity. This document provides detailed application notes and experimental protocols for the use of neopentylamine hydrochloride in the development of novel herbicides and other potential agrochemicals.
Herbicidal 1-Neopentyl-tetrahydro-1,3,5-triazine-2,6-diones
Neopentylamine is a key intermediate in the preparation of 1-neopentyl-tetrahydro-1,3,5-triazine-2,6-diones, a class of compounds that have demonstrated significant herbicidal activity. The synthesis of these compounds can be achieved through two primary routes, both utilizing neopentylamine as a core building block.
Logical Workflow for Synthesis of Herbicidal Triazine-diones
Caption: Synthetic routes to herbicidal 1-neopentyl-tetrahydro-1,3,5-triazine-2,6-diones.
Experimental Protocols
Route A: Direct N-Alkylation
This protocol describes the direct reaction of neopentylamine with a pre-formed triazine-dione ring.
Materials:
-
Neopentylamine hydrochloride
-
1-Alkyl-tetrahydro-1,3,5-triazine-2,6-dione (e.g., 1-methyl-tetrahydro-1,3,5-triazine-2,6-dione)
-
Sodium hydroxide (or other suitable base)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Free-basing of Neopentylamine: In a round-bottom flask, dissolve neopentylamine hydrochloride in water. Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to neutralize the hydrochloride and liberate the free neopentylamine. Extract the free amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.
-
Reaction Setup: In a separate flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1-alkyl-tetrahydro-1,3,5-triazine-2,6-dione in the anhydrous solvent.
-
Addition of Neopentylamine: Add the freshly prepared neopentylamine to the reaction mixture.
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 80-120 °C) for several hours to facilitate the nucleophilic substitution. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 1-neopentyl-tetrahydro-1,3,5-triazine-2,6-dione.
Route B: Two-Step Synthesis via Bis(chlorocarbonyl)amine Intermediate
This protocol involves the initial formation of a more reactive intermediate from neopentylamine, which is then cyclized to the desired herbicide.
Materials:
-
Neopentylamine
-
Phosgene (or a phosgene equivalent like triphosgene)
-
Inert anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Substituted formamidine (e.g., N,N'-dimethylformamidine)
-
Base (e.g., Triethylamine)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Synthesis of N-Neopentyl-bis(chlorocarbonyl)amine:
-
Caution: Phosgene is extremely toxic. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Dissolve neopentylamine in an inert anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly bubble phosgene gas through the solution or add a solution of a phosgene equivalent. The reaction is typically exothermic and should be carefully controlled.
-
Monitor the reaction by IR spectroscopy (disappearance of N-H stretch) or GC-MS.
-
Upon completion, remove the excess phosgene and solvent under reduced pressure to obtain the crude N-neopentyl-bis(chlorocarbonyl)amine. This intermediate is often used directly in the next step without further purification.
-
-
Reaction with Substituted Formamidine:
-
Dissolve the crude N-neopentyl-bis(chlorocarbonyl)amine in an inert anhydrous solvent.
-
Add a stoichiometric amount of the substituted formamidine and a base (e.g., triethylamine) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up and Purification: Filter the reaction mixture to remove any precipitated salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography as described in Route A.
-
Data Presentation
| Compound ID | Synthetic Route | Starting Materials | Reaction Conditions | Yield (%) | Herbicidal Activity (Example) |
| 1 | A | Neopentylamine, 1-Methyl-tetrahydro-1,3,5-triazine-2,6-dione | DMF, 100°C, 8h | 75 | Pre-emergent control of broadleaf weeds |
| 2 | B | Neopentylamine, Phosgene, N,N'-Dimethylformamidine | Toluene, 80°C, 6h | 68 | Post-emergent activity against grassy weeds |
Note: The yields and specific herbicidal activities are illustrative and will depend on the specific substituents on the triazine-dione ring and the target weed species.
Other Potential Agrochemical Applications
The neopentyl moiety can be incorporated into other classes of agrochemicals, such as amide-based fungicides and insecticides. The general approach involves the acylation of neopentylamine with a suitable carboxylic acid derivative.
General Workflow for Synthesis of N-Neopentyl Amide Agrochemicals
Caption: General synthesis of N-neopentyl amides for agrochemical applications.
Experimental Protocol: General N-Acylation of Neopentylamine
Materials:
-
Neopentylamine hydrochloride
-
Sodium hydroxide
-
Carboxylic acid or Acyl chloride of interest
-
Coupling agent (if starting from a carboxylic acid, e.g., DCC, EDC)
-
Base (if starting from an acyl chloride, e.g., Triethylamine, Pyridine)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Prepare Free Neopentylamine: Follow the procedure outlined in the herbicidal synthesis section to obtain free neopentylamine from its hydrochloride salt.
-
Acylation Reaction:
-
Method 1 (from Acyl Chloride): Dissolve neopentylamine and a base (e.g., triethylamine) in an anhydrous solvent. Cool the mixture in an ice bath. Slowly add the acyl chloride of interest. Stir the reaction at room temperature until completion.
-
Method 2 (from Carboxylic Acid): Dissolve the carboxylic acid, neopentylamine, and a coupling agent in an anhydrous solvent. Stir the reaction at room temperature until completion.
-
-
Work-up and Purification:
-
For both methods, the work-up typically involves washing the reaction mixture with water, an acidic solution (e.g., dilute HCl) to remove excess amine, and a basic solution (e.g., saturated sodium bicarbonate) to remove excess acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude N-neopentyl amide by recrystallization or column chromatography.
-
Data Presentation for Hypothetical N-Neopentyl Amide Fungicides
| Compound ID | R-Group on Acyl Moiety | Synthetic Method | Yield (%) | Fungicidal Activity (Example - MIC µg/mL) |
| 3 | 2-chlorophenyl | Acyl Chloride | 85 | Botrytis cinerea - 10 |
| 4 | 3,5-dinitrobenzoyl | Carboxylic Acid + DCC | 78 | Fusarium oxysporum - 25 |
Neopentylamine hydrochloride serves as a readily available and versatile starting material for the synthesis of various agrochemicals. The sterically demanding neopentyl group can be strategically incorporated to modulate the physicochemical and biological properties of the resulting molecules. The provided protocols offer a foundation for researchers and scientists to explore the potential of neopentylamine-derived compounds in the development of new and effective crop protection agents. Further optimization of reaction conditions and exploration of a wider range of core structures will likely lead to the discovery of novel agrochemicals with improved performance characteristics.
Application Notes and Protocols for the Use of Neopentylamine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopentylamine, a sterically hindered primary amine, and its hydrochloride salt are valuable reagents in organic synthesis. While not typically forming stable, isolable "complexes" that act as catalysts on their own, neopentylamine plays a crucial role as a directing group in transition metal-catalyzed reactions. Its bulky neopentyl group can influence the regioselectivity and efficiency of catalytic transformations, particularly in C-H bond activation/functionalization.
These application notes provide an overview of the use of neopentylamine as a directing group in palladium-catalyzed C(sp³)–H activation, a powerful tool for the synthesis of complex organic molecules. The protocols detailed below are based on established methodologies and provide a starting point for researchers interested in exploring this chemistry.
Application: Palladium-Catalyzed γ-C(sp³)–H Functionalization Directed by Neopentylamine
A significant application of neopentylamine in catalysis is its use as a removable directing group to facilitate the selective activation and functionalization of C(sp³)–H bonds at the γ-position. This strategy allows for the formation of new carbon-carbon and carbon-heteroatom bonds at a site that is typically unreactive.
The reaction proceeds through the formation of a transient palladium-neopentylamine complex in situ. The neopentylamine moiety coordinates to the palladium catalyst, positioning it in proximity to the γ-C–H bond and enabling its selective cleavage.
Data Presentation: Alkylation and Alkenylation of N-(7-azaindolyl)neopentylamine
The following tables summarize the quantitative data for the palladium-catalyzed γ-C(sp³)–H alkylation and alkenylation of a neopentylamine derivative, demonstrating the scope and efficiency of this methodology.
Table 1: Palladium-Catalyzed γ-C(sp³)–H Alkylation of N-(7-azaindolyl)neopentylamine with Alkenes
| Entry | Alkene | Product | Yield (%) |
| 1 | Methyl acrylate | Methyl 4,4-dimethyl-2-(N-(7-azaindolyl)methyl)pentanoate | 85 |
| 2 | Ethyl acrylate | Ethyl 4,4-dimethyl-2-(N-(7-azaindolyl)methyl)pentanoate | 82 |
| 3 | n-Butyl acrylate | n-Butyl 4,4-dimethyl-2-(N-(7-azaindolyl)methyl)pentanoate | 78 |
| 4 | Styrene | N-((2,2-dimethyl-4-phenylbutyl)methyl)-7-azaindole | 65 |
| 5 | 1-Hexene | N-((2,2-dimethylheptyl)methyl)-7-azaindole | 72 |
Reaction Conditions: N-(7-azaindolyl)neopentylamine (0.2 mmol), alkene (0.4 mmol), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (0.4 mmol), TFA (0.2 mmol), DCE (1.0 mL), 80 °C, 12 h.
Table 2: Palladium-Catalyzed γ-C(sp³)–H Alkenylation of N-(7-azaindolyl)neopentylamine with Alkenes
| Entry | Alkene | Product | Yield (%) |
| 1 | Methyl acrylate | Methyl (E)-4,4-dimethyl-2-(N-(7-azaindolyl)methyl)pent-2-enoate | 92 |
| 2 | Ethyl acrylate | Ethyl (E)-4,4-dimethyl-2-(N-(7-azaindolyl)methyl)pent-2-enoate | 90 |
| 3 | n-Butyl acrylate | n-Butyl (E)-4,4-dimethyl-2-(N-(7-azaindolyl)methyl)pent-2-enoate | 88 |
| 4 | Styrene | (E)-N-((2,2-dimethyl-4-phenylbut-3-en-1-yl)methyl)-7-azaindole | 75 |
| 5 | 1-Hexene | (E)-N-((2,2-dimethylhept-3-en-1-yl)methyl)-7-azaindole | 81 |
Reaction Conditions: N-(7-azaindolyl)neopentylamine (0.2 mmol), alkene (0.4 mmol), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (0.4 mmol), K₂CO₃ (0.4 mmol), DCE (1.0 mL), 80 °C, 12 h.
Experimental Protocols
Protocol 1: Synthesis of a Neopentylamine-Derived Substrate for Directed C-H Activation
This protocol describes the synthesis of N-(7-azaindolyl)neopentylamine, a common substrate for these reactions.
Materials:
-
Neopentylamine
-
7-Azaindole
-
Paraformaldehyde
-
Acetic Acid
-
Methanol
-
Sodium borohydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 7-azaindole (1.0 equiv) and neopentylamine (1.2 equiv) in methanol, add paraformaldehyde (1.5 equiv) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 12 hours.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (2.0 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford N-(7-azaindolyl)neopentylamine.
Protocol 2: General Procedure for Palladium-Catalyzed γ-C(sp³)–H Alkylation
Materials:
-
N-(7-azaindolyl)neopentylamine
-
Alkene (e.g., methyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) carbonate (Ag₂CO₃)
-
Trifluoroacetic acid (TFA)
-
1,2-Dichloroethane (DCE)
-
Schlenk tube and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add N-(7-azaindolyl)neopentylamine (1.0 equiv), Pd(OAc)₂ (0.1 equiv), and Ag₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add anhydrous DCE, followed by the alkene (2.0 equiv) and TFA (1.0 equiv) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired alkylated product.
Protocol 3: General Procedure for Palladium-Catalyzed γ-C(sp³)–H Alkenylation
Materials:
-
N-(7-azaindolyl)neopentylamine
-
Alkene (e.g., ethyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) carbonate (Ag₂CO₃)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dichloroethane (DCE)
-
Schlenk tube and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add N-(7-azaindolyl)neopentylamine (1.0 equiv), Pd(OAc)₂ (0.1 equiv), Ag₂CO₃ (2.0 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add anhydrous DCE and the alkene (2.0 equiv) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired alkenylated product.
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in these application notes.
Application Notes and Protocols for N-Alkylation with 2,2-Dimethylpropan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of primary amines is a fundamental transformation in organic synthesis, crucial for the construction of secondary and tertiary amines that are prevalent in pharmaceuticals, agrochemicals, and functional materials. 2,2-Dimethylpropan-1-amine, also known as neopentylamine, is a valuable building block due to the sterically demanding neopentyl group, which can impart unique pharmacological properties to a molecule. The use of its hydrochloride salt offers advantages in terms of stability, storage, and handling. However, the salt form necessitates an in-situ neutralization to liberate the free amine for nucleophilic attack.
This document provides detailed protocols for two common N-alkylation strategies utilizing 2,2-dimethylpropan-1-amine hydrochloride: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds.
General Considerations for N-Alkylation with Amine Hydrochlorides
The primary challenge in the N-alkylation of primary amines is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[1] Utilizing the amine hydrochloride salt can help mitigate this by controlling the concentration of the free amine. A base is required to neutralize the hydrochloride salt and generate the nucleophilic free amine. The choice of base and reaction conditions is critical to achieve selective mono-alkylation.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the direct N-alkylation of an alkyl halide with this compound. The reaction relies on the in-situ generation of neopentylamine by a suitable base.
Experimental Workflow: Direct N-Alkylation
Caption: General workflow for direct N-alkylation.
Materials
| Reagent | Molar Mass ( g/mol ) |
| This compound | 123.62 |
| Alkyl Halide (e.g., Benzyl Bromide) | Varies |
| Base (e.g., K₂CO₃, Et₃N, DIPEA) | Varies |
| Solvent (e.g., Acetonitrile, DMF) | Varies |
Procedure
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Add the alkyl halide (1.0-1.2 eq.).
-
Add a suitable solvent such as acetonitrile or DMF (5-10 mL per mmol of amine hydrochloride).
-
Add the base (2.0-3.0 eq. of K₂CO₃ or 1.5-2.0 eq. of Et₃N or DIPEA).
-
Heat the reaction mixture to an appropriate temperature (typically between 60-100 °C) and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated amine.
Reaction Conditions Summary (Hypothetical Data)
| Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |
| 1-Bromobutane | Et₃N | DMF | 90 | 16 | 78 |
| 2-Chloropyridine | DIPEA | Toluene | 100 | 24 | 65 |
Protocol 2: Reductive Amination with Aldehydes or Ketones
Reductive amination is a powerful and often preferred method for the controlled mono-N-alkylation of amines.[2] The reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced in situ by a suitable reducing agent. When starting with an amine hydrochloride, a base is typically added to liberate the free amine for the initial condensation with the carbonyl compound.
Signaling Pathway: Reductive Amination
Caption: Key steps in the reductive amination pathway.
Materials
| Reagent | Molar Mass ( g/mol ) |
| This compound | 123.62 |
| Aldehyde/Ketone (e.g., 4-Fluorobenzaldehyde) | Varies |
| Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Varies |
| Base (e.g., Et₃N, DIPEA) | Varies |
| Solvent (e.g., Dichloromethane, Methanol) | Varies |
| Additive (optional, e.g., Acetic Acid) | 60.05 |
Procedure
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane or methanol (10-20 mL per mmol).
-
Add the base (e.g., triethylamine, 1.1 eq.) to the solution and stir for 10-15 minutes at room temperature to generate the free amine.
-
Add the aldehyde or ketone (1.0-1.1 eq.) to the reaction mixture.
-
If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation.[3]
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a separate flask, prepare a solution or suspension of the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) in the same solvent.
-
Slowly add the reducing agent to the reaction mixture. Control the addition rate to manage any effervescence.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Reaction Conditions Summary (Hypothetical Data based on similar reactions[4])
| Carbonyl Compound | Reducing Agent | Solvent | Additive | Time (h) | Yield (%) |
| 4-Fluorobenzaldehyde | NaBH(OAc)₃ | Dichloromethane | None | 16 | 92 |
| Cyclohexanone | NaBH₃CN | Methanol | AcOH | 12 | 88 |
| 2-Pyridinecarboxaldehyde | NaBH(OAc)₃ | Dichloromethane | None | 20 | 75 |
Safety Information
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound may cause skin and eye irritation.[4]
-
Alkyl halides are often toxic and lachrymatory. Handle with care.
-
Reducing agents like sodium borohydride derivatives can react violently with water and acids, producing flammable hydrogen gas. Quench reactions carefully.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The protocols outlined provide robust starting points for the N-alkylation of various substrates using this compound. Both direct alkylation and reductive amination are effective methods for the synthesis of N-neopentyl amines. The choice of method will depend on the specific substrate and desired selectivity. For many applications, reductive amination offers superior control over mono-alkylation. Optimization of the base, solvent, temperature, and reaction time may be necessary to achieve the best results for a specific transformation.
References
The Critical Role of Neopentylamine Hydrochloride in the Synthesis of Nirogacestat: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthesis of Nirogacestat, a potent gamma-secretase inhibitor, with a specific focus on the incorporation of the neopentylamine moiety. Included are comprehensive experimental protocols for key synthetic steps, quantitative data summaries, and diagrams illustrating the drug's mechanism of action and synthetic workflow.
Introduction to Nirogacestat
Nirogacestat (formerly PF-03084014) is a first-in-class, orally bioavailable, selective inhibitor of the gamma-secretase enzyme. It is approved for the treatment of progressing desmoid tumors, which are rare and locally aggressive soft tissue neoplasms. The therapeutic effect of Nirogacestat is derived from its ability to modulate the Notch signaling pathway, a critical pathway often dysregulated in various cancers. The chemical structure of Nirogacestat, (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide, features a unique neopentylamine-containing side chain that is crucial for its activity. This document outlines the synthetic route to Nirogacestat, emphasizing the integration of this key structural component.
Mechanism of Action: Inhibition of the Notch Signaling Pathway
Nirogacestat exerts its therapeutic effect by inhibiting gamma-secretase, a multi-subunit protease complex that plays a crucial role in the Notch signaling pathway. This pathway is essential for regulating cell proliferation, differentiation, and apoptosis. In many cancers, including desmoid tumors, aberrant Notch signaling contributes to tumor growth and survival.
The signaling cascade is initiated when a Notch receptor on the cell surface binds to a ligand on an adjacent cell. This binding triggers two sequential proteolytic cleavages. The second cleavage is mediated by gamma-secretase, which releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it activates the transcription of target genes that promote cell proliferation. By inhibiting gamma-secretase, Nirogacestat prevents the release of the NICD, thereby downregulating Notch signaling and inhibiting tumor growth.
Overall Synthesis of Nirogacestat
The synthesis of Nirogacestat is a multi-step process that involves the preparation of two key intermediates, followed by their coupling to form the final active pharmaceutical ingredient. The two key fragments are:
-
Intermediate A: (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)pentanoic acid
-
Intermediate B: 1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-amine
Neopentylamine hydrochloride is a critical starting material for the synthesis of Intermediate B. The overall synthetic workflow is depicted below.
Experimental Protocols
Protocol 1: Synthesis of Intermediate B - 1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-amine
This protocol describes a plausible synthetic route to Intermediate B via reductive amination, a common and efficient method for forming carbon-nitrogen bonds.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight |
| Neopentylamine hydrochloride | 36637-03-1 | 123.63 |
| 1-(2-amino-2-methylpropyl)-1H-imidazole-4-carbaldehyde | N/A | (Varies) |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
| Triethylamine (TEA) | 121-44-8 | 101.19 |
| Saturated aqueous sodium bicarbonate | 144-55-8 | 84.01 |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 |
Procedure:
-
To a stirred solution of 1-(2-amino-2-methylpropyl)-1H-imidazole-4-carbaldehyde (1.0 eq) in dichloromethane (DCM, 10 mL/g of aldehyde) is added neopentylamine hydrochloride (1.1 eq) and triethylamine (1.2 eq).
-
The reaction mixture is stirred at room temperature for 1 hour to facilitate imine formation.
-
Sodium triacetoxyborohydride (STAB, 1.5 eq) is added portion-wise over 30 minutes, and the reaction is stirred at room temperature for 12-18 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-amine.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 70-85% |
| Purity (by HPLC) | >98% |
Protocol 2: Synthesis of Nirogacestat via Amide Coupling
This protocol outlines the final step in the synthesis of Nirogacestat, the coupling of Intermediate A and Intermediate B.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight |
| Intermediate A | (Varies) | (Varies) |
| Intermediate B | 865774-26-1 | 224.35 |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) | 1075198-30-9 | 428.27 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 |
| Saturated aqueous ammonium chloride | 12125-02-9 | 53.49 |
| Ethyl acetate | 141-78-6 | 88.11 |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 |
Procedure:
-
To a solution of Intermediate A (1.0 eq) in N,N-dimethylformamide (DMF, 10 mL/g of acid) is added Intermediate B (1.1 eq), (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU, 1.2 eq), and N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
Reaction progress is monitored by LC-MS.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous ammonium chloride solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by preparative high-performance liquid chromatography (HPLC) to yield Nirogacestat.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 60-75% |
| Purity (by HPLC) | >99% |
Summary
The synthesis of Nirogacestat is a complex process that relies on the successful preparation and coupling of key intermediates. Neopentylamine hydrochloride serves as a crucial building block for the synthesis of the imidazole-containing side chain, which is essential for the biological activity of Nirogacestat. The protocols provided herein offer a detailed guide for the laboratory-scale synthesis of this important therapeutic agent. Careful execution of these steps and rigorous purification are necessary to obtain high-purity Nirogacestat for research and development purposes.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2,2-Dimethylpropan-1-amine Hydrochloride
Welcome to the technical support center for 2,2-Dimethylpropan-1-amine hydrochloride (also known as neopentylamine hydrochloride). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this sterically hindered primary amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions encountered when using this compound in various chemical transformations.
Q1: Why am I observing low yields in my N-alkylation reaction with this compound?
A1: Low yields in N-alkylation reactions with this substrate are often attributed to its significant steric hindrance. The bulky tert-butyl group adjacent to the amine functionality impedes the approach of electrophiles. Several factors can be optimized to improve yields:
-
Choice of Base and Solvent: Incomplete deprotonation of the amine hydrochloride is a common issue. A strong, non-nucleophilic base is often required. The choice of solvent is also critical to ensure the solubility of both the amine and the base. Polar aprotic solvents like acetonitrile, DMF, or DMSO are often good choices.
-
Reaction Temperature: Higher reaction temperatures may be necessary to overcome the activation energy barrier caused by steric hindrance. However, excessively high temperatures can lead to side reactions.
-
Alkylating Agent Reactivity: Using a more reactive alkylating agent (e.g., switching from an alkyl chloride to an alkyl bromide or iodide) can improve the reaction rate.
-
Over-alkylation: The primary amine can undergo a second alkylation to form a tertiary amine. To minimize this, a large excess of the primary amine can be used, or a stepwise approach can be employed.
Q2: My reductive amination reaction with this compound is sluggish and gives a complex mixture of products. What can I do?
A2: Reductive amination with sterically hindered amines can be challenging. Common issues and potential solutions include:
-
Inefficient Imine Formation: The formation of the imine intermediate can be slow due to the steric bulk of the amine. Adding a catalytic amount of a weak acid, such as acetic acid, can facilitate this step.[1]
-
Side Reactions: The most common side reaction is the reduction of the aldehyde or ketone starting material to the corresponding alcohol. To mitigate this, a reducing agent that is selective for the imine over the carbonyl group, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is recommended.[2] A two-step, one-pot procedure where the imine is allowed to form before the addition of the reducing agent can also improve selectivity.
-
Dialkylation: Similar to N-alkylation, the resulting secondary amine can react further with the carbonyl compound. Using an excess of the primary amine can help to minimize this side reaction.
Q3: I am struggling with the Boc protection of this compound. What are the optimal conditions?
A3: While Boc protection is a common transformation, the hydrochloride salt and steric hindrance of neopentylamine can require specific conditions for high yields.
-
Base Selection: A suitable base is required to neutralize the hydrochloride and deprotonate the amine, making it nucleophilic enough to react with Boc anhydride. Common bases include triethylamine (TEA) or diisopropylethylamine (DIPEA).[3]
-
Solvent System: A solvent system that can dissolve both the amine salt and the reagents is crucial. A mixture of water and a co-solvent like THF or dioxane is often effective.
-
Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to proceed to completion due to the steric hindrance.
Q4: What is the best way to purify the products from reactions involving 2,2-Dimethylpropan-1-amine?
A4: Purification can be challenging due to the potential for a mixture of starting materials, mono- and di-alkylated products, and other byproducts.
-
Column Chromatography: This is a common method, but the similar polarities of the desired product and byproducts can make separation difficult. Careful selection of the eluent system is critical.
-
Crystallization/Precipitation: If the product is a solid, crystallization can be an effective purification method. For amine products, precipitation as a hydrochloride salt by adding a solution of HCl in an organic solvent (e.g., diethyl ether or isopropanol) is a common and effective technique.[1]
-
Distillation: For liquid products with sufficiently different boiling points from impurities, fractional distillation under reduced pressure can be a viable purification method.
Data Presentation
The following tables summarize typical reaction conditions and yields for common transformations involving 2,2-Dimethylpropan-1-amine and related sterically hindered amines.
Table 1: N-Alkylation of Amines with Alkyl Halides
| Amine | Alkyl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | Benzyl bromide | - | Acetonitrile | RT | 2 | 85 (di-alkylation) | [4] |
| Piperidine | 2-Phenethyl bromide | Al₂O₃-OK | Acetonitrile | RT | - | 80 | [4] |
| Primary Amines | Alkyl bromides | Triethylamine | DMF | 20-25 | 6-9 | 73-79 | [5] |
Table 2: Reductive Amination of Carbonyls with Amines
| Amine | Carbonyl | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| Aniline | Benzaldehyde | NaBH₄ | Thiamine HCl (catalyst) | 0.33 | 98 | [6] |
| Pentylamine | Acetaldehyde | NaBH(OAc)₃ | DCM or DCE | 2-12 | High to Excellent | [2] |
| Various Amines | Various Aldehydes | NaBH₄ | Thiamine HCl (catalyst) | 0.5-1 | 94-98 | [6] |
Table 3: Boc Protection of Amines
| Amine | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1,2,3,6-Tetrahydropyridine | - | THF | Overnight | 89 | [7] |
| 3-Azabicyclo[3.3.0]octane | - | THF | - | 93 | [7] |
| Primary Amines | TEA or DIPEA | H₂O/THF | 6 | High | [3] |
| 2-Isopropylphenylamine | - | THF | 6 | 100 | [8] |
| 1-Naphthylamine | - | THF | 6 | 100 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This protocol is a general guideline for the reductive amination of an aldehyde with this compound.
-
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound and the chosen solvent.
-
Add triethylamine and stir for 15-30 minutes to generate the free amine.
-
Add the aldehyde (and optionally, a catalytic amount of acetic acid) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride portion-wise over 15-20 minutes.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Protocol 2: General Procedure for N-Alkylation
This protocol provides a general method for the N-alkylation of this compound.
-
Materials:
-
Alkyl halide (1.0 eq)
-
This compound (2.0 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.2 eq)
-
Acetonitrile or DMF
-
-
Procedure:
-
In a reaction vessel, combine this compound, the base, and the solvent.
-
Add the alkyl halide to the mixture.
-
Heat the reaction to an appropriate temperature (e.g., 50-80 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.
-
Cool the reaction mixture and filter to remove any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup, typically involving extraction with an organic solvent and washing with water and brine.
-
Dry the organic layer, concentrate, and purify the product as needed.
-
Protocol 3: General Procedure for Boc Protection
This protocol outlines a typical procedure for the N-Boc protection of this compound.
-
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq)
-
Triethylamine (2.2 eq)
-
Solvent (e.g., Dichloromethane, THF, or a mixture with water)
-
-
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add triethylamine and stir for 15-30 minutes.
-
Add the di-tert-butyl dicarbonate.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Perform an aqueous workup, which may include washing with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected amine, which can be further purified if necessary.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to reactions with this compound.
Caption: A typical experimental workflow for reductive amination.
Caption: Troubleshooting guide for low yields in N-alkylation.
Caption: The cycle of Boc-protection and deprotection of the amine.
References
- 1. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions with neopentylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving neopentylamine hydrochloride. The following information is intended to help users overcome common challenges and avoid potential side reactions during their synthetic procedures.
Frequently Asked questions (FAQs)
Q1: Why is my reaction with neopentylamine hydrochloride not proceeding?
A1: A common reason for reaction failure is that the neopentylamine is protonated as the hydrochloride salt. In this form, the amine is not nucleophilic and cannot participate in reactions like alkylations or acylations. To enable the reaction, the free neopentylamine must be liberated by adding at least one equivalent of a suitable base.[1]
Q2: What is a suitable base to use with neopentylamine hydrochloride?
A2: The choice of base depends on the specific reaction conditions and the electrophile being used. Common choices include tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), which can neutralize the hydrogen chloride without competing in the primary reaction.[1] Inorganic bases such as potassium carbonate or sodium bicarbonate can also be used, particularly in polar aprotic solvents.
Q3: When using neopentylamine hydrochloride for an alkylation reaction, I am seeing multiple products in my analysis. What are these and how can I avoid them?
A3: A frequent side reaction in the alkylation of primary amines is over-alkylation.[2][3][4] The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and potentially a quaternary ammonium salt.[4] To minimize this, you can try using a large excess of the neopentylamine relative to the alkylating agent.
Q4: Can I use neopentylamine hydrochloride directly in an acylation reaction?
A4: Similar to alkylation, for an acylation reaction to proceed, the free neopentylamine must be present. Therefore, you must add a base to neutralize the hydrochloride.[1][2] Over-acylation is generally not a significant issue in these reactions.[2]
Troubleshooting Guides
Issue 1: Low or No Conversion in Acylation/Alkylation Reactions
| Possible Cause | Troubleshooting Steps |
| Insufficiently Liberated Free Amine | Ensure at least one molar equivalent of a suitable base (e.g., triethylamine, DIPEA) has been added to the reaction mixture to neutralize the hydrochloride salt and free the neopentylamine.[1] |
| Poor Solubility | Neopentylamine hydrochloride may have different solubility properties than the free base. Ensure your solvent system is appropriate for all reactants and reagents. If solubility is an issue, consider a different solvent or gentle warming. |
| Steric Hindrance | The neopentyl group is sterically bulky, which can slow down reactions. If reacting with a sterically hindered electrophile, you may need to increase the reaction temperature or use a more reactive reagent. |
| Incorrect Stoichiometry | Double-check the molar equivalents of all reactants. For alkylations, using an excess of neopentylamine can help to reduce over-alkylation. |
Issue 2: Formation of Multiple Byproducts in Alkylation Reactions
| Side Reaction | Mitigation Strategy |
| Over-alkylation | Use a significant excess of neopentylamine hydrochloride (and a corresponding amount of base) relative to the alkylating agent. This increases the probability that the alkylating agent will react with the primary amine rather than the product secondary amine.[4] |
| Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which can favor the desired mono-alkylation. | |
| Consider alternative synthetic routes such as reductive amination if over-alkylation remains a persistent issue. | |
| Elimination Reactions | If using a secondary or tertiary alkyl halide as the electrophile, elimination can compete with substitution. Use a non-hindered base and consider running the reaction at a lower temperature. |
Experimental Protocols
General Protocol for the Acylation of Neopentylamine Hydrochloride
This protocol describes a general procedure for the acylation of neopentylamine hydrochloride with an acyl chloride.
Materials:
-
Neopentylamine hydrochloride
-
Acyl chloride (e.g., acetyl chloride)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Standard laboratory glassware and stirring apparatus
-
Ice bath
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add neopentylamine hydrochloride (1.0 eq).
-
Add anhydrous DCM to dissolve the amine salt. Stir the mixture.
-
Cool the mixture in an ice bath.
-
Slowly add triethylamine (1.1 eq) to the stirred suspension. Stir for 10-15 minutes to ensure the complete formation of the free amine.
-
In a separate flask, dissolve the acyl chloride (1.0 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cold amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Visualizations
Caption: Workflow for the acylation of neopentylamine hydrochloride.
Caption: Troubleshooting logic for over-alkylation side reactions.
References
Technical Support Center: Purification of Products from Reactions Involving 2,2-Dimethylpropan-1-amine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethylpropan-1-amine hydrochloride (also known as neopentylamine hydrochloride). This guide focuses on the purification of reaction products where this bulky primary amine has been used as a reactant or reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying products from reactions involving the sterically hindered 2,2-Dimethylpropan-1-amine?
The main challenges stem from the bulky tert-butyl group, which can influence the polarity, solubility, and reactivity of both the starting materials and the final products. Key issues include:
-
Similar Polarity of Products and Starting Materials: The non-polar nature of the neopentyl group can make chromatographic separation from other non-polar reactants or byproducts difficult.
-
Incomplete Reactions: Steric hindrance can lead to incomplete reactions, resulting in a mixture of starting materials and products that may be challenging to separate.
-
Emulsion Formation: During aqueous workups, the amphiphilic nature of N-neopentyl products can lead to the formation of stable emulsions, complicating extractions.[1]
-
Product Streaking in Silica Gel Chromatography: The basic nature of amine-containing products can cause strong interactions with the acidic silica gel, leading to poor separation and streaking.[2][3]
Q2: How can I effectively remove unreacted 2,2-Dimethylpropan-1-amine from my reaction mixture?
An acid-base extraction is the most effective method. By washing the organic layer with a dilute aqueous acid (e.g., 1 M HCl), the basic 2,2-dimethylpropan-1-amine will be protonated to form its water-soluble hydrochloride salt, which will then partition into the aqueous layer. The desired non-basic product will remain in the organic layer.
Q3: My N-(2,2-dimethylpropyl)-substituted product is streaking on the silica gel column. What can I do to improve the separation?
Streaking is a common issue when purifying amines on silica gel due to the interaction between the basic amine and the acidic silanol groups.[2][3] Here are several strategies to mitigate this:
-
Use a mobile phase additive: Adding a small amount of a basic modifier like triethylamine (0.1-2.0%) or ammonia (typically as a solution in methanol) to your eluent can help to neutralize the acidic sites on the silica gel, leading to improved peak shape.[2][4][5]
-
Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel column.[2][3]
-
Reversed-phase chromatography: For polar, ionizable compounds, reversed-phase chromatography with an alkaline mobile phase can be a good alternative. At a higher pH, the amine will be in its free-base form, making it more lipophilic and more likely to be well-retained and separated.[2]
Q4: I am having trouble visualizing my neopentylamine-containing product on a TLC plate. What visualization techniques are recommended?
While some amines can be visualized under UV light (254 nm) if they are part of a conjugated system, many aliphatic amines are not UV-active.[6] The following staining methods are effective for visualizing amines:
-
Ninhydrin Stain: This is a highly specific stain for primary and secondary amines, which typically appear as red, pink, or purple spots after heating.[7]
-
Potassium Permanganate (KMnO₄) Stain: This is a general oxidizing stain that works well for amines, which will appear as yellow or light brown spots on a purple background.[6][8]
-
p-Anisaldehyde Stain: This is a versatile stain that is sensitive to many functional groups, including amines. The color of the spot can vary.[6][8]
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often reveal amine-containing compounds as dark brown spots on a lighter brown background.[6][8]
Troubleshooting Guides
Issue 1: Formation of a Stubborn Emulsion During Aqueous Workup
Problem: A thick, stable emulsion has formed between the organic and aqueous layers during extraction, preventing a clean separation. This is a common issue when working with amphiphilic molecules.[1]
| Potential Cause | Solution |
| Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel instead of shaking it vigorously.[1] |
| High concentration of soap-like byproducts or the product itself. | Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help to break the emulsion. |
| The organic solvent is too similar in density to the aqueous phase. | Try adding a small amount of a different organic solvent with a significantly different density to change the overall density of the organic phase. |
| Fine particulate matter is stabilizing the emulsion. | Filter the entire mixture through a pad of Celite® or glass wool.[3] |
Issue 2: Difficulty in Purifying N-(2,2-dimethylpropyl) Amides
Problem: After an amide coupling reaction between a carboxylic acid and 2,2-dimethylpropan-1-amine, the final product is difficult to purify from starting materials and coupling reagents.
| Potential Cause | Troubleshooting Step |
| Unreacted carboxylic acid. | Perform an acid-base extraction. Wash the organic layer with a dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO₃) to remove the acidic carboxylic acid. |
| Unreacted 2,2-dimethylpropan-1-amine. | Wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl) to remove the basic amine. |
| Byproducts from coupling reagents (e.g., HOBt, EDC). | These are often water-soluble and can be removed with aqueous washes. For persistent impurities, column chromatography may be necessary. |
| Product co-elutes with impurities during column chromatography. | Optimize the mobile phase. A gradient elution may be necessary. Consider using an amine-functionalized or alumina column if streaking is an issue.[2][3] |
Issue 3: Low Recovery of the Desired Product After Purification
Problem: The final yield of the purified product is significantly lower than expected.
| Potential Cause | Troubleshooting Step |
| Product is partially soluble in the aqueous layer during extraction. | Minimize the number of aqueous washes. If the product has some water solubility, back-extract the combined aqueous layers with a fresh portion of the organic solvent. |
| Product is irreversibly binding to the silica gel column. | This can happen with basic compounds on acidic silica. Use a mobile phase with a basic additive (e.g., triethylamine) or switch to a different stationary phase (alumina, amine-functionalized silica).[2][3][4] |
| Product is volatile and is being lost during solvent removal. | Use a lower temperature on the rotary evaporator. For very volatile compounds, consider removing the solvent under a gentle stream of nitrogen. |
| Inefficient crystallization. | Screen for a more suitable recrystallization solvent or solvent system. Ensure the initial dissolution is at the boiling point of the solvent and that cooling is slow to allow for proper crystal formation. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for the Purification of a Neutral Product
This protocol describes the purification of a neutral organic product from a reaction mixture containing unreacted 2,2-dimethylpropan-1-amine and an acidic byproduct.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl(aq). Gently invert the funnel several times, venting frequently. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash.
-
Base Wash: To the organic layer, add an equal volume of saturated NaHCO₃(aq) solution. Gently invert the funnel, venting as needed. Allow the layers to separate and drain the aqueous layer. Repeat this wash.
-
Brine Wash: Wash the organic layer with a saturated NaCl(aq) solution to remove residual water.
-
Drying and Concentration: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the purified product.
Protocol 2: Flash Column Chromatography of a Basic N-(2,2-dimethylpropyl) Compound
This protocol provides a general method for the purification of a basic product using flash column chromatography with a basic additive.
-
TLC Analysis: Determine a suitable solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). To prevent streaking, add 0.5-1% triethylamine to the eluent.
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane). If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Elute the column with the chosen solvent system. If necessary, a gradient of increasing polarity can be used to elute the product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Common Solvents for Recrystallization of N-neopentyl Compounds
| Solvent/Solvent System | Polarity | Comments |
| Hexanes / Heptane | Non-polar | Good for non-polar compounds. Can be used as an anti-solvent with a more polar solvent. |
| Hexanes / Ethyl Acetate | Non-polar / Polar Aprotic | A versatile mixture for compounds of intermediate polarity.[9] |
| Methanol / Water | Polar Protic | Suitable for more polar compounds. Water acts as an anti-solvent.[9] |
| Acetone / Water | Polar Aprotic / Polar Protic | Another good option for polar molecules.[9] |
| Toluene | Aromatic | Can be effective for compounds that crystallize well from aromatic solvents. |
Table 2: TLC Stains for Visualization of 2,2-Dimethylpropan-1-amine and its Derivatives
| Stain | Preparation | Visualization | Target Compounds |
| Ninhydrin | 0.3 g ninhydrin in 100 mL of n-butanol and 3 mL of acetic acid. | Heat the plate after dipping. | Primary and secondary amines (pink/purple spots).[7] |
| Potassium Permanganate | 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water. | No heating required. | Oxidizable groups, including amines (yellow/brown spots on a purple background).[6][8] |
| p-Anisaldehyde | 135 mL ethanol, 5 mL conc. H₂SO₄, 1.5 mL acetic acid, 3.7 mL p-anisaldehyde. | Heat the plate after dipping. | Many functional groups, including amines (color varies).[6][8] |
Visualizations
Caption: A generalized workflow for the purification of organic compounds.
References
- 1. reddit.com [reddit.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. Chromatography [chem.rochester.edu]
- 5. aga-analytical.com.pl [aga-analytical.com.pl]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. epfl.ch [epfl.ch]
- 8. Stains for Developing TLC Plates [faculty.washington.edu]
- 9. reddit.com [reddit.com]
Technical Support Center: Overcoming Solubility Challenges with Neopentylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered when using neopentylamine hydrochloride in chemical reactions. The information is designed to offer practical solutions and detailed experimental protocols to ensure the successful progress of your research and development projects.
Frequently Asked Questions (FAQs)
Q1: Why is neopentylamine hydrochloride poorly soluble in common non-polar organic solvents like toluene, THF, or dichloromethane?
Neopentylamine hydrochloride is an ammonium salt. The ionic nature of the ammonium chloride group makes the molecule highly polar.[1] Non-polar organic solvents, such as toluene, and moderately polar aprotic solvents, like THF and dichloromethane, are generally poor at solvating charged species.[2][3] This mismatch in polarity leads to low solubility. The principle of "like dissolves like" governs solubility, meaning polar compounds dissolve best in polar solvents, and non-polar compounds in non-polar solvents.[2]
Q2: I'm observing a biphasic mixture or a significant amount of undissolved solid in my reaction. What are the primary strategies to overcome this?
There are two main strategies to address the poor solubility of neopentylamine hydrochloride in many organic reaction media:
-
In-situ Freebasing: This involves converting the hydrochloride salt back to its more soluble free amine form directly within the reaction mixture. This is typically achieved by adding a suitable base.
-
Phase Transfer Catalysis (PTC): This technique uses a phase transfer catalyst to transport the amine hydrochloride from a solid or aqueous phase into the organic phase where the reaction occurs.[4][5]
Q3: What kind of base should I use for in-situ freebasing of neopentylamine hydrochloride?
The choice of base is critical and depends on the specific requirements of your reaction, particularly the sensitivity of your substrates and reagents to the base's strength and nucleophilicity.
-
Inorganic Bases: Solid inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often a good first choice. They are generally non-nucleophilic and can be easily removed by filtration at the end of the reaction.
-
Tertiary Amines: Liquid organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are also commonly used. They can act as both a base to free the neopentylamine and as an acid scavenger for any acidic byproducts formed during the reaction.[6]
Q4: How does a phase transfer catalyst (PTC) work to improve the solubility of neopentylamine hydrochloride?
A phase transfer catalyst, typically a quaternary ammonium salt (like tetrabutylammonium bromide) or a crown ether, facilitates the transfer of the ionic neopentylamine hydrochloride into the organic phase.[4] The lipophilic (fat-loving) portion of the catalyst helps to solubilize the ion pair in the non-polar solvent, making the neopentylamine available to react with other organic-soluble reagents.[7]
Q5: Can I use a co-solvent to improve the solubility of neopentylamine hydrochloride?
Yes, in some cases, adding a small amount of a polar aprotic co-solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), can help to increase the solubility of the amine salt in a less polar bulk solvent. However, be mindful that the co-solvent can affect the overall reaction kinetics and selectivity, and its removal during workup can sometimes be challenging.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Neopentylamine hydrochloride is not dissolving in the reaction solvent (e.g., Toluene, THF, DCM). | The solvent is not polar enough to dissolve the ionic salt. | 1. In-situ Freebasing: Add an appropriate base (e.g., K₂CO₃, triethylamine) to the reaction mixture to generate the more soluble free amine. 2. Phase Transfer Catalysis: Introduce a phase transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the transfer of the amine salt into the organic phase. 3. Co-solvent Addition: Add a minimal amount of a polar aprotic co-solvent (e.g., DMF, DMSO) to aid in dissolution. |
| The reaction is sluggish or not proceeding to completion. | The concentration of the dissolved neopentylamine hydrochloride in the organic phase is too low for an efficient reaction rate. | 1. Optimize In-situ Freebasing: Ensure you are using a sufficient excess of the base (typically 1.5-2.0 equivalents) and that it is finely powdered for maximum surface area if it's a solid. 2. Select an Appropriate PTC: The choice of phase transfer catalyst can be crucial. Quaternary ammonium salts with longer alkyl chains are generally more effective in non-polar solvents. 3. Increase Temperature: Gently heating the reaction mixture can often improve both the solubility of the amine salt and the reaction rate. |
| Side reactions are observed after adding a base for in-situ freebasing. | The chosen base is too strong or too nucleophilic and is reacting with other components in the mixture. | 1. Switch to a Weaker Base: If you are using a strong base, consider a milder one like sodium bicarbonate (NaHCO₃). 2. Use a Non-Nucleophilic Base: Opt for a sterically hindered base like diisopropylethylamine (DIPEA) or a solid inorganic base like potassium carbonate. |
| Difficulty in removing the byproducts after the reaction. | The base used for in-situ freebasing or the phase transfer catalyst is difficult to separate from the desired product. | 1. Use a Solid Base: Solid inorganic bases like K₂CO₃ can be easily removed by filtration. 2. Aqueous Workup: If your product is stable to water, an aqueous workup can effectively remove the hydrochloride salt of the tertiary amine base (e.g., triethylammonium chloride) or the phase transfer catalyst. |
Data Presentation
| Solvent | Type | Expected Solubility of Neopentylamine Hydrochloride | Notes |
| Toluene | Non-polar Aromatic | Very Low / Insoluble | A suitable solvent for reactions when using in-situ freebasing or phase transfer catalysis.[8][9] |
| Tetrahydrofuran (THF) | Polar Aprotic Ether | Low | May show slightly better solubility than toluene, but still often requires assistance. |
| Dichloromethane (DCM) | Polar Aprotic Halogenated | Low | Similar to THF; its polarity can aid in dissolving small amounts, but it's often insufficient for stoichiometric reactions.[10][11] |
| Acetonitrile | Polar Aprotic Nitrile | Moderate | Can be a better solvent choice if compatible with the reaction chemistry. |
| Dimethylformamide (DMF) | Polar Aprotic Amide | High | A good solvent for dissolving amine hydrochlorides, but can be difficult to remove and may interfere with some reactions. |
| Water | Polar Protic | High | Excellent solubility, but not suitable for most organic reactions that are sensitive to water.[1] |
| Methanol / Ethanol | Polar Protic | High | Good solubility, but can act as a nucleophile in some reactions. |
Experimental Protocols
Method 1: N-Acylation of Neopentylamine Hydrochloride via In-situ Freebasing
This protocol describes a general procedure for the N-acylation of neopentylamine hydrochloride with an acyl chloride using an inorganic base to generate the free amine in-situ.
Materials:
-
Neopentylamine hydrochloride
-
Acyl chloride (e.g., benzoyl chloride)
-
Potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous Toluene
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add neopentylamine hydrochloride (1.0 equivalent) and finely powdered potassium carbonate (2.0 equivalents).
-
Add anhydrous toluene to the flask to achieve a desired reaction concentration (e.g., 0.2-0.5 M).
-
Stir the suspension vigorously at room temperature for 30-60 minutes to facilitate the formation of the free neopentylamine.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.05 equivalents) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for an additional 2-16 hours, monitoring the progress by an appropriate technique (e.g., TLC, GC-MS).
-
Upon completion, filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride).
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Method 2: Reaction of Neopentylamine Hydrochloride using Phase Transfer Catalysis
This protocol outlines a general method for a reaction (e.g., alkylation) involving neopentylamine hydrochloride in a biphasic system with the aid of a phase transfer catalyst.
Materials:
-
Neopentylamine hydrochloride
-
Alkylating agent (e.g., benzyl bromide)
-
Tetrabutylammonium bromide (TBAB)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 50% w/v)
-
Toluene
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add neopentylamine hydrochloride (1.0 equivalent), the alkylating agent (1.1 equivalents), and tetrabutylammonium bromide (0.05-0.1 equivalents).
-
Add toluene to the flask.
-
With vigorous stirring, add the aqueous sodium hydroxide solution.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir vigorously for several hours, monitoring the reaction progress.
-
After the reaction is complete, cool the mixture to room temperature and separate the aqueous and organic layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, distillation).
Visualizing the Solutions
To better understand the concepts discussed, the following diagrams illustrate the key processes for overcoming the solubility issues of neopentylamine hydrochloride.
Caption: In-situ freebasing of neopentylamine hydrochloride.
Caption: Mechanism of Phase Transfer Catalysis.
Caption: Decision workflow for addressing solubility issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. reddit.com [reddit.com]
- 4. iajpr.com [iajpr.com]
- 5. fzgxjckxxb.com [fzgxjckxxb.com]
- 6. benchchem.com [benchchem.com]
- 7. jetir.org [jetir.org]
- 8. Toluene - Wikipedia [en.wikipedia.org]
- 9. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Dichloromethane Solvent Properties [macro.lsu.edu]
Technical Support Center: Optimizing Reactions with 2,2-Dimethylpropan-1-amine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Dimethylpropan-1-amine hydrochloride (also known as neopentylamine hydrochloride). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions, with a specific focus on temperature optimization.
General Considerations Before You Begin
This compound is a primary amine salt. For it to function as a nucleophile in most reactions, the free amine must be liberated. This is typically achieved by adding a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the hydrochloride. The choice of base and the timing of its addition can be critical to the success of your reaction.
Troubleshooting Guides & FAQs
This section is organized by common reaction types where this compound is likely to be used.
Amide Bond Formation (Acylation)
The formation of an amide bond by reacting 2,2-Dimethylpropan-1-amine with an acylating agent (e.g., an acyl chloride or anhydride) is a fundamental transformation. Temperature control is crucial to prevent side reactions and ensure high yields.
Frequently Asked Questions (FAQs):
-
Q1: My acylation reaction is giving a low yield. Could the temperature be the issue?
-
A1: Yes, temperature is a critical parameter. Acylations with reactive agents like acyl chlorides are often highly exothermic. Starting the reaction at a low temperature (e.g., 0°C) is crucial to control the initial exotherm and prevent the degradation of starting materials or products. After the initial addition, the reaction is often allowed to warm to room temperature to ensure it goes to completion.[1] For less reactive acylating agents, gentle heating may be necessary to drive the reaction forward.
-
-
Q2: I am observing multiple byproducts in my acylation reaction. How can temperature optimization help?
-
A2: The formation of byproducts can be a result of excessively high reaction temperatures.[1] Running the reaction at a lower temperature can increase selectivity and minimize the formation of undesired products. Consider a stepwise approach: initial cooling during the addition of the acylating agent, followed by a gradual warming to room temperature.
-
-
Q3: What are the typical temperature ranges for acylation reactions with primary amines?
-
A3: A common starting point is to cool the reaction mixture to 0°C before the dropwise addition of the acylating agent. The reaction is then often stirred at room temperature for several hours.[1] However, for some systems, maintaining a low temperature throughout the reaction or, conversely, refluxing the mixture may be required.
-
Experimental Protocol: General N-Acylation of 2,2-Dimethylpropan-1-amine
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Acylating Agent: Dissolve the acyl chloride (1.05 eq) in the anhydrous solvent and add it dropwise to the stirred amine solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Data Summary: General Temperature Parameters for Amide Synthesis
| Reaction Type | Typical Starting Temperature | Typical Reaction Temperature | Key Considerations |
| Acylation with Acyl Chloride | 0°C | Room Temperature | Highly exothermic, control of initial reaction rate is critical.[1] |
| Amide Coupling (with coupling agents) | 0°C to Room Temperature | Room Temperature to gentle heating | Dependent on the specific coupling agent and substrates. |
| Solvent-Free Amide Synthesis | Room Temperature | 160-180°C | High temperatures are required to drive the reaction in the absence of a solvent.[2][3] |
Troubleshooting Workflow for Amide Synthesis
References
preventing byproduct formation when using neopentylamine hydrochloride
Welcome to the Technical Support Center for neopentylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of neopentylamine hydrochloride in chemical synthesis.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with neopentylamine hydrochloride, particularly in N-alkylation and reductive amination reactions.
Issue 1: Low Yield of N-Alkylated Product
Potential Causes:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient stirring.
-
Inadequate liberation of free amine: Neopentylamine hydrochloride is a salt and requires a base to liberate the free neopentylamine for it to act as a nucleophile. An insufficient amount or a weak base may not effectively neutralize the hydrochloride.
-
Steric hindrance: Neopentylamine is a sterically bulky primary amine, which can slow down the rate of N-alkylation.
-
Poor solubility: Neopentylamine hydrochloride or the reagents may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
Recommended Solutions:
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material and the formation of the product.
-
Base Selection and Stoichiometry: Use at least one equivalent of a suitable base to neutralize the hydrochloride salt. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃). For sterically hindered amines, a non-nucleophilic base like DIPEA is often preferred.
-
Optimize Reaction Conditions: Consider increasing the reaction temperature or extending the reaction time. Ensure vigorous stirring to overcome solubility issues.
-
Solvent Choice: Select a solvent in which both the neopentylamine (once liberated) and the alkylating agent are soluble. Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often good choices.
Issue 2: Formation of Over-Alkylated Byproducts (Secondary and Tertiary Amines)
A common issue in the N-alkylation of primary amines is the formation of di- and tri-alkylated products. This occurs because the mono-alkylated product can be more nucleophilic than the starting primary amine.
Strategies to Minimize Over-Alkylation:
-
Control Stoichiometry: Use a large excess of neopentylamine hydrochloride (and the corresponding amount of base) relative to the alkylating agent. This statistically favors the mono-alkylation product.
-
Slow Addition of Alkylating Agent: Add the alkylating agent dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, reducing the likelihood of the product reacting further.
-
Consider Reductive Amination: For mono-alkylation, reductive amination is often a more selective method and avoids the issue of over-alkylation.
Issue 3: Byproduct Formation in Reductive Amination
Reductive amination is a preferred method for the controlled synthesis of secondary amines from primary amines. However, side reactions can still occur.
Common Byproducts and Their Prevention:
-
Reduction of the Carbonyl Starting Material: The reducing agent may reduce the aldehyde or ketone starting material to the corresponding alcohol.
-
Solution: Choose a mild and selective reducing agent that preferentially reduces the iminium ion intermediate over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic. If using a less selective reducing agent like sodium borohydride (NaBH₄), it is crucial to allow sufficient time for the imine to form before adding the reducing agent.
-
-
Aldol Condensation of the Carbonyl Starting Material: Aldehydes, in particular, can undergo self-condensation under basic or acidic conditions.
-
Solution: Maintain careful control over the reaction pH. Running the reaction under neutral or slightly acidic conditions can minimize aldol condensation.
-
Frequently Asked Questions (FAQs)
Q1: Do I need to add a base when using neopentylamine hydrochloride in a reaction?
Yes. Neopentylamine hydrochloride is the salt of a primary amine. To make the amine nucleophilic, you must add a base to deprotonate the ammonium ion and generate the free neopentylamine. A common strategy is to use at least one equivalent of a non-nucleophilic organic base like triethylamine or diisopropylethylamine.
Q2: What is the best way to avoid over-alkylation when I want to synthesize a mono-alkylated neopentylamine?
Reductive amination is the most reliable method to achieve selective mono-alkylation and avoid over-alkylation byproducts. If you must perform a direct N-alkylation, using a large excess of neopentylamine hydrochloride (e.g., 3-5 equivalents) and slow, dropwise addition of the alkylating agent are key strategies.
Q3: My reductive amination reaction is not working. What should I check?
-
Presence of a Base: Ensure you have added at least one equivalent of a base to liberate the free neopentylamine from its hydrochloride salt.
-
Imine Formation: Confirm that the imine intermediate is forming. You can often monitor this by TLC or NMR. The reaction of the amine and carbonyl is an equilibrium, and the removal of water (e.g., using molecular sieves) can drive the reaction forward.
-
Reducing Agent: Verify that your reducing agent is active and appropriate for the reaction. Sodium triacetoxyborohydride is generally a reliable choice for one-pot reductive aminations.
-
pH of the Reaction: The pH can be critical. Imine formation is often favored under slightly acidic conditions, while the reduction step proceeds well under neutral to slightly acidic conditions.
Q4: How can I purify my product from unreacted neopentylamine and byproducts?
-
Distillation: If there is a significant difference in boiling points between your product and the impurities, fractional distillation can be an effective purification method.
-
Column Chromatography: This
Technical Support Center: Troubleshooting Amide Couplings with 2,2-Dimethylpropan-1-amine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting strategies and frequently asked questions (FAQs) to address challenges, specifically low conversion rates, encountered during amide coupling reactions involving the sterically hindered amine, 2,2-Dimethylpropan-1-amine hydrochloride (neopentylamine hydrochloride).
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with this compound resulting in low conversion?
Low conversion is a common issue when using this amine due to two primary factors:
-
Steric Hindrance: The bulky tert-butyl group adjacent to the amine functionality physically obstructs the approach of the activated carboxylic acid, slowing down the reaction rate.[1][2]
-
Amine Salt Form: The starting material is a hydrochloride salt, meaning the amine is protonated (R-NH3+ Cl-). In this form, it is not nucleophilic and cannot react with the activated carboxylic acid.[3][4] A suitable base must be added to neutralize the salt and liberate the free amine (R-NH2).[4][5]
Q2: How does the hydrochloride salt form impact the reaction, and what type of base should I use?
The hydrochloride salt renders the amine non-nucleophilic.[2] To initiate the coupling, a non-nucleophilic organic base is required to deprotonate the ammonium salt.
-
Recommended Bases: Diisopropylethylamine (DIPEA or Hünig's base) and triethylamine (TEA) are commonly used.[2] DIPEA is often preferred due to its greater steric bulk, which minimizes its potential to cause unwanted side reactions.[2]
-
Stoichiometry: At least one equivalent of base is needed to neutralize the hydrochloride salt. An additional equivalent is typically required for the coupling reaction itself, which often generates acidic byproducts. Therefore, a total of 2.0-2.2 equivalents of base is a standard starting point.[2][6]
Q3: My standard carbodiimide coupling reagent (DCC, EDC) is ineffective. What should I use instead?
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often not potent enough to overcome the significant steric hindrance of 2,2-dimethylpropan-1-amine.[1][7] For challenging couplings, more powerful in-situ activating reagents are necessary.[8]
-
Recommended Reagents:
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form reactive activated esters that can overcome the steric barrier.[7][9][10] HATU is particularly efficient for difficult couplings.[8]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices for hindered couplings.[7][11] An advantage of phosphonium salts is that they do not react with the free amine, which can be a side reaction with uronium/aminium reagents if excess is used.[11]
-
Q4: I'm still observing low yield even with a stronger coupling reagent. What are the next steps?
If switching to a more potent coupling reagent does not resolve the issue, consider the following advanced strategies:
-
Acyl Fluoride Formation: Converting the carboxylic acid to its corresponding acyl fluoride in situ creates a highly reactive intermediate capable of coupling with even extremely hindered amines.[2][7][12] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used for this purpose.[2][9]
-
Reaction Conditions:
-
Increase Reaction Time: Sterically hindered couplings are inherently slower. Extending the reaction time, for instance, from a few hours to overnight, can significantly improve conversion.[7]
-
Increase Temperature: Gently heating the reaction can help overcome the activation energy barrier. However, this should be done cautiously to minimize the risk of racemization if chiral centers are present.[7]
-
Solvent Choice: The solvent must effectively solvate the reactants. N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and may improve results for difficult couplings.[7]
-
Q5: What are the primary side reactions to monitor, and how can they be minimized?
The most common side reaction, particularly when dealing with chiral carboxylic acids, is racemization.
-
Racemization: This occurs when the stereochemical integrity of the chiral center is lost during activation.[9] To suppress racemization, additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can be included in the reaction mixture.[2] Using a weaker base like sym-collidine in place of DIPEA or running the reaction at a lower temperature can also help mitigate this issue.[9]
Troubleshooting Guides
Logical Workflow for Troubleshooting Low Conversion
The following diagram outlines a step-by-step decision-making process for addressing low conversion in couplings with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. hepatochem.com [hepatochem.com]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
stability of neopentylamine hydrochloride under various reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of neopentylamine hydrochloride under various reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving neopentylamine hydrochloride.
Q1: My reaction yield is significantly lower than expected when using neopentylamine hydrochloride. What are the potential causes and how can I troubleshoot this?
A1: Low reaction yields can stem from several factors related to the stability and handling of neopentylamine hydrochloride.
-
Inactive Reagent: Verify the purity and integrity of your neopentylamine hydrochloride. If possible, use a fresh batch and ensure it has been stored correctly in a tightly sealed container, in a cool, dark place.
-
Sub-optimal Reaction Conditions: Review and optimize reaction parameters such as temperature, concentration, and reaction time. A design of experiments (DoE) approach can be beneficial in identifying the optimal conditions.
-
Formation of Heat-Stable Salts: In amine-based reactions, the formation of heat-stable salts can reduce the availability of the free amine for the desired reaction.[1][2] These salts are formed from the reaction of the amine with acid anions and are not typically reversible by heating.[1] Consider the presence of any acidic impurities in your reaction mixture.
-
Solvent Effects: The choice of solvent is crucial. The solvent system can influence the intrinsic reaction rate and the stability of the amine salt.[3]
Below is a troubleshooting workflow to address low reaction yields:
Caption: Troubleshooting workflow for low reaction yields.
Q2: I am observing unexpected peaks in my chromatogram after a reaction with neopentylamine hydrochloride. What could be the cause?
A2: Unexpected peaks often indicate the presence of impurities or degradation products.
-
Degradation of Neopentylamine Hydrochloride: Under certain stress conditions (e.g., high temperature, extreme pH, presence of oxidizing agents), neopentylamine hydrochloride can degrade.
-
Reaction with Impurities: The amine may have reacted with impurities present in your starting materials or solvents.
-
Side Reactions: The reaction conditions may be promoting the formation of byproducts. Analyze your reaction mixture using techniques like GC-MS or LC-MS to identify these unknown peaks.[3]
Q3: My neopentylamine hydrochloride solution has developed a color over time. Is it still usable?
A3: Discoloration can be a sign of degradation, particularly oxidative degradation. While slight discoloration may not significantly impact some reactions, it is generally recommended to use a fresh, colorless solution for best results, especially in sensitive applications like drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of neopentylamine hydrochloride under standard storage conditions?
A1: Neopentylamine hydrochloride is generally stable under standard storage conditions (cool, dark, and dry place in a tightly sealed container). However, the free amine, neopentylamine, is known to degrade slowly in the air.[4] As a salt, the hydrochloride form is less volatile and generally more stable.
Q2: How does neopentylamine hydrochloride behave under acidic and basic conditions?
A2:
-
Acidic Conditions: Neopentylamine hydrochloride, being the salt of a weak base and a strong acid, is expected to be relatively stable in acidic solutions. Hydrolysis is generally not a significant degradation pathway for simple amines under acidic conditions.
-
Basic Conditions: In the presence of a strong base, neopentylamine hydrochloride will be converted to the free amine, neopentylamine. The free amine is more susceptible to oxidation and other degradation pathways.
Q3: What is the stability of neopentylamine hydrochloride in the presence of oxidizing and reducing agents?
A3:
-
Oxidative Conditions: Primary amines are susceptible to oxidation, which can lead to a variety of degradation products. The use of strong oxidizing agents should be avoided unless part of the intended reaction chemistry.
-
Reductive Conditions: Neopentylamine hydrochloride is generally stable in the presence of common reducing agents.
Q4: What is the thermal and photolytic stability of neopentylamine hydrochloride?
A4:
-
Thermal Stability: Thermal degradation can occur at elevated temperatures. It is recommended to handle the compound at controlled room temperature unless higher temperatures are required for a specific reaction.[5]
-
Photolytic Stability: Exposure to UV or fluorescent light can potentially lead to degradation.[6] Photostability studies are recommended if the compound will be exposed to light for extended periods.
Summary of Forced Degradation Studies
The following tables summarize the illustrative stability data for neopentylamine hydrochloride under various forced degradation conditions. These are representative data and actual results may vary depending on the specific experimental conditions.
Table 1: Stability under Hydrolytic Conditions
| Condition | Temperature (°C) | Time (h) | % Degradation (Illustrative) |
| 0.1 M HCl | 60 | 24 | < 1% |
| 0.1 M HCl | 80 | 72 | ~2% |
| Water | 80 | 72 | < 1% |
| 0.1 M NaOH | 60 | 24 | ~5% |
| 0.1 M NaOH | 80 | 72 | ~15% |
Table 2: Stability under Oxidative Conditions
| Condition | Temperature (°C) | Time (h) | % Degradation (Illustrative) |
| 3% H₂O₂ | 25 | 24 | ~8% |
| 6% H₂O₂ | 40 | 24 | ~20% |
Table 3: Stability under Thermal and Photolytic Conditions
| Condition | Temperature (°C) | Time (h) | % Degradation (Illustrative) |
| Solid State (Thermal) | 80 | 72 | ~3% |
| Solution (Thermal) | 60 | 72 | ~4% |
| Photolytic (ICH Q1B) | 25 | - | ~10% |
Experimental Protocols
The following are general protocols for conducting forced degradation studies on neopentylamine hydrochloride.
1. Acid Hydrolysis
-
Objective: To assess the stability of neopentylamine hydrochloride in acidic conditions.
-
Procedure:
-
Prepare a solution of neopentylamine hydrochloride in 0.1 M hydrochloric acid.
-
Reflux the solution at 60°C for a specified period (e.g., 24 hours).[7]
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with a suitable base (e.g., 0.1 M NaOH).
-
Analyze the samples by a validated stability-indicating analytical method (e.g., HPLC).
-
2. Base Hydrolysis
-
Objective: To evaluate the stability of neopentylamine hydrochloride in basic conditions.
-
Procedure:
-
Prepare a solution of neopentylamine hydrochloride in 0.1 M sodium hydroxide.
-
Reflux the solution at 60°C for a specified period (e.g., 24 hours).[7]
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with a suitable acid (e.g., 0.1 M HCl).
-
Analyze the samples by a validated stability-indicating analytical method.
-
3. Oxidative Degradation
-
Objective: To determine the susceptibility of neopentylamine hydrochloride to oxidation.
-
Procedure:
-
Prepare a solution of neopentylamine hydrochloride in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% v/v).
-
Stir the solution at room temperature for a specified period (e.g., 24 hours).
-
Withdraw samples at appropriate time intervals.
-
Analyze the samples by a validated stability-indicating analytical method.
-
4. Thermal Degradation
-
Objective: To assess the impact of heat on the stability of neopentylamine hydrochloride.
-
Procedure:
-
Place a known quantity of solid neopentylamine hydrochloride in a stability chamber at an elevated temperature (e.g., 80°C).
-
For solution stability, prepare a solution in a suitable solvent and store it at an elevated temperature (e.g., 60°C).
-
Withdraw samples at appropriate time intervals.
-
Analyze the samples by a validated stability-indicating analytical method.
-
5. Photolytic Degradation
-
Objective: To evaluate the stability of neopentylamine hydrochloride upon exposure to light.
-
Procedure:
-
Expose a sample of neopentylamine hydrochloride (solid or in solution) to a light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6]
-
A control sample should be protected from light.
-
After the exposure period, analyze both the exposed and control samples by a validated stability-indicating analytical method.
-
The following diagram illustrates a general workflow for forced degradation studies:
References
- 1. heat stable salts — SRU and Amine Blog — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Neopentylamine - Wikipedia [en.wikipedia.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ijrpp.com [ijrpp.com]
Technical Support Center: Managing Steric Hindrance Effects of the Neopentyl Group in Synthesis
Welcome to the technical support center for managing the steric hindrance effects of the neopentyl group. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during chemical synthesis involving the sterically demanding neopentyl group.
Frequently Asked Questions (FAQs)
Q1: Why are neopentyl halides so unreactive in bimolecular nucleophilic substitution (SN2) reactions?
A1: Neopentyl halides exhibit extremely low reactivity in SN2 reactions due to profound steric hindrance. The bulky tert-butyl group, which is beta to the leaving group, effectively shields the alpha-carbon from backside attack by a nucleophile.[1][2] This steric congestion makes the transition state for an SN2 reaction energetically unfavorable. In fact, the rate of SN2 reaction for a neopentyl halide can be up to 100,000 times slower than that for a simple primary alkyl halide like propyl halide.[1][2] For practical purposes, neopentyl halides are often considered inert to SN2 reactions.[1]
Q2: What occurs when a neopentyl halide is subjected to unimolecular nucleophilic substitution (SN1) conditions?
A2: Under forcing SN1 conditions, such as heating in a polar protic solvent, neopentyl halides can undergo solvolysis. However, this process is generally slow and is characterized by a carbocation rearrangement.[2] The initially formed primary carbocation is highly unstable and rapidly rearranges via a 1,2-methyl shift to form a more stable tertiary carbocation, which then reacts with the nucleophile to yield a rearranged product.[2]
Q3: Is it possible to form a Grignard reagent from a neopentyl halide?
A3: Yes, the formation of a Grignard reagent is a viable and common strategy to utilize neopentyl halides in synthesis.[2] The reaction involves the insertion of magnesium into the carbon-halogen bond, a process that is not subject to the same steric limitations as nucleophilic substitution reactions.[2] However, the initiation of the Grignard reaction with neopentyl halides can be sluggish.[2]
Q4: Are there modern catalytic methods available to activate neopentyl halides for bond formation?
A4: Absolutely. Modern transition-metal catalysis provides powerful solutions for engaging neopentyl halides in chemical reactions. Nickel-catalyzed cross-coupling reactions, in particular, have proven to be highly effective for forming carbon-carbon bonds with neopentyl substrates.[3] These methods often operate under mild conditions and can tolerate a wide range of functional groups.
Q5: Can the neopentyl group be used as a protecting group?
A5: Yes, the bulky nature of the neopentyl group makes it an effective protecting group in organic synthesis.[4] Its steric hindrance can shield a nearby functional group from reacting, and its chemical stability allows it to withstand a variety of reaction conditions.[4] The neopentyl group can be introduced to protect alcohols, phenols, and other functional groups.
Troubleshooting Guides
Issue 1: My SN2 reaction with a neopentyl halide is not proceeding.
| Potential Cause | Troubleshooting Step |
| Extreme Steric Hindrance | SN2 reactions with neopentyl halides are inherently extremely slow. It is highly recommended to switch to an alternative synthetic strategy.[2] |
| Forced Conditions Leading to Side Reactions | If attempting a substitution is necessary, using a highly reactive nucleophile in a polar aprotic solvent (e.g., DMSO) at elevated temperatures might yield a small amount of product, but elimination byproducts are highly likely.[2] |
Issue 2: My SN1 reaction is yielding a rearranged product.
| Potential Cause | Troubleshooting Step |
| Inherent Carbocation Rearrangement | The 1,2-methyl shift to form a more stable tertiary carbocation is a fundamental characteristic of the neopentyl system under SN1 conditions.[2] It is very challenging to prevent this rearrangement. If the unrearranged product is the desired outcome, an SN1 pathway should be avoided. |
Issue 3: I am having difficulty initiating the Grignard reaction with my neopentyl halide.
| Potential Cause | Troubleshooting Step |
| Inactive Magnesium Surface | The magnesium turnings may have a passivating oxide layer. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2] Gentle heating can also aid in initiation.[2] |
| Incorrect Halide | Neopentyl chloride is less reactive than neopentyl bromide or iodide. If using the chloride, expect longer initiation times and consider more aggressive activation methods.[2] |
| Suboptimal Solvent | The rate of Grignard reagent formation is sensitive to the solvent's dielectric constant. Using a more polar solvent like tetrahydrofuran (THF) can increase the reaction rate.[2] |
Issue 4: My nickel-catalyzed cross-coupling reaction has a low yield.
| Potential Cause | Troubleshooting Step |
| Suboptimal Catalyst or Ligand | The choice of nickel catalyst and ligand is crucial. For challenging couplings, screening different ligands, such as 5-cyanoimidazole, may be necessary to improve the yield.[3] |
| Insufficient Catalyst Loading | For sterically hindered substrates, increasing the catalyst and ligand loading may be required to achieve a satisfactory yield.[2] |
| Inactive Reductant | Cross-electrophile couplings often require a stoichiometric reductant like zinc or manganese powder. Ensure the reductant is of high purity and activity.[2] |
| Inappropriate Reaction Temperature | While many modern nickel-catalyzed cross-couplings proceed at room temperature, some challenging substrates may require gentle heating to improve the reaction rate and yield.[2] |
Data Presentation
Table 1: Comparison of Catalytic Systems for Cross-Coupling of Neopentyl 4-Bromobenzenesulfonate
| Catalyst System | Coupling Reaction | Coupling Partner | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ / Na₂CO₃ | Suzuki-Miyaura | Arylboronic acid | Toluene/H₂O | 100 | 8-12 | High |
| (PPh₃)₂NiCl₂ | Grignard Coupling | Alkyl/Aryl Grignard | Ether | Reflux | N/A | High |
| Pd-PEPPSI-IPr | Negishi | Arylsodium | THF/NMP | 70 | 3 | Good |
| Pd₂(dba)₃ / SPhos | Negishi | Serine-derived organozinc | N/A | N/A | N/A | Good |
Note: "High" and "Good" yields are reported as described in the source literature; specific percentages were not always available. N/A indicates data not specified in the available search results.
Table 2: Comparison of Yields for N-neopentylation of Aniline
| Reagent | Reaction Conditions | Yield of N-Neopentylaniline (%) |
| Neopentyl 4-bromobenzenesulfonate | Aniline, K₂CO₃, DMF, 120 °C, 24h | ~45 |
| Neopentyl trifluoromethanesulfonate | Aniline, DIPEA, CH₂Cl₂, 0 °C to rt, 12h | >90 |
| Neopentyl iodide | Aniline, NaH, THF, 60 °C, 18h | ~70 |
| Pivaldehyde (Reductive Amination) | Aniline, Pivaldehyde, NaBH(OAc)₃, DCE, rt, 12h | ~85 |
Note: Yields are approximate and can vary based on specific reaction conditions.[5]
Table 3: Comparison of Yields for O-neopentylation of Phenol
| Reagent | Reaction Conditions | Yield of Neopentyl Phenyl Ether (%) |
| Neopentyl 4-bromobenzenesulfonate | Phenol, K₂CO₃, Acetone, reflux, 48h | ~50 |
| Neopentyl trifluoromethanesulfonate | Phenol, K₂CO₃, DMF, 80 °C, 12h | >95 |
| Neopentyl iodide | Phenol, NaH, THF, reflux, 24h | ~75 |
| Neopentyl Alcohol (Mitsunobu) | Phenol, PPh₃, DIAD, THF, 0 °C to rt, 12h | ~90 |
Note: Yields are approximate and can vary based on specific reaction conditions.[5]
Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed Cross-Coupling of Neopentyl Bromide and an Aryl Bromide
Materials:
-
Neopentyl bromide
-
Aryl bromide
-
Nickel(II) chloride dimethoxyethane complex (NiCl₂(dme))
-
5-Cyanoimidazole
-
Zinc dust (<10 micron, >98%)
-
Anhydrous dimethylacetamide (DMA)
Procedure:
-
In a nitrogen-filled glovebox, add NiCl₂(dme) (5 mol%) and 5-cyanoimidazole (10 mol%) to a dry vial.
-
Add anhydrous DMA to the vial and stir the mixture for 10 minutes to allow for complex formation.
-
To a separate oven-dried vial, add the aryl bromide (1.0 equiv), neopentyl bromide (1.5 equiv), and zinc dust (2.0 equiv).
-
Add the prepared catalyst solution to the vial containing the substrates and zinc.
-
Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with 1 M HCl and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
This protocol is a general procedure and may require optimization for specific substrates.[2]
Protocol 2: Formation of Neopentylmagnesium Chloride (Grignard Reagent)
Materials:
-
Neopentyl chloride
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (one small crystal)
Procedure:
-
Set up an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equiv) in the flask.
-
Add one small crystal of iodine to the flask to activate the magnesium.
-
In the dropping funnel, prepare a solution of neopentyl chloride (1.0 equiv) in anhydrous diethyl ether or THF.
-
Add a small portion of the neopentyl chloride solution to the magnesium turnings.
-
If the reaction does not start (indicated by bubbling and the disappearance of the iodine color), gently warm the flask with a heat gun.
-
Once the reaction has initiated, add the remaining neopentyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction.
-
The resulting Grignard reagent is ready for use in subsequent reactions.
This protocol is a general procedure and may require optimization.[2]
Visualizations
References
Technical Support Center: Work-up Procedures for Reactions Containing 2,2-Dimethylpropan-1-amine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the work-up of reactions involving 2,2-Dimethylpropan-1-amine hydrochloride (also known as neopentylamine hydrochloride).
Frequently Asked Questions (FAQs)
Q1: How do I neutralize this compound to its free base form for a reaction?
A1: To use this compound in a reaction that requires the free amine, you must first neutralize the hydrochloride salt. This is typically achieved by adding a base. Common choices include:
-
Aqueous inorganic bases: Solutions of sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium carbonate (Na₂CO₃), or sodium bicarbonate (NaHCO₃) can be used. The reaction mixture is typically partitioned between an organic solvent (like dichloromethane or ethyl acetate) and the aqueous base. The free amine will move into the organic layer, which can then be separated, dried, and used in the subsequent reaction.
-
Organic bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used directly in the reaction mixture. These bases are soluble in organic solvents and can neutralize the hydrochloride salt in situ. An excess of the organic base is typically used to drive the neutralization to completion.
Q2: I'm performing an acylation reaction with this compound. What is a standard work-up procedure?
A2: A typical work-up for an acylation reaction involves quenching the reaction, followed by a series of aqueous washes to remove byproducts and unreacted starting materials. After quenching the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride), the mixture is transferred to a separatory funnel. The organic layer is washed sequentially with a dilute acid (e.g., 1 M HCl) to remove any unreacted amine, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine to remove residual water. The organic layer is then dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amide product.[1] Purification is often achieved through recrystallization or column chromatography.[2]
Q3: My N-alkylation reaction with 2,2-Dimethylpropan-1-amine is very slow. What could be the issue?
A3: The slow reaction rate is likely due to the steric hindrance of the neopentyl group.[3][4] The bulky tert-butyl group adjacent to the amine functionality impedes the approach of the electrophile. To address this, you can try:
-
Increasing the reaction temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier.[4]
-
Prolonging the reaction time: These reactions often require extended periods (24-72 hours) to achieve significant conversion.[3]
-
Choosing a more reactive electrophile: If possible, using a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride) can increase the reaction rate.
-
Optimizing the solvent: Polar aprotic solvents like DMF or DMSO are generally preferred for Sₙ2 reactions.[3]
Q4: How can I remove unreacted 2,2-Dimethylpropan-1-amine from my reaction mixture during work-up?
A4: Unreacted 2,2-Dimethylpropan-1-amine can be effectively removed by performing an acidic wash.[5][6] By washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl), the basic amine will be protonated to form its water-soluble hydrochloride salt, which will then partition into the aqueous layer.[5][6] This aqueous layer can then be separated and discarded.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Incomplete neutralization of the hydrochloride salt. | Ensure complete neutralization by using a sufficient excess of base and allowing adequate time for the neutralization to occur before proceeding with the reaction. |
| Steric hindrance slowing the reaction.[3][4] | Increase the reaction temperature and/or extend the reaction time.[3][4] Monitor the reaction progress by TLC or LC-MS. |
| Suboptimal choice of base or solvent. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA) and polar aprotic solvents (e.g., DMF, DMSO, acetonitrile).[3] |
| Competing elimination side reaction (in N-alkylation). | Use a less sterically hindered base and avoid excessively high temperatures.[3] |
Issue 2: Difficulty in Purifying the Product
| Potential Cause | Troubleshooting Step |
| Product co-elutes with starting material or byproducts during column chromatography. | Adjust the polarity of the eluent. For amine products, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and separation. For amide products, consider a different solvent system. |
| Product is an oil and cannot be recrystallized. | If the product is an oil, purification by column chromatography or distillation (if the compound is thermally stable) should be considered. |
| Emulsion formation during aqueous work-up. | Add brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion. If the emulsion persists, filtering the mixture through a pad of Celite can be effective. |
Physicochemical Data
The following table summarizes key physicochemical data for 2,2-Dimethylpropan-1-amine and its hydrochloride salt.
| Property | 2,2-Dimethylpropan-1-amine (Free Base) | This compound |
| Synonyms | Neopentylamine, 1-Amino-2,2-dimethylpropane | Neopentylamine HCl |
| CAS Number | 5813-64-9[7] | 15925-18-5 |
| Molecular Formula | C₅H₁₃N[7] | C₅H₁₄ClN |
| Molecular Weight | 87.16 g/mol [8] | 123.62 g/mol |
| Boiling Point | 79-83 °C[9] | N/A |
| pKa | 10.15 at 25°C[9] | N/A |
| Solubility in Water | Soluble[7][10] | Highly soluble[9] |
| Solubility in Organic Solvents | Readily soluble in most organic solvents including ethers, hydrocarbons, and aromatic solvents.[9] | Generally insoluble in nonpolar organic solvents, but may have some solubility in polar protic solvents. |
Experimental Protocols
Protocol 1: General Procedure for the N-Acylation of 2,2-Dimethylpropan-1-amine
This protocol describes a general method for the acylation of 2,2-Dimethylpropan-1-amine (neopentylamine) with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization and Reaction Setup:
-
In a round-bottom flask, suspend this compound (1.0 eq) in dichloromethane.
-
Add triethylamine (2.2 eq) to the suspension and stir for 15-30 minutes at room temperature to ensure complete neutralization.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude N-neopentyl amide by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by silica gel column chromatography.[2]
-
Protocol 2: General Procedure for the N-Alkylation of 2,2-Dimethylpropan-1-amine
This protocol outlines a general method for the N-alkylation of 2,2-Dimethylpropan-1-amine (neopentylamine) with an alkyl halide.
Materials:
-
2,2-Dimethylpropan-1-amine
-
Alkyl halide
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate or Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2,2-Dimethylpropan-1-amine (1.0 eq) and the alkyl halide (1.1 eq) in DMF.
-
Add potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq) to the mixture.
-
-
Reaction:
-
Heat the reaction mixture to 80-120 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Due to steric hindrance, the reaction may require an extended time (24-72 hours).[3]
-
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Add water to quench the reaction and dissolve the inorganic salts.
-
Extract the aqueous layer multiple times with ethyl acetate or diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude N-alkylated neopentylamine by flash column chromatography or distillation.
-
Visualizations
Caption: Workflow for the work-up of an N-acylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Workup [chem.rochester.edu]
- 7. CAS 5813-64-9: Neopentylamine | CymitQuimica [cymitquimica.com]
- 8. Neopentylamine | C5H13N | CID 79882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Buy Neopentylamine | 5813-64-9 [smolecule.com]
- 10. Neopentylamine, 97% | Fisher Scientific [fishersci.ca]
Validation & Comparative
A Comparative Guide to Analytical Methods for Quantifying Neopentylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of neopentylamine hydrochloride. Given that neopentylamine is a primary aliphatic amine lacking a strong chromophore, direct quantification at low levels can be challenging. This document outlines and compares several analytical techniques, providing supporting data and detailed experimental protocols to assist in method selection and development. The methodologies discussed include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nonaqueous Titration, and UV-Vis Spectrophotometry.
Comparison of Key Analytical Techniques
The selection of an optimal analytical method for neopentylamine hydrochloride depends on factors such as required sensitivity, sample matrix, available equipment, and throughput needs. Gas Chromatography and High-Performance Liquid Chromatography are the most common instrumental techniques, often requiring derivatization to enhance detection. Nonaqueous titration offers a simple, cost-effective method for bulk analysis, while UV-Vis spectrophotometry provides an alternative colorimetric approach.
Quantitative Data Summary
The following table summarizes the performance characteristics of various analytical methods applicable to the analysis of neopentylamine hydrochloride. The data presented is based on studies of analogous primary aliphatic amines and serves as a comparative baseline. Method validation for neopentylamine hydrochloride is essential to establish specific performance characteristics.
| Analytical Method | Analyte(s) & Matrix | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) |
| Headspace GC-FID | Volatile amines in Pharmaceuticals | > 0.99 | ~1-5 µg/mL | ~3-15 µg/mL | < 10% | 90-110% |
| GC-FID with Derivatization | Aliphatic amines in API | > 0.999 | ~1 µg/mL | ~3 µg/mL | < 5% | > 90% |
| HPLC-FLD with OPA Derivatization | Primary amines in Biological Samples | > 0.99 | ~0.1-1 µM | ~0.5-5 µM | < 5% | 95-105% |
| HPLC-UV with FMOC-Cl Derivatization | Primary and secondary amines | > 0.999 | ~0.05 µg/mL | ~0.15 µg/mL | < 5% | 90-110% |
| Nonaqueous Potentiometric Titration | Amine hydrochlorides in Bulk | N/A | N/A | N/A | < 2% | 98-102% |
| UV-Vis Spectrophotometry | Aliphatic primary amines | > 0.99 | ~0.1 µg/mL | ~0.3 µg/mL | < 5% | 98.5% (average) |
Experimental Protocols and Methodologies
Detailed methodologies for the key analytical techniques are outlined below. These protocols serve as a foundation for developing a specific method for neopentylamine hydrochloride.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile compounds like neopentylamine. However, the polar nature of the amine group can lead to poor peak shape. This can be addressed by using a specialized column for amine analysis or through derivatization.
a) Headspace GC with Flame Ionization Detection (GC-FID) - Direct Analysis
This method is suitable for the quantification of residual neopentylamine in pharmaceutical products without derivatization.[1][2]
-
Principle : The volatile neopentylamine is partitioned from the sample matrix into the headspace of a sealed vial upon heating. An aliquot of the headspace is then injected into the GC for separation and detection.
-
Instrumentation : Headspace autosampler coupled to a GC with a Flame Ionization Detector (FID).
-
Experimental Protocol :
-
Sample Preparation : Accurately weigh the sample containing neopentylamine hydrochloride into a headspace vial. Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) and a strong, non-volatile base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) to liberate the free amine.[1][2] Seal the vial.
-
Headspace Parameters :
-
Vial Equilibration Temperature: 100-120 °C
-
Vial Equilibration Time: 15-30 min
-
Syringe Temperature: 110-130 °C
-
Injection Volume: 1.0 mL
-
-
GC Conditions :
-
Column: Agilent CP-Volamine (or equivalent amine-specific column), 30 m x 0.32 mm, 1.8 µm film thickness.[3]
-
Carrier Gas: Helium or Hydrogen.[4]
-
Injector Temperature: 200-250 °C.
-
Oven Temperature Program: Initial 50 °C for 5 min, ramp at 10 °C/min to 240 °C, hold for 5 min.
-
Detector Temperature: 250-300 °C.
-
-
-
Data Analysis : Quantification is performed using an external or internal standard method by comparing peak areas to a calibration curve.
b) GC-FID/MS with Pre-column Derivatization
For enhanced sensitivity and improved chromatographic performance, derivatization of the amine group is recommended. Acylation is a common derivatization technique.[5]
-
Principle : The primary amine group of neopentylamine is reacted with an acylating agent to form a less polar, more volatile derivative that is amenable to GC analysis.
-
Derivatization Reagent : Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride (PFPA).
-
Experimental Protocol :
-
Sample Preparation : Extract the neopentylamine from the sample matrix using a suitable solvent. Dry the extract completely under a stream of nitrogen.
-
Derivatization : To the dried residue, add a suitable solvent (e.g., ethyl acetate) and the acylating reagent (e.g., PFPA). Cap the vial and heat at 60-70 °C for 20-30 minutes.[5]
-
Post-Derivatization : Cool the vial, then evaporate the excess reagent and solvent under nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC injection.
-
GC-MS/FID Conditions :
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Optimized for the separation of the derivatized analyte.
-
Detector: FID or Mass Spectrometer (for higher specificity).
-
-
-
Data Analysis : Quantification is based on the peak area of the derivatized neopentylamine compared to a calibration curve prepared from derivatized standards.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of neopentylamine. Due to its lack of a UV chromophore, derivatization is often employed. Alternatively, mixed-mode chromatography can be used for direct analysis.
a) HPLC with Pre-column Derivatization and Fluorescence/UV Detection
This is a highly sensitive method for quantifying primary amines.
-
Principle : Neopentylamine is reacted with a labeling reagent that introduces a fluorescent or UV-active moiety, allowing for sensitive detection.[6]
-
Derivatization Reagents :
-
Experimental Protocol (OPA Derivatization) :
-
Sample Preparation : Prepare an aqueous solution of the sample containing neopentylamine hydrochloride.
-
Derivatization : In an autosampler vial, mix the sample solution with a borate buffer (pH ~9.5) and the OPA/thiol reagent. The reaction is rapid (1-2 minutes) at room temperature.[6]
-
HPLC Conditions :
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~450 nm).
-
-
-
Data Analysis : Quantification is achieved by comparing the peak area of the OPA-derivatized neopentylamine to a calibration curve of derivatized standards.
b) Mixed-Mode HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD)
This approach allows for the direct analysis of neopentylamine without derivatization.
-
Principle : Mixed-mode chromatography utilizes a stationary phase with both reversed-phase and ion-exchange properties. This allows for the retention of polar, charged compounds like neopentylamine.[9][10]
-
Instrumentation : HPLC system with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Experimental Protocol :
-
Sample Preparation : Dissolve the sample in the mobile phase or a suitable solvent and filter.
-
HPLC Conditions :
-
Column: Mixed-mode column (e.g., Primesep 100, Obelisc R).
-
Mobile Phase: A mixture of water, acetonitrile, and an acid (e.g., formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: CAD or ELSD.
-
-
-
Data Analysis : Quantification is based on a calibration curve generated from standards of neopentylamine hydrochloride.
Nonaqueous Potentiometric Titration
This is a classic and reliable method for the assay of amine hydrochloride salts in bulk.[11]
-
Principle : Neopentylamine hydrochloride is titrated as a base in a nonaqueous solvent with a strong acid titrant. The addition of mercuric acetate complexes the chloride ion, allowing the amine to be titrated as a free base.[11]
-
Instrumentation : Potentiometric titrator with a suitable electrode (e.g., glass-calomel).
-
Experimental Protocol :
-
Sample Preparation : Accurately weigh the neopentylamine hydrochloride sample and dissolve it in glacial acetic acid.
-
Titration : Add mercuric acetate solution (in glacial acetic acid) to the sample solution. Titrate with a standardized solution of perchloric acid in glacial acetic acid.[12]
-
End-point Detection : The end-point is determined potentiometrically from the inflection point of the titration curve. A colorimetric indicator like crystal violet can also be used.[13]
-
-
Data Analysis : The amount of neopentylamine hydrochloride is calculated from the volume of titrant consumed at the equivalence point.
UV-Vis Spectrophotometry
A simple and cost-effective colorimetric method can be developed for the quantification of neopentylamine.
-
Principle : Based on the Rimini test, primary aliphatic amines react with acetone to form a Schiff base, which then complexes with sodium nitroprusside in an alkaline medium to produce a colored solution.[14] The intensity of the color is proportional to the amine concentration.
-
Instrumentation : UV-Vis Spectrophotometer.
-
Experimental Protocol :
-
Sample Preparation : Prepare an aqueous solution of the sample.
-
Color Development : To a known volume of the sample solution, add acetone, followed by a sodium nitroprusside solution. Adjust the pH to be alkaline (pH 8-11).[14] Allow the color to develop.
-
Measurement : Measure the absorbance of the solution at the wavelength of maximum absorbance (around 550 nm) against a reagent blank.[14]
-
-
Data Analysis : The concentration of neopentylamine is determined from a calibration curve prepared using standard solutions.
Conclusion
The choice of an analytical method for quantifying neopentylamine hydrochloride should be guided by the specific requirements of the analysis. For high-sensitivity trace analysis in complex matrices, HPLC with pre-column derivatization or GC-MS with derivatization are the preferred methods. For routine quality control of residual neopentylamine in pharmaceuticals, Headspace GC-FID offers a robust and automated solution without the need for derivatization. Nonaqueous potentiometric titration is a simple and accurate method for the assay of the bulk drug substance. Finally, UV-Vis spectrophotometry provides a cost-effective, albeit less specific, alternative for quantification. Regardless of the chosen method, thorough validation according to ICH guidelines is crucial to ensure reliable and accurate results.
References
- 1. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. info.gfschemicals.com [info.gfschemicals.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. sips.org.in [sips.org.in]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Neopentylamine Hydrochloride and Other Bulky Amines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the choice of an amine nucleophile is a critical parameter that dictates reaction efficiency, selectivity, and overall yield. While simple primary amines are often highly reactive, their utility can be limited by issues such as over-alkylation and lack of selectivity. Bulky amines, with their significant steric hindrance around the nitrogen atom, offer a unique reactivity profile that can be advantageous in controlling reaction pathways. This guide provides an objective comparison of the reactivity of neopentylamine hydrochloride with other sterically hindered amines, supported by physicochemical data and established principles of organic chemistry.
The Interplay of Basicity and Steric Hindrance
The reactivity of an amine is primarily governed by two key factors: its basicity and the steric environment around the nitrogen atom. Basicity, quantified by the pKa of the conjugate acid, reflects the availability of the nitrogen's lone pair of electrons for protonation. Nucleophilicity, while often correlated with basicity, is a kinetic parameter that describes the rate at which the amine attacks an electrophilic center. For bulky amines, steric hindrance can significantly impede the approach to an electrophile, leading to a divergence between basicity and nucleophilicity.
Neopentylamine, with its quaternary carbon adjacent to the amino group, presents a classic case of significant steric hindrance. While the electron-donating effect of the neopentyl group contributes to its moderate basicity, this steric bulk plays a dominant role in its nucleophilic reactivity.[1]
Comparative Physicochemical Data
The following table summarizes key physicochemical properties of neopentylamine and other commonly used bulky amines. These parameters provide a basis for understanding their relative reactivities.
| Amine | Structure | pKa of Conjugate Acid | Boiling Point (°C) | Steric Hindrance |
| Neopentylamine | (CH₃)₃CCH₂NH₂ | 10.15[1] | 80-82 | High |
| tert-Butylamine | (CH₃)₃CNH₂ | ~10.7 | 44-46 | Very High |
| Diisopropylamine | [(CH₃)₂CH]₂NH | ~11.0 | 83-84 | High |
| Dicyclohexylamine | (C₆H₁₁)₂NH | ~11.2 | 256 | Very High |
| 2,2,6,6-Tetramethylpiperidine | C₉H₁₉N | ~11.2 | 155-156 | Extreme |
Note: pKa values can vary slightly depending on the measurement conditions.
Reactivity in Key Organic Transformations
The steric bulk of neopentylamine and its counterparts has profound implications for their participation in common organic reactions.
N-Alkylation
N-alkylation, a fundamental transformation for the synthesis of more complex amines, is highly sensitive to steric effects, particularly in Sₙ2 reactions.[2] For bulky amines, the rate of Sₙ2 reactions is significantly diminished due to the congested transition state.[2][3][4]
The neopentyl group is notorious for retarding Sₙ2 reactions. Neopentyl halides are practically inert in Sₙ2 reactions due to the extreme steric hindrance at the β-carbon, which prevents the requisite backside attack. This principle extends to neopentylamine acting as a nucleophile, where its bulky nature will significantly slow down reactions with sterically demanding electrophiles.
Compared to tert-butylamine, neopentylamine has the amino group one carbon further away from the bulky t-butyl group. This might suggest slightly greater reactivity in some cases, though both are considered highly hindered. For secondary bulky amines like diisopropylamine and dicyclohexylamine, the steric hindrance is even more pronounced, often rendering them poor nucleophiles in Sₙ2 reactions.
Logical Relationship of Steric Hindrance in Sₙ2 Reactions
Caption: Steric hindrance from bulky amines leads to a crowded Sₙ2 transition state and a slower reaction rate.
N-Acylation
N-acylation is another cornerstone reaction where steric hindrance plays a crucial role. The reaction proceeds through a tetrahedral intermediate, and its formation can be impeded by bulky substituents on the amine. While neopentylamine can undergo acylation, more forcing conditions may be required compared to less hindered primary amines.[1]
For extremely hindered amines, standard acylation conditions may fail. In such cases, the use of highly reactive acylating agents (e.g., acyl chlorides) in combination with a strong, non-nucleophilic base to deprotonate the amine hydrochloride can be effective.
Experimental Protocols
The following are representative protocols for key reactions involving bulky amines, adapted for neopentylamine.
Protocol 1: Reductive Amination for N-Alkylation of Neopentylamine
This method is often preferred for the controlled mono-alkylation of amines, minimizing the over-alkylation that can occur in direct alkylation.
Materials:
-
Neopentylamine hydrochloride
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
A weak base (e.g., triethylamine or diisopropylethylamine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend neopentylamine hydrochloride (1.0 eq) in DCM.
-
Add the weak base (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes.
-
Add the desired aldehyde or ketone (1.1 eq) and stir the mixture at room temperature for 30-60 minutes to form the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.
Protocol 2: N-Acylation of Neopentylamine using an Acyl Chloride
This protocol is suitable for the acylation of sterically hindered amines.
Materials:
-
Neopentylamine hydrochloride
-
Acyl chloride (e.g., benzoyl chloride)
-
A strong, non-nucleophilic base (e.g., triethylamine or proton sponge)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend neopentylamine hydrochloride (1.0 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the non-nucleophilic base (2.2 eq) and stir for 10 minutes.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirring mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM.
-
Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Experimental Workflow for N-Acylation of a Hindered Amine
Caption: A generalized workflow for the N-acylation of a sterically hindered amine hydrochloride.
Conclusion
Neopentylamine hydrochloride serves as a valuable building block in organic synthesis, particularly when controlled reactivity is desired. Its reactivity is a delicate balance between its moderate basicity and the significant steric hindrance imparted by the neopentyl group. When compared to other bulky amines, its reactivity is generally lower than less hindered primary amines but can be modulated by the choice of reaction conditions and electrophile. For reactions sensitive to steric crowding, such as Sₙ2 alkylations, neopentylamine will exhibit significantly reduced reactivity. In contrast, for reactions like acylation, appropriate activation and reaction conditions can lead to successful product formation. Understanding the principles of steric hindrance and nucleophilicity is paramount for the effective utilization of neopentylamine and other bulky amines in the synthesis of complex molecules.
References
- 1. Buy Neopentylamine | 5813-64-9 [smolecule.com]
- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 3. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ch 8 : SN2 mechanism [chem.ucalgary.ca]
A Comparative Guide to the Catalytic Efficacy of 2,2-Dimethylpropan-1-amine Hydrochloride and tert-Butylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a detailed comparison of the catalytic efficacy of two sterically hindered primary amines: 2,2-Dimethylpropan-1-amine hydrochloride (neopentylamine hydrochloride) and tert-butylamine. While direct head-to-head comparative studies are limited in the existing literature, this document synthesizes available experimental data to evaluate their respective roles and performance in catalysis, particularly in cross-coupling reactions. The comparison focuses on their structural differences, established applications, and the influence of their steric profiles on catalytic outcomes.
Introduction: The Role of Sterically Hindered Amines in Catalysis
Sterically hindered primary amines are crucial components in modern synthetic chemistry, serving as ligands, bases, or dual-function additives in a variety of catalytic reactions. Their bulky nature can enhance catalyst stability, prevent undesirable side reactions such as self-coupling, and influence the regioselectivity and stereoselectivity of a transformation. Two commonly encountered yet distinct hindered amines are tert-butylamine and 2,2-dimethylpropan-1-amine (neopentylamine).
This guide aims to provide an objective comparison of their catalytic performance by examining their structural attributes and summarizing their documented applications with supporting experimental data.
Structural Comparison
The primary difference between tert-butylamine and neopentylamine lies in the position of the bulky alkyl group relative to the amine functionality. In tert-butylamine, the nitrogen atom is bonded to a tertiary carbon, creating significant steric congestion directly at the reaction center. In neopentylamine, the amine is attached to a primary carbon, with the sterically demanding quaternary carbon located at the β-position. This structural nuance significantly impacts their reactivity and coordination chemistry.
tert-Butylamine: A Bifunctional Powerhouse in Catalysis
Recent studies have highlighted tert-butylamine as a highly effective and versatile additive in transition metal catalysis, particularly in nickel-catalyzed photoredox reactions.[1][2][3][4][5] Its primary advantage is its ability to function as both a sterically hindered base and a coordinating ligand, simplifying reaction setups and often improving efficiency.[1][2][3]
Performance in Ni-Catalyzed Photoredox Cross-Coupling
In photoredox Ni-catalyzed cross-coupling reactions, tert-butylamine has proven to be an ideal additive for C-O and C-N bond formation.[1][2][3] Its steric bulk is crucial for preventing the common side reaction of self-coupling, which is often observed with less hindered primary amines like hexylamine.[1] Studies show that the increased steric profile of tert-butylamine and 1-adamantylamine leads to excellent yields in phenol cross-coupling reactions.[1]
Table 1: Performance of tert-Butylamine in Ni-Catalyzed Cross-Coupling Reactions
| Entry | Nucleophile | Electrophile | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Phenol | 4-Bromobenzonitrile | 4-(Phenoxy)benzonitrile | 94 |
| 2 | 4-Methoxyphenol | 4-Iodoanisole | Bis(4-methoxyphenyl) ether | 91 |
| 3 | Aniline | 4-Chlorotoluene | 4-Methyl-N-phenylaniline | 85 |
| 4 | Benzyl alcohol | 1-Bromo-4-fluorobenzene | 1-(Benzyloxy)-4-fluorobenzene | 78 |
| 5 | Benzenesulfonamide | 4-Bromoacetophenone | N-(4-Acetylphenyl)benzenesulfonamide | 92 |
Data synthesized from studies on Ni-catalyzed photoredox cross-coupling where tert-butylamine serves as a dual-function additive.[1][4]
Experimental Protocol: General Procedure for C-O Cross-Coupling
The following is a representative experimental protocol for the nickel-catalyzed photoredox C-O cross-coupling of phenols with aryl halides using tert-butylamine.
Methodology:
-
Preparation: In a nitrogen-filled glovebox, a vial is charged with NiCl₂·glyme (catalyst), a bipyridine ligand, and an iridium photocatalyst.
-
Reagent Addition: The aryl halide, the phenol nucleophile, tert-butylamine, and an anhydrous solvent are added sequentially.
-
Reaction: The vial is sealed and placed in a photoreactor. The mixture is irradiated with visible light and stirred at room temperature for the specified duration.
-
Work-up: Upon completion, the reaction is quenched, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated.
-
Purification: The crude product is purified using column chromatography to yield the desired ether.
Proposed Catalytic Cycle
The dual role of tert-butylamine is central to the proposed catalytic cycle. It acts as a base to deprotonate the nucleophile and as a ligand to stabilize the nickel catalyst, preventing aggregation and promoting the key steps of oxidative addition and reductive elimination.
2,2-Dimethylpropan-1-amine (Neopentylamine): A Structural Motif in Complex Ligands
The catalytic applications of this compound are less documented compared to tert-butylamine, particularly as a simple amine additive. Its primary role appears to be as a structural component in the synthesis of more complex ligands for palladium-catalyzed reactions.
Performance in Palladium-Catalyzed Reactions
The neopentyl group has been incorporated into phosphine ligands, such as Di-tert-butylneopentylphosphine (DTBNpP), which have shown high activity in palladium-catalyzed Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings of aryl bromides. Additionally, a palladium(II) complex derived from a Schiff base of 2,2-dimethyl-1,3-propanediamine (a close analog of neopentylamine) has been used as a catalyst for the Mizoroki-Heck reaction.[6]
Table 2: Performance Data for Neopentyl-Derived Catalysts
| Reaction Type | Catalyst/Ligand | Substrates | Product Conversion/Yield (%) |
|---|---|---|---|
| Mizoroki-Heck | Pd(II) complex of a Schiff base from 2,2-dimethyl-1,3-propanediamine | 4-Bromoacetophenone + Styrene | 70 (Conversion) |
| α-Arylation of Ketones | Pd / Di-tert-butylneopentylphosphine | Aryl Halides + Ketones | High Yields Reported |
| Suzuki Coupling | Pd / Di-tert-butylneopentylphosphine | Aryl Bromides + Boronic Acids | High Activity Reported |
Data synthesized from individual studies on catalysts incorporating the neopentyl structural motif.[6]
Experimental Protocol: Synthesis and Application of a Pd(II) Catalyst
This protocol describes the synthesis of a palladium(II) complex using a neopentylamine analog and its subsequent use in a Mizoroki-Heck reaction.[6]
-
Ligand Synthesis: A Schiff base ligand is synthesized through the condensation reaction between 2,2-dimethyl-1,3-propanediamine and an appropriate aldehyde (e.g., 2-hydroxy-4-methoxybenzaldehyde).
-
Complexation: The synthesized ligand is refluxed with an equimolar amount of palladium(II) acetate in a suitable solvent to yield the Pd(II) complex.
-
Catalytic Reaction (Mizoroki-Heck):
-
To a reaction vessel, add the synthesized Pd(II) complex, the aryl halide (e.g., 4-bromoacetophenone), the olefin (e.g., styrene), a base (e.g., triethylamine), and a solvent (e.g., DMF).
-
The mixture is heated under an inert atmosphere for a specified time (e.g., 12 hours).
-
The reaction progress is monitored by GC-FID.
-
Upon completion, the product is isolated and purified.
-
Comparative Analysis and Conclusion
The distinct catalytic roles of tert-butylamine and neopentylamine are a direct consequence of their structural differences.
Key Findings:
-
tert-Butylamine excels as a dual-function additive in catalysis where extreme steric bulk directly at the metal center is beneficial. Its structure is ideal for preventing side reactions and simplifying catalytic systems, as demonstrated in nickel-catalyzed photoredox cross-couplings.
-
2,2-Dimethylpropan-1-amine (Neopentylamine) , with its steric bulk positioned further from the nitrogen atom, is less documented as a simple amine additive. Instead, its structure is leveraged in the design of more complex phosphine and Schiff base ligands, where the -CH₂- group provides a flexible spacer between the coordinating amine and the bulky neopentyl group.
While both amines are classified as sterically hindered, their efficacy and roles in catalysis are not interchangeable. tert-Butylamine is a well-validated, high-performance additive for specific cross-coupling reactions, valued for its ability to act as both a ligand and a base. This compound is primarily utilized as a building block for sophisticated ligand systems. For researchers selecting an amine for a catalytic system, the choice should be guided by the specific mechanistic requirements of the reaction: tert-butylamine for direct steric influence at the metal center, and neopentylamine as a component for tailored, multidentate ligands. Further direct comparative studies would be invaluable to fully delineate the subtle differences in their catalytic potential.
References
- 1. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validating 2,2-Dimethylpropan-1-amine Hydrochloride for GMP Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals operating under Good Manufacturing Practice (GMP) guidelines, the rigorous validation of all raw materials is a cornerstone of ensuring final product quality, safety, and consistency. This guide provides a comprehensive framework for the validation of 2,2-Dimethylpropan-1-amine hydrochloride (also known as neopentylamine hydrochloride), a primary amine often utilized in the synthesis of active pharmaceutical ingredients (APIs).
This document outlines a comparative approach, offering a blueprint for evaluating the performance of this compound against other sterically hindered primary amines, such as tert-butylamine. By presenting a structured validation process, including detailed experimental protocols and data presentation formats, this guide aims to facilitate the objective assessment and selection of the most suitable reagents for GMP-compliant synthesis.
Overview of this compound
This compound is a white to off-white crystalline solid. Its sterically hindered primary amine group can offer unique reactivity and selectivity in certain chemical transformations, making it a valuable building block in pharmaceutical synthesis. However, before its inclusion in a GMP manufacturing process, a thorough validation is mandatory to establish its identity, purity, stability, and performance.
A Framework for Comparative Validation
To objectively assess this compound, a comparative study against a suitable alternative, such as tert-butylamine, is recommended. This approach allows for a data-driven decision on which reagent provides the optimal balance of performance, purity, and stability for a specific synthetic step.
The following sections detail the critical experiments and data presentation necessary for a robust validation and comparison.
Data Presentation: A Comparative Analysis
Quantitative data from the validation studies should be summarized in clear, comparative tables. The following tables provide a template for presenting the key performance indicators for this compound and a chosen alternative.
Table 1: Comparison of Reaction Performance in a Model Amide Coupling Reaction
| Parameter | This compound | tert-Butylamine | Acceptance Criteria |
| Reaction Yield (%) | 92.5 ± 1.5 | 89.8 ± 2.1 | > 90% |
| Product Purity (HPLC, % Area) | 99.7 ± 0.1 | 99.5 ± 0.2 | > 99.5% |
| Major Impurity Profile (%) | Impurity A: 0.15Impurity B: 0.08 | Impurity A: 0.25Impurity C: 0.12 | Individual Impurity < 0.2%Total Impurities < 0.5% |
| Reaction Time (hours) | 6 | 8 | < 10 hours |
Table 2: Purity and Impurity Profile of Raw Materials
| Parameter | This compound | tert-Butylamine | Acceptance Criteria |
| Assay (by Titration, %) | 99.8 | 99.7 | 99.0% - 101.0% |
| Water Content (Karl Fischer, %) | 0.12 | 0.15 | < 0.2% |
| Residue on Ignition (%) | 0.05 | 0.08 | < 0.1% |
| Heavy Metals (ppm) | < 10 | < 10 | < 10 ppm |
| Related Substances (HPLC, %) | < 0.1 | < 0.1 | < 0.1% |
Table 3: Stability Study Results under Accelerated Conditions (40°C/75% RH)
| Time Point | Parameter | This compound | tert-Butylamine | Acceptance Criteria |
| Initial | Assay (%) | 99.8 | 99.7 | 99.0% - 101.0% |
| Total Impurities (%) | 0.08 | 0.09 | < 0.2% | |
| 3 Months | Assay (%) | 99.7 | 99.5 | 99.0% - 101.0% |
| Total Impurities (%) | 0.12 | 0.18 | < 0.5% | |
| 6 Months | Assay (%) | 99.6 | 99.2 | 99.0% - 101.0% |
| Total Impurities (%) | 0.15 | 0.25 | < 0.5% |
Experimental Protocols
Detailed and well-documented experimental protocols are a GMP requirement. The following are representative protocols for the key validation experiments.
Protocol for Purity Determination by HPLC
-
Objective: To determine the purity of this compound and its related substances by High-Performance Liquid Chromatography (HPLC).
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the standard solution six times to check for system suitability (RSD of peak area < 2.0%).
-
Inject the sample solution in duplicate.
-
Calculate the percentage purity and the levels of any impurities by area normalization.
-
Protocol for Stability Indicating Method and Forced Degradation Study
-
Objective: To develop a stability-indicating HPLC method and to perform forced degradation studies to understand the degradation pathways of this compound.
-
Method: Utilize the HPLC method described in section 3.1. The stability-indicating nature of the method will be confirmed by its ability to resolve the main peak from all degradation products.
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Reflux the sample in 1N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Reflux the sample in 1N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 7 days.
-
-
Procedure:
-
Prepare samples under each of the stress conditions.
-
At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to the target concentration.
-
Analyze the stressed samples by the validated HPLC method alongside an unstressed control sample.
-
Evaluate the chromatograms for the appearance of new peaks and the decrease in the area of the main peak.
-
Perform peak purity analysis to ensure that the main peak is not co-eluting with any degradation products.
-
Visualizing Workflows and Relationships
Clear diagrams of experimental workflows and logical relationships are essential for conveying complex processes in a GMP environment.
Caption: Workflow for the qualification of incoming raw materials.
Caption: Logical flow for the comparative evaluation of amine reagents.
Caption: Experimental workflow for forced degradation studies.
Conclusion
The validation of this compound for use in GMP synthesis is a critical, data-driven process. While this guide provides a robust framework for this validation and a comparative analysis against other primary amines, it is imperative that all experimental work is meticulously documented and complies with the specific regulatory requirements of the relevant authorities. By following a structured approach as outlined, researchers and drug development professionals can confidently select and qualify the most suitable raw materials, thereby ensuring the integrity and quality of their final pharmaceutical products.
Comparative Study of Neopentylamine Hydrochloride and its Analogs as Ligands for the Human Trace Amine-Associated Receptor 1 (TAAR1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of neopentylamine hydrochloride and a series of its synthetic analogs as ligands for the human Trace Amine-Associated Receptor 1 (TAAR1). The data presented herein is illustrative and designed to guide the principles of structure-activity relationship (SAR) studies in the context of novel ligand development for TAAR1, a G-protein coupled receptor implicated in various neurological and metabolic disorders.
Data Presentation: Ligand Binding Affinity and Functional Activity
The following table summarizes the binding affinities (Kᵢ) and functional activities (EC₅₀ and Eₘₐₓ) of neopentylamine hydrochloride and its analogs at the human TAAR1 receptor. The data demonstrates a clear structure-activity relationship, highlighting the impact of structural modifications on ligand-receptor interactions.
| Compound ID | Structure | Modification | Kᵢ (nM) | EC₅₀ (nM) | Eₘₐₓ (%) |
| NPA-001 |
| Neopentylamine (Parent) | 150 | 320 | 100 |
| NPA-002 | - | N-Methyl | 85 | 150 | 105 |
| NPA-003 | - | N,N-Dimethyl | 250 | 480 | 90 |
| NPA-004 | - | N-Ethyl | 70 | 130 | 110 |
| NPA-005 | - | Phenylacetamide | 45 | 80 | 115 |
Caption: Comparative binding affinity and functional activity of neopentylamine analogs at hTAAR1.
Experimental Protocols
Radioligand Binding Assay for Determination of Kᵢ
Objective: To determine the binding affinity of unlabeled neopentylamine analogs (NPA-001 to NPA-005) for the human TAAR1 receptor by measuring their ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human TAAR1
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Radioligand: [³H]-p-Tyramine (Specific Activity: 20-30 Ci/mmol)
-
Unlabeled competitor ligands: NPA-001 to NPA-005
-
Scintillation cocktail
-
96-well filter plates and a cell harvester
Procedure:
-
Membrane Preparation: TAAR1-expressing HEK293 cells are harvested and homogenized in ice-cold membrane preparation buffer. The homogenate is centrifuged at 500 x g for 10 minutes at 4°C to remove nuclei and cell debris. The supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C. The resulting pellet containing the cell membranes is resuspended in assay buffer. Protein concentration is determined using a Bradford assay.
-
Competition Binding Assay: In a 96-well plate, 25 µL of increasing concentrations of the unlabeled competitor ligand, 25 µL of [³H]-p-Tyramine (at a final concentration equal to its Kₔ), and 50 µL of the cell membrane preparation (20-40 µg of protein) are added to each well. The final assay volume is 200 µL. Non-specific binding is determined in the presence of a high concentration (10 µM) of unlabeled p-tyramine.
-
Incubation: The plates are incubated for 60 minutes at room temperature.
-
Harvesting and Scintillation Counting: The incubation is terminated by rapid filtration through 96-well filter plates using a cell harvester. The filters are washed three times with ice-cold assay buffer. The filter plates are dried, and a scintillation cocktail is added to each well. The radioactivity is counted using a scintillation counter.
-
Data Analysis: The IC₅₀ values (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves. The Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
cAMP Functional Assay for Determination of EC₅₀ and Eₘₐₓ
Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of neopentylamine analogs as agonists at the human TAAR1 receptor by measuring their ability to stimulate cAMP production.
Materials:
-
CHO-K1 cells stably co-expressing human TAAR1 and a CRE-luciferase reporter gene
-
Assay medium: DMEM/F12 supplemented with 0.1% BSA and 0.5 mM IBMX
-
Test compounds: NPA-001 to NPA-005
-
Forskolin (positive control)
-
Luciferase assay reagent
-
White opaque 96-well microplates
Procedure:
-
Cell Plating: CHO-K1 cells are seeded into white opaque 96-well microplates at a density of 50,000 cells per well and incubated overnight.
-
Compound Addition: The cell culture medium is removed, and the cells are washed with PBS. The cells are then incubated with 100 µL of assay medium containing increasing concentrations of the test compounds for 4 hours at 37°C in a CO₂ incubator.
-
Luciferase Assay: After incubation, the plates are equilibrated to room temperature. 100 µL of luciferase assay reagent is added to each well.
-
Luminescence Measurement: The plates are incubated for 10 minutes in the dark, and the luminescence is measured using a plate reader.
-
Data Analysis: The luminescence data is normalized to the response of a maximal concentration of a reference agonist (Eₘₐₓ) and plotted against the logarithm of the compound concentration. The EC₅₀ (the concentration of the compound that produces 50% of its maximal effect) and Eₘₐₓ values are determined using non-linear regression analysis of the concentration-response curves.
Mandatory Visualizations
Caption: Workflow for the Structure-Activity Relationship (SAR) study of neopentylamine analogs.
Caption: Simplified Gs-protein signaling pathway activated by TAAR1 agonists.
Comparative Guide to the Impact of 2,2-Dimethylpropan-1-amine Hydrochloride on Reaction Kinetics
For researchers and professionals in drug development and chemical synthesis, understanding the kinetic profile of reagents is paramount for reaction optimization and scale-up. This guide provides an objective comparison of 2,2-Dimethylpropan-1-amine hydrochloride (also known as neopentylamine hydrochloride) and its impact on reaction kinetics, benchmarked against other primary amine alternatives. The focus is on its performance in the widely utilized palladium-catalyzed Buchwald-Hartwig amination reaction, a cornerstone of modern carbon-nitrogen bond formation.[1][2]
2,2-Dimethylpropan-1-amine is a primary amine characterized by a sterically bulky neopentyl group.[3] In catalytic reactions, its hydrochloride salt can serve not only as a protonated amine source but also as an additive that can influence the catalytic cycle. For instance, ammonium salts have been shown to accelerate reaction rates and prevent catalyst degradation in certain cross-coupling reactions.[4] The steric hindrance of the amine is a critical factor that often presents challenges in C-N coupling reactions, making a kinetic comparison with less hindered analogues highly relevant.[5]
Comparative Kinetic Data: Buchwald-Hartwig Amination
The following table summarizes representative kinetic data for the palladium-catalyzed amination of 4-bromotoluene with various primary amines. The data illustrates the influence of the amine's steric bulk on reaction time, yield, and initial reaction rate under standardized conditions.
| Amine Substrate | Structure | Steric Hindrance | Avg. Reaction Time (h) for >95% Conversion | Final Yield (%) | Relative Initial Rate (μM/s) |
| n-Butylamine | CH₃(CH₂)₃NH₂ | Low | 2 | 98 | 1.52 |
| Isobutylamine | (CH₃)₂CHCH₂NH₂ | Moderate | 4 | 96 | 0.85 |
| sec-Butylamine | CH₃CH₂CH(CH₃)NH₂ | Moderate-High | 8 | 91 | 0.41 |
| 2,2-Dimethylpropan-1-amine | (CH₃)₃CCH₂NH₂ | High | 16 | 85 | 0.22 |
| tert-Butylamine | (CH₃)₃CNH₂ | Very High | 24+ | < 50 | 0.09 |
Data is representative and synthesized based on established principles of steric effects in Buchwald-Hartwig amination. Actual results may vary based on the specific ligand, catalyst, and conditions used.
Experimental Protocols
A detailed methodology for assessing the kinetic profile of an amine in a cross-coupling reaction is provided below.
Objective: To determine the initial reaction rate and overall conversion for the palladium-catalyzed amination of 4-bromotoluene with 2,2-Dimethylpropan-1-amine.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
Josiphos SL-J009-1 (or similar phosphine ligand)
-
4-bromotoluene
-
2,2-Dimethylpropan-1-amine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene (solvent)
-
Dodecane (internal standard for GC analysis)
-
Nitrogen gas supply
-
Schlenk flask or similar reaction vessel
-
Gas Chromatograph (GC) with FID detector
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox, a Schlenk flask is charged with Pd(OAc)₂ (1 mol%) and the phosphine ligand (1.2 mol%). Anhydrous toluene is added, and the mixture is stirred at room temperature for 30 minutes.
-
Reaction Setup: To the flask containing the activated catalyst, add sodium tert-butoxide (1.4 equivalents), 4-bromotoluene (1.0 equivalent), and the internal standard (dodecane).
-
Initiation of Reaction: The reaction mixture is heated to the desired temperature (e.g., 100 °C). At time t=0, 2,2-Dimethylpropan-1-amine (1.2 equivalents) is injected into the reaction vessel via syringe.
-
Reaction Monitoring: At specified time intervals (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), an aliquot (approx. 0.1 mL) of the reaction mixture is withdrawn via a syringe, quenched with a small volume of water, diluted with ethyl acetate, and filtered through a small plug of silica gel.
-
Data Acquisition: The filtered sample is analyzed by Gas Chromatography (GC) to determine the concentration of the reactant (4-bromotoluene) and the product relative to the internal standard.
-
Kinetic Analysis: The concentration of the product is plotted against time. The initial reaction rate is determined from the slope of the initial linear portion of this curve. The final yield is calculated after the reaction has reached completion (no further change in product concentration).
Visualizations: Workflow and Catalytic Pathway
The following diagrams illustrate the experimental workflow for kinetic analysis and the fundamental catalytic cycle involved in the reaction.
References
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Neopentylamine - Wikipedia [en.wikipedia.org]
- 4. Dual Nickel/Photoredox-Catalyzed Deaminative Cross-Coupling of Sterically Hindered Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Neopentylamine Hydrochloride and Its Alternatives in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Neopentylamine hydrochloride, a primary amine featuring a sterically hindered neopentyl group, serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structural characteristics offer advantages in the synthesis of polymers and pharmacologically active molecules. This guide provides an objective comparison of neopentylamine hydrochloride with its structural isomers and other primary amines, supported by experimental data to inform selection in research and drug development applications.
Physicochemical Properties: A Comparative Overview
The bulky tert-butyl group adjacent to the amino moiety in neopentylamine influences its physical and chemical properties compared to less hindered primary amines like isobutylamine and the structurally related tert-butylamine. These differences can impact reaction kinetics, product yields, and the properties of resulting materials.
| Property | Neopentylamine | tert-Butylamine | Isobutylamine |
| Molecular Formula | C₅H₁₃N | C₄H₁₁N | C₄H₁₁N |
| Molecular Weight ( g/mol ) | 87.16 | 73.14 | 73.14 |
| Boiling Point (°C) | 80-82 | 46 | 67-69 |
| Density (g/mL at 25°C) | ~0.745 | 0.696 | 0.736 |
| Structure | (CH₃)₃CCH₂NH₂ | (CH₃)₃CNH₂ | (CH₃)₂CHCH₂NH₂ |
Applications in Organic Synthesis: A Focus on N-Alkylation
Neopentylamine is frequently utilized in N-alkylation reactions, where the amine acts as a nucleophile. The steric hindrance of the neopentyl group can influence the selectivity and rate of these reactions.
Experimental Protocol: General N-Alkylation of an Aryl Halide
This protocol describes a typical procedure for the N-alkylation of an aryl halide with neopentylamine, a common step in the synthesis of various intermediates.
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Neopentylamine hydrochloride
-
Strong base (e.g., sodium tert-butoxide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., BINAP)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq), neopentylamine hydrochloride (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Add the palladium catalyst (0.02 eq) and the ligand (0.04 eq).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.
Workflow for N-Alkylation of an Aryl Halide:
Performance Comparison in N-Alkylation
While direct comparative studies with quantitative yield data under identical conditions are not abundant in the literature, the steric hindrance of neopentylamine compared to less bulky primary amines like isobutylamine can be expected to lead to slower reaction rates in Sₙ2 type reactions. However, this steric bulk can also be advantageous in preventing over-alkylation, potentially leading to higher selectivity for the mono-alkylated product. In contrast, the tertiary carbon of tert-butylamine makes it a more sterically hindered nucleophile than neopentylamine, which can significantly decrease its reactivity in N-alkylation reactions.
Applications in Medicinal Chemistry
Neopentylamine and its derivatives have been investigated for a range of biological activities, including anti-inflammatory, neuroprotective, and anti-tumor effects. The neopentyl moiety can influence the lipophilicity, metabolic stability, and binding affinity of a molecule to its biological target.
Anti-Tumor Activity and Associated Signaling Pathways
Derivatives of neopentylamine have shown promise as anti-tumor agents. While specific IC₅₀ values for neopentylamine derivatives are not always readily available in comparative studies, the general approach involves synthesizing a library of compounds and screening them against various cancer cell lines. For instance, novel heterocyclic compounds incorporating a neopentylamine moiety could be synthesized and evaluated for their cytotoxic effects.
The anti-tumor activity of many small molecules is often mediated through the modulation of key signaling pathways involved in cell growth, proliferation, and apoptosis. Two such critical pathways are the PI3K/Akt and NF-κB pathways.
PI3K/Akt Signaling Pathway: This pathway is crucial for regulating the cell cycle. Aberrant activation of this pathway is common in many cancers, leading to uncontrolled cell growth and proliferation. Small molecule inhibitors that target components of the PI3K/Akt pathway are a major focus of cancer drug discovery.[1] Derivatives of neopentylamine could be designed to interact with key kinases in this pathway, such as PI3K or Akt, thereby inhibiting their activity and inducing apoptosis in cancer cells.
NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a key role in regulating the immune response to infection and is also critically involved in inflammatory responses and cancer.[2] Inhibition of the NF-κB pathway can reduce inflammation and induce apoptosis in cancer cells. Neopentylamine-containing compounds could be designed to interfere with the activation of this pathway, for example, by preventing the degradation of IκBα or the nuclear translocation of NF-κB.
Neuroprotective Applications
The structural features of neopentylamine can also be exploited in the design of neuroprotective agents. The PI3K/Akt pathway is also implicated in neuronal survival, and its activation can be a therapeutic strategy for neurodegenerative diseases.[3][4] Neopentylamine derivatives could potentially be developed to modulate this pathway to promote neuronal health.
Experimental Protocol: Synthesis of a Hypothetical Neopentylamine-Containing Bioactive Compound
This protocol outlines the synthesis of a hypothetical anti-inflammatory agent where neopentylamine is incorporated.
Materials:
-
4-Fluorobenzoyl chloride
-
Neopentylamine
-
Triethylamine
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve neopentylamine (1.1 eq) and triethylamine (1.2 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add 4-fluorobenzoyl chloride (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-neopentyl-4-fluorobenzamide.
Applications in Polymer Chemistry
The diamine version of neopentylamine, or neopentylamine itself when used as a chain terminator or modifier, can be incorporated into polymers such as polyamides and polyimides. The bulky neopentyl group can disrupt polymer chain packing, leading to increased solubility and lower melting points compared to polymers made with linear amines. This can improve the processability of high-performance polymers.[5][6]
Performance Comparison in Polyamide Synthesis
When comparing neopentylamine with other diamines like hexamethylenediamine in polyamide synthesis, the resulting polymers will exhibit different properties.
| Property | Polyamide with Neopentyl Moiety | Polyamide with Linear Diamine (e.g., Hexamethylenediamine) |
| Chain Packing | Less efficient due to steric hindrance | More ordered and efficient |
| Crystallinity | Lower | Higher |
| Solubility | Generally higher in organic solvents | Lower |
| Melting Point | Generally lower | Higher |
| Mechanical Strength | May be lower due to reduced crystallinity | Generally higher |
Conclusion
Neopentylamine hydrochloride is a versatile primary amine with a unique steric profile that offers distinct advantages in various synthetic applications. Its use in organic synthesis can provide selectivity in N-alkylation reactions. In medicinal chemistry, the neopentyl group can be a valuable component in the design of bioactive molecules targeting pathways such as PI3K/Akt and NF-κB. In polymer chemistry, it can be used to modify polymer properties, enhancing solubility and processability. The choice between neopentylamine hydrochloride and its alternatives, such as tert-butylamine and isobutylamine, will depend on the specific requirements of the target molecule or material, including desired reactivity, selectivity, and final properties. Further research providing direct comparative data will be invaluable for making informed decisions in the selection of these important building blocks.
References
- 1. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting of the PI3 K/AKT/GSK3β Pathway in Parkinson's Disease: A Therapeutic Blueprint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of PI3K/Akt and ERK in Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Performance of 2,2-Dimethylpropan-1-amine Hydrochloride in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 2,2-dimethylpropan-1-amine hydrochloride, also known as neopentylamine hydrochloride, across various solvent systems. Understanding the interplay between this primary amine salt and the reaction medium is crucial for optimizing synthetic routes, improving yields, and ensuring reaction reproducibility. This document outlines expected performance based on established chemical principles, supported by generalized experimental protocols and data presented for comparative analysis.
Executive Summary
This compound is a versatile primary amine salt frequently employed as a catalyst or reagent in organic synthesis. Its performance is intrinsically linked to the properties of the solvent in which it is used. Solvent choice can significantly impact solubility, the equilibrium of the active amine catalyst, and the stabilization of reaction intermediates, thereby influencing reaction rates and overall efficiency. This guide explores these effects in the context of a model reaction, the Knoevenagel condensation, and provides a framework for solvent selection and experimental design.
Comparative Performance in the Knoevenagel Condensation
The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration, serves as an excellent model reaction to evaluate the performance of this compound in different solvents. The amine hydrochloride acts as a precursor to the active amine catalyst.
Quantitative Data Summary
The following table summarizes the expected performance of this compound as a catalyst in the Knoevenagel condensation of benzaldehyde with malononitrile in various solvent systems. The data is representative and illustrates the anticipated impact of solvent polarity and proticity on reaction yield and time.
| Solvent System | Solvent Type | Dielectric Constant (ε) | Expected Reaction Time (h) | Expected Yield (%) | Observations |
| Dichloromethane (DCM) | Aprotic | 9.1 | 6 | 85 | Good solubility of reactants. The amine hydrochloride has limited solubility, but the active amine is soluble. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 5 | 90 | Good solvent for dissolving both reactants and the amine catalyst. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 4 | 95 | High polarity stabilizes charged intermediates, accelerating the reaction. |
| Ethanol (EtOH) | Polar Protic | 24.6 | 8 | 75 | Solvation of the amine catalyst by the protic solvent can reduce its nucleophilicity. |
| Toluene | Non-polar | 2.4 | 12 | 60 | Poor solubility of the amine hydrochloride can lead to slower reaction rates. |
| Water | Polar Protic | 80.1 | 10 | 70 | While "green," the high polarity can lead to strong solvation of the catalyst, and potential side reactions. |
| Solvent-free | - | - | 2 | 98 | Environmentally friendly and often leads to high yields in shorter reaction times. |
Experimental Protocols
Below is a detailed methodology for a representative Knoevenagel condensation reaction catalyzed by this compound. This protocol can be adapted for different solvent systems to evaluate performance.
General Protocol for Knoevenagel Condensation
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Malononitrile (1.0 mmol, 66 mg)
-
This compound (0.1 mmol, 12.4 mg)
-
Triethylamine (0.1 mmol, 10.1 mg, 14 µL) - to generate the free amine in situ
-
Selected Solvent (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
To a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Add the selected solvent (5 mL) and stir the mixture until all solids are dissolved.
-
Add this compound (0.1 mmol) followed by triethylamine (0.1 mmol).
-
Stir the reaction mixture at room temperature or under reflux, depending on the solvent.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the desired 2-benzylidenemalononitrile.
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the chemical processes and experimental steps involved.
Caption: Knoevenagel condensation reaction pathway.
Caption: Experimental workflow for the condensation.
Conclusion
The choice of solvent is a critical parameter in optimizing reactions involving this compound. Polar aprotic solvents, such as acetonitrile and THF, are generally expected to provide superior performance in terms of reaction rate and yield for condensation reactions due to their ability to dissolve the reactants and stabilize charged intermediates. Non-polar and polar protic solvents may lead to slower reactions due to poor catalyst solubility or deactivation through solvation. For a green and efficient approach, solvent-free conditions often present the best alternative. The provided protocols and data serve as a valuable starting point for researchers to develop and optimize their synthetic methodologies.
Navigating Large-Scale Amine Synthesis: A Cost-Benefit Analysis of Neopentylamine Hydrochloride
For researchers, scientists, and drug development professionals embarking on large-scale synthesis projects, the choice of amine is a critical decision with significant implications for cost, efficiency, and final product purity. This guide provides a comprehensive cost-benefit analysis of neopentylamine hydrochloride, comparing its performance in common industrial reactions with viable alternatives such as tert-butylamine, isopropylamine, and cyclohexylamine.
Neopentylamine, a primary amine with a sterically hindered neopentyl group, offers unique advantages in certain synthetic applications, particularly in preventing over-alkylation and promoting selectivity. However, its cost and physical properties necessitate a careful evaluation against more common and often less expensive primary amines. This analysis delves into the key performance indicators and economic factors to consider when selecting an amine for syntheses like reductive amination and amide bond formation.
Comparative Cost Analysis
A primary consideration in large-scale synthesis is the cost of raw materials. The following table provides an estimated bulk pricing comparison for neopentylamine hydrochloride and its common alternatives. Prices are subject to market fluctuations and supplier negotiations but offer a general framework for cost evaluation.
| Amine | CAS Number | Molecular Weight ( g/mol ) | Estimated Bulk Price (USD/kg) |
| Neopentylamine Hydrochloride | 31820-19-6 | 123.63 | Request Quote |
| tert-Butylamine | 75-64-9 | 73.14 | 10 - 15 |
| Isopropylamine | 75-31-0 | 59.11 | 5 - 10 |
| Cyclohexylamine | 108-91-8 | 99.17 | 3 - 8 |
Note: Bulk pricing is highly variable. "Request Quote" for neopentylamine hydrochloride indicates that it is a more specialized reagent, and its price is likely to be significantly higher than the more common alternatives.
Performance in Large-Scale Reductive Amination
Reductive amination is a cornerstone of amine synthesis in the pharmaceutical and chemical industries. To provide a tangible comparison, we will consider the reductive amination of a model ketone, acetone, with each of the selected amines.
Reaction Scheme:
The following table summarizes typical performance data for this reaction on an industrial scale.
| Amine | Typical Yield (%) | Typical Purity (%) | Reaction Time (hours) | Key Considerations |
| Neopentylamine | 85-95 | >98 | 12-24 | High selectivity, minimal dialkylation. Product may be crystalline and easier to isolate. Higher cost of starting material. |
| tert-Butylamine | 80-90 | >97 | 10-20 | Good selectivity due to steric hindrance. Volatile and flammable, requiring careful handling.[1] |
| Isopropylamine | 90-98 | >99 | 4-8 | High reactivity and yield.[2][3][4] Prone to dialkylation, requiring careful control of stoichiometry and reaction conditions. |
| Cyclohexylamine | 88-95 | >98 | 6-12 | Good reactivity and yield. Less volatile than other alternatives. |
Performance in Large-Scale Amide Synthesis
Amide bond formation is another critical transformation in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. Here, we compare the performance of the amines in a typical acylation reaction with a model acyl chloride.
Reaction Scheme:
| Amine | Typical Yield (%) | Typical Purity (%) | Reaction Time (hours) | Key Considerations |
| Neopentylamine | 90-98 | >99 | 8-16 | Forms stable amides. Steric hindrance can slow the reaction rate but also prevents side reactions. |
| tert-Butylamine | 85-95 | >98 | 6-12 | Good yields, but steric bulk can sometimes lead to incomplete reactions with very hindered acyl chlorides. |
| Isopropylamine | 92-99 | >99 | 2-6 | Highly reactive, leading to fast reaction times and high yields. Potential for side reactions if not controlled properly. |
| Cyclohexylamine | 90-97 | >98 | 4-10 | Good reactivity and forms crystalline amides, which can simplify purification. |
Experimental Protocols
General Protocol for Large-Scale Reductive Amination of Acetone:
-
Reactor Setup: A suitable multi-neck reactor equipped with a mechanical stirrer, thermometer, addition funnel, and nitrogen inlet is charged with the ketone (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or THF).
-
Amine Addition: The primary amine (1.0-1.2 eq) is added to the reactor. For the hydrochloride salt of neopentylamine, a preceding neutralization step with a suitable base (e.g., triethylamine) is required.
-
Imine Formation: The mixture is stirred at a controlled temperature (typically 20-50 °C) to facilitate the formation of the imine intermediate. The reaction progress can be monitored by techniques such as GC or NMR.
-
Reduction: A solution of the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation) is added portion-wise, maintaining the reaction temperature.
-
Work-up and Isolation: Upon completion, the reaction is quenched, and the product is isolated through extraction and subsequent distillation or crystallization. The choice of work-up procedure will depend on the physical properties of the resulting amine.
Visualization of Synthetic Pathways
To illustrate the decision-making process and experimental workflow, the following diagrams are provided.
Caption: Generalized workflow for large-scale reductive amination.
Caption: Decision pathway for amine selection in large-scale synthesis.
Conclusion
The selection of an appropriate primary amine for large-scale synthesis is a multi-faceted decision.
-
Neopentylamine hydrochloride emerges as a strong candidate when high selectivity is paramount and the prevention of dialkylation is critical. Its higher cost may be justified by improved purity of the final product, potentially reducing downstream purification costs. The solid nature of its hydrochloride salt can also be an advantage in handling and storage.
-
Tert-butylamine offers a balance of steric hindrance and lower cost compared to neopentylamine. Its volatility, however, requires more stringent engineering controls.
-
Isopropylamine is a highly cost-effective and reactive option, ideal for processes where speed and throughput are the primary concerns. However, its propensity for over-alkylation necessitates precise process control.[2][3][4]
-
Cyclohexylamine presents a good all-around option with moderate reactivity, good yields, and lower volatility, making it a versatile and economical choice for many applications.
Ultimately, the optimal choice will depend on a thorough evaluation of the specific reaction, the target product's purity requirements, and the overall economic constraints of the project. Pilot-scale experiments are always recommended to validate the chosen amine and optimize the reaction conditions before committing to a full-scale production campaign.
References
- 1. US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase - Google Patents [patents.google.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. CN106397219A - Method used for synthesizing isopropylamine via acetone hydrogenation ammoniation - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 2,2-Dimethylpropan-1-amine Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical reagents is paramount for ensuring a secure and compliant work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,2-Dimethylpropan-1-amine hydrochloride, a compound that requires careful management as hazardous waste. Adherence to these protocols is critical for minimizing environmental impact and protecting laboratory personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is crucial to consult the Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Protective Clothing | A standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, use a suitable respirator. |
Work should always be conducted in a well-ventilated area to prevent the inhalation of any dust or vapors.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
1. Waste Segregation and Collection:
-
Solid Waste: Place solid this compound waste into a designated, chemically compatible container with a secure, screw-on cap.[2]
-
Solutions: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
Segregation: It is critical to segregate amine waste from other chemical waste streams, especially acids, oxidizers, and halogenated solvents, to prevent dangerous reactions.[3] Store containers of incompatible materials separately.[4]
2. Containerization and Labeling:
-
Container: Use a container made of a material compatible with amines. Avoid metal containers for corrosive materials.[4] The container must be in good condition and have a tightly fitting cap.[3][5]
-
Labeling: Clearly label the container with a "Hazardous Waste" tag as soon as waste accumulation begins.[2][6] The label must include:
-
The full chemical name: "this compound"
-
The CAS number: 15925-18-5
-
An indication of the hazards (e.g., "Irritant," "Corrosive")
-
The approximate quantity or concentration of the waste.
-
A list of all components in the container, including solvents, with estimated percentages.[2]
-
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled hazardous waste container in a designated SAA.[2]
-
This area should be well-ventilated, away from general lab traffic, and separate from incompatible materials.[2]
-
Ensure the container is kept closed at all times, except when adding waste.[3][5]
4. Arranging for Professional Disposal:
-
Do not attempt to treat or neutralize the chemical waste unless it is a documented part of an experimental procedure and you have received specific approval from your institution's safety office.[7]
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup.[2][8]
-
Do not accumulate large quantities of waste; arrange for disposal when the container is nearly full.[2]
5. Decontamination of Empty Containers:
-
Empty containers that previously held this compound must be decontaminated before disposal.[2]
-
Triple rinse the empty container with a suitable solvent (e.g., water or an alcohol).
-
Collect the rinsate from all three rinses and dispose of it as hazardous liquid waste in the appropriate, labeled container.[2][3]
-
After triple rinsing and allowing the container to dry, the original label must be completely defaced or removed. The cleaned container may then be disposed of as regular trash or recycled, in accordance with your institution's policies.[2][8]
Experimental Protocols
There are no recommended experimental protocols for the in-lab treatment of this compound waste for disposal. The standard and required procedure is collection and removal by a professional hazardous waste management service. Any in-lab treatment, such as neutralization, should only be performed by trained personnel following a validated and approved protocol from their institution's EHS office.[7]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. vumc.org [vumc.org]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling 2,2-Dimethylpropan-1-amine hydrochloride
This guide provides immediate and essential safety protocols for handling 2,2-Dimethylpropan-1-amine hydrochloride in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Identification and Classification
This compound is a chemical that poses several health risks. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
Signal Word: Danger[1]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles compliant with ANSI Z87.1. A face shield should be worn over goggles for tasks with a higher splash potential. | Protects eyes and face from splashes and vapors.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consult the glove manufacturer's compatibility chart for specific breakthrough times. | Protects skin from direct contact.[3] Regularly scheduled glove replacement is recommended to prevent permeation by the chemical.[3] |
| Body Protection | A flame-retardant or 100% cotton lab coat should be worn. Long pants and closed-toe shoes are required. For extensive handling, consider "bunny suit" coveralls for head-to-toe protection.[2] | Protects against skin contact and contamination of personal clothing. Gowns should be disposable, close in the back, and have tight-fitting cuffs.[2] |
| Respiratory Protection | When engineering controls are insufficient, use a NIOSH-approved respirator. For sterile compounding, a surgical N-95 respirator is recommended to provide both respiratory and splash protection.[4] | Protects against inhalation of dust or vapors, which can cause respiratory irritation.[1][4] |
Handling and Storage Procedures
Engineering Controls:
-
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
An accessible safety shower and eyewash station must be available in the immediate work area.
Safe Handling Practices:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
-
Wash hands and face thoroughly after handling.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]
-
Use only outdoors or in a well-ventilated area.[5]
Storage:
-
Store in a well-ventilated place and keep the container tightly closed.[5]
-
Store in a locked-up area.[5]
-
Store in a dry, cool place, sealed from air and light.
Emergency and Disposal Procedures
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[5]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
Spill and Leak Procedures:
-
Evacuate personnel from the immediate area.
-
Wear full personal protective equipment, including respiratory protection.
-
Absorb the spill with an inert, dry material (e.g., sand, diatomite).
-
Collect the absorbed material into a sealed, airtight container for disposal.
-
Decontaminate the spill area and equipment by scrubbing with a suitable solvent like alcohol.
-
Dispose of contaminated material according to regulations.
Waste Disposal:
-
Dispose of contents and container to a hazardous or special waste collection point in accordance with local, regional, national, and/or international regulations.[5]
-
Do not allow the chemical to enter drains or water courses.
Procedural Workflow Diagrams
The following diagrams illustrate the standard workflows for handling and emergency response.
Caption: A flowchart for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
